1-butyl-1H-pyrazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKPKOYUFRYXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312424 | |
| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78242-22-5 | |
| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-butyl-1H-pyrazol-4-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-butyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is approached through the well-established Knorr pyrazole synthesis, a robust and versatile method for the formation of the pyrazole core. This document details the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to the analytical techniques required to confirm the structure and purity of the target compound. The information presented herein is synthesized from established chemical literature and spectral data of analogous compounds, providing a scientifically grounded framework for the preparation and analysis of this compound.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The pyrazole ring can act as a versatile scaffold, allowing for substitutions at various positions to modulate its physicochemical properties and biological targets. The N-alkylation of pyrazoles is a common strategy to enhance their pharmacokinetic profiles. The introduction of a hydroxyl group at the C4 position can provide a key hydrogen bonding moiety, crucial for molecular recognition at biological targets. This compound, the subject of this guide, combines these features, making it a valuable building block for the synthesis of novel bioactive molecules.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] For the synthesis of this compound, the logical precursors are a β-ketoester and butylhydrazine.
Retrosynthetic Analysis and Mechanistic Insights
A retrosynthetic analysis of this compound points towards the disconnection of the pyrazole ring at the N1-C5 and N2-C3 bonds, leading back to butylhydrazine and a suitable 1,3-dicarbonyl compound. A common and readily available starting material for this purpose is ethyl acetoacetate. The reaction proceeds through a series of well-understood steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of butylhydrazine attacks one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyrazol-4-ol ring.
The choice of a β-ketoester as the 1,3-dicarbonyl component is strategic. The differential reactivity of the ketone and ester carbonyls guides the initial condensation and subsequent cyclization, leading to a high degree of regioselectivity.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Knorr pyrazole synthesis.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities and conditions are based on established procedures for similar Knorr pyrazole syntheses.
Materials and Reagents
-
Ethyl acetoacetate
-
Butylhydrazine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add butylhydrazine (1.1 eq) dropwise. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, with expected results based on the known spectral properties of analogous pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group and the pyrazole ring protons. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the presence of the butyl group and the pyrazole ring.
| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~7.5 (s, 1H) | C3-H |
| ~7.4 (s, 1H) | C5-H |
| ~4.0 (t, 2H) | N-CH₂ |
| ~1.8 (m, 2H) | N-CH₂-CH₂ |
| ~1.3 (m, 2H) | CH₂-CH₃ |
| ~0.9 (t, 3H) | CH₃ |
Note: The chemical shift of the OH proton can be broad and its position is highly dependent on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₇H₁₂N₂O), which is 140.18 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the alkyl chain.
| m/z | Possible Fragment |
| 140 | [M]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 83 | [M - C₄H₉]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the butyl group.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Conclusion
This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. By employing the Knorr pyrazole synthesis, researchers can efficiently access this valuable heterocyclic building block. The detailed experimental protocol and the comprehensive guide to spectroscopic analysis provide a solid foundation for the successful preparation and verification of the target compound. The principles and techniques described herein are broadly applicable to the synthesis of other N-alkylated pyrazole derivatives, making this guide a valuable resource for scientists in the field of medicinal and organic chemistry.
References
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Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]
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Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010. [Link]
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Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2023 , 2023(4), M1739. [Link]
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An In-depth Technical Guide to 1-butyl-1H-pyrazol-4-ol: Chemical Properties, Structure, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 1-butyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the fundamental principles of pyrazole chemistry to offer a comprehensive profile. We will delve into its predicted chemical and physical properties, structural characteristics, plausible synthetic routes, and potential applications, with a focus on providing a solid foundation for researchers in the field.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile role in interacting with biological targets. Numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases, incorporate the pyrazole moiety, underscoring its significance in medicinal chemistry.[3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.
Molecular Structure and Chemical Identity of this compound
The structure of this compound features a pyrazole ring substituted with a butyl group at the N1 position and a hydroxyl group at the C4 position.
Molecular Formula: C₇H₁₂N₂O
Canonical SMILES: CCCCN1C=C(C=N1)O
InChI Key: (Predicted) Based on the structure, an InChIKey can be generated to provide a unique identifier.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula C₇H₁₂N₂O. |
| LogP | ~0.7 | Interpolated from the LogP of 1H-pyrazol-4-ol (-0.8)[4] and 1-butyl-1H-pyrazole (0.8)[5]. The butyl group significantly increases lipophilicity. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Based on the molecular structure. |
| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens and the hydroxyl oxygen) | Based on the molecular structure. |
| Boiling Point | > 200 °C | Expected to be significantly higher than 1-butyl-1H-pyrazole due to the presence of the hydrogen-bonding hydroxyl group. |
| Solubility | Moderately soluble in water and soluble in polar organic solvents. | The hydroxyl group enhances water solubility compared to 1-butyl-1H-pyrazole, while the butyl group provides solubility in organic solvents. |
Spectroscopic Characterization (Predicted)
The spectroscopic features of this compound can be predicted based on the analysis of its functional groups and data from similar structures.[3][6]
-
¹H NMR:
-
Butyl Group: A triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.3-1.8 ppm), and a triplet for the methylene group attached to the nitrogen (~3.9-4.1 ppm).
-
Pyrazole Ring: Two singlets for the protons at the C3 and C5 positions, with chemical shifts influenced by the electronic effects of the substituents.
-
Hydroxyl Group: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Butyl Group: Four distinct signals for the four carbon atoms of the butyl chain.
-
Pyrazole Ring: Three signals for the pyrazole ring carbons, with the C4 carbon bearing the hydroxyl group expected to be significantly downfield.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the butyl group and the pyrazole ring around 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
A C-O stretching band around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 140.
-
Fragmentation patterns would likely involve the loss of the butyl group and other characteristic cleavages of the pyrazole ring.
-
Synthesis Strategies
There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic approach can be designed by combining established methods for the synthesis of 4-hydroxypyrazoles and the N-alkylation of pyrazoles.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is at the N-butyl bond, suggesting an N-alkylation of a 4-hydroxypyrazole precursor. Alternatively, a cyclization approach using a butyl-substituted hydrazine is also feasible.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: N-Alkylation of 1H-Pyrazol-4-ol
This protocol is a hypothetical procedure based on standard N-alkylation methods for pyrazoles.
Step 1: Synthesis of 1H-Pyrazol-4-ol (if not commercially available)
1H-Pyrazol-4-ol can be synthesized from pyrazole through oxidation, as suggested by some studies where it is a metabolite.[4] A more direct chemical synthesis might involve the cyclization of a suitable three-carbon precursor with hydrazine.
Step 2: N-Butylation of 1H-Pyrazol-4-ol
-
Deprotonation: To a solution of 1H-pyrazol-4-ol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its key functional groups: the aromatic pyrazole ring, the nucleophilic nitrogen atoms, and the hydroxyl group.
-
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. The hydroxyl group is an activating group, which will direct electrophilic substitution to the C3 and C5 positions.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.
-
Acidity and Basicity: The pyrazole ring has both acidic (N-H in the parent pyrazole) and basic (the lone pair on the second nitrogen) character. The N-butylated pyrazole will primarily exhibit basicity at the N2 position. The hydroxyl group is weakly acidic.
Potential Applications in Drug Discovery and Materials Science
Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound represents a valuable scaffold for further chemical exploration.[1][7]
-
Medicinal Chemistry: The presence of the hydroxyl group provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. The butyl group can contribute to favorable pharmacokinetic properties by increasing lipophilicity. Potential therapeutic areas include oncology, inflammation, and infectious diseases.[2][8]
-
Materials Science: Pyrazole derivatives have been investigated for their applications in coordination chemistry and as building blocks for functional materials.[9] The N-butyl group can influence the solubility and processing characteristics of such materials.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the GHS classifications for related compounds like 1H-pyrazol-4-ol and 1-methyl-1H-pyrazol-4-ol, it should be handled with care.[4][10]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[4][10]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a promising, yet underexplored, chemical entity. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, structure, and potential synthetic pathways based on the established chemistry of the pyrazole scaffold. The insights presented here are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and application of this and related pyrazole derivatives in drug discovery and materials science.
References
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National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook. [Link]
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PubChem. 1H-Pyrazol-4-ol. [Link]
- Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
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PubChem. 1-butyl-1H-pyrazole. [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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PubChem. 1-Methyl-1H-pyrazol-4-ol. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]
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National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook. [Link]
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PubMed Central. Current status of pyrazole and its biological activities. [Link]
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PubMed Central. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
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PubChem. Substituted sodium-1H-pyrazole-5-olate. [Link]
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ResearchGate. Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]
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Taylor & Francis Online. A convenient approach for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) and their antioxidant and antimicrobial activities. [Link]
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ResearchGate. Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link]
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MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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A Technical Guide to the Discovery and Preclinical Evaluation of Novel Pyrazole Derivatives: The Case of 1-Butyl-1H-pyrazol-4-ol
Foreword: The Enduring Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural modifications, leading to a wide spectrum of biological activities.[3] This has resulted in numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug pirtobrutinib, underscoring the therapeutic promise of this chemical scaffold.[3][4] This guide provides an in-depth, experience-driven framework for the discovery, synthesis, and preclinical evaluation of novel pyrazole derivatives, using the hypothetical yet plausible molecule, 1-butyl-1H-pyrazol-4-ol, as a central case study. Our focus will be on the causal relationships behind experimental choices, ensuring a self-validating and robust discovery cascade.
Part 1: Rational Design and Synthesis
The journey from concept to a tangible compound begins with a strategic approach to molecular design, followed by a robust and reproducible synthetic route.
Strategic Considerations for this compound
The structure of this compound incorporates two key features that guide our synthetic strategy and hint at its potential biological relevance:
-
The 4-Hydroxy Group: The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. Its presence is a known feature in compounds with various activities, including antiviral and glucagon receptor antagonism.[5]
-
The N1-Butyl Group: The addition of an alkyl chain at the N1 position, such as a butyl group, can modulate the compound's lipophilicity. This, in turn, influences its pharmacokinetic properties, such as membrane permeability and metabolic stability. Studies have shown that varying the length of an aliphatic chain on the pyrazole ring can impact anti-inflammatory and analgesic activities.[6]
Proposed Synthetic Pathway
While a direct, one-step synthesis of this compound is not readily found in the literature, a logical and efficient two-step pathway can be devised based on established methodologies for the synthesis of 4-hydroxypyrazoles and subsequent N-alkylation.[5][7][8]
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Hydroxy-1H-pyrazole (Intermediate)
The formation of the 4-hydroxypyrazole core can be achieved through various methods. A common approach involves the cyclocondensation of a β-ketoester with hydrazine.[5] A more recent and direct method utilizes the reaction of vinyl azides with hydrazines, which proceeds under mild conditions.[9]
Experimental Protocol:
-
Reaction Setup: To a solution of the chosen starting materials (e.g., a suitable vinyl azide precursor) in a compatible solvent like ethanol, add hydrazine hydrate.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.[9]
-
Work-up and Isolation: Upon reaction completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield 4-hydroxy-1H-pyrazole.
Step 2: N-Alkylation to Yield this compound
The introduction of the butyl group at the N1 position is a critical step. N-alkylation of pyrazoles can be achieved using various methods, including reactions with alkyl halides in the presence of a base or through acid-catalyzed processes.[8][10] The choice of method often depends on the substrate's sensitivity and desired regioselectivity. For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products can form, with steric hindrance often favoring the desired N1 substitution.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-hydroxy-1H-pyrazole intermediate in a suitable solvent (e.g., DMF or acetonitrile).
-
Addition of Reagents: Add a base (e.g., potassium carbonate) to deprotonate the pyrazole nitrogen, followed by the dropwise addition of 1-bromobutane.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Part 2: Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure and purity of a novel compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure.[11][12] Key expected signals for this compound would include the protons of the butyl chain, the pyrazole ring protons, and the hydroxyl proton. The carbon signals would correspond to the butyl chain and the pyrazole ring carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a compound, revealing bond lengths, bond angles, and intermolecular interactions.[13][14][15] This technique is invaluable for understanding the solid-state packing and potential hydrogen bonding networks involving the 4-hydroxy group.
Data Presentation: Expected Characterization Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to butyl group protons (triplet, sextet, sextet, triplet), two distinct pyrazole ring protons (singlets), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Four signals for the butyl group carbons and three signals for the pyrazole ring carbons. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₇H₁₂N₂O. |
| X-ray Crystallography | Confirmation of the N1-butylation and the 4-hydroxy substitution pattern. Likely to reveal intermolecular hydrogen bonding via the hydroxyl group.[13] |
Part 3: Preclinical Evaluation: A Phased Approach
With the novel compound synthesized and characterized, the focus shifts to evaluating its biological activity and safety profile. A tiered screening approach is both efficient and resource-conscious.
Caption: A typical preclinical screening cascade for a novel compound.
Primary Biological Screening
Given the broad range of activities reported for pyrazole derivatives, an initial broad screening is a logical starting point.[1][6][16] This could involve assays for:
-
Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) to assess cytotoxicity and antiproliferative effects.[6][17]
-
Anti-inflammatory Activity: Evaluating the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).[6][16]
-
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.[18][19]
-
Antiviral Activity: Assessing efficacy against a range of viruses, with a particular focus on those where pyrazoles have shown promise.[1][20]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Secondary Assays and Mechanism of Action Studies
If a "hit" is identified in the primary screen, more focused secondary assays are conducted to confirm the activity and elucidate the mechanism of action. For example, if the compound shows anticancer activity, subsequent studies might include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Target-Based Assays: If a specific molecular target is suspected (e.g., a particular kinase), direct enzymatic assays would be performed.
Preliminary Safety and ADME Profiling
Early assessment of a compound's safety and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial.
-
In Vitro Toxicology: Initial toxicity can be assessed using non-cancerous cell lines to determine a therapeutic window.[21] The brine shrimp lethality assay is a simple, rapid method for preliminary toxicity screening.[22]
-
In Silico ADME Prediction: Computational models can predict properties like solubility, permeability, and potential metabolic liabilities, guiding further development.[3]
-
Acute Toxicity Studies: If the compound shows significant promise, in vivo acute toxicity studies in animal models (e.g., rodents) are conducted to determine the LD₅₀ (lethal dose, 50%) and observe any adverse effects.[23]
Conclusion: A Roadmap for Innovation
This guide has outlined a comprehensive, technically grounded framework for the discovery and preclinical evaluation of novel pyrazole derivatives, exemplified by this compound. By integrating rational design, robust synthetic chemistry, thorough characterization, and a phased biological evaluation, researchers can systematically navigate the complex path of drug discovery. The pyrazole scaffold has a rich history of therapeutic success, and with the systematic application of the principles and methodologies described herein, it will undoubtedly continue to be a source of innovative medicines for years to come.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon request, as per the formatting guidelines.
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preliminary biological screening of 1-butyl-1H-pyrazol-4-ol
<An In-depth Technical Guide to the Preliminary Biological Screening of 1-Butyl-1H-pyrazol-4-ol
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound is a novel derivative whose biological potential remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for conducting a robust preliminary biological screening of this compound. We eschew a rigid template, instead presenting a logical, multi-tiered screening cascade designed to efficiently identify and initially characterize potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to early-stage drug discovery.
Introduction: The Rationale for Screening this compound
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is found in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the analgesic dipyrone, highlighting the therapeutic relevance of this chemical class.[1][4] The broad spectrum of reported activities for pyrazole derivatives—ranging from antimicrobial and anticancer to analgesic and anti-inflammatory—makes any novel analogue a compelling candidate for biological evaluation.[1][3]
This compound, the subject of this guide, adds a butyl group at the N1 position and a hydroxyl group at the C4 position. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn govern its pharmacokinetic behavior and target interactions.[5][6] Given the lack of existing biological data, a systematic screening approach is imperative. This guide outlines such an approach, beginning with computational and physicochemical profiling before progressing to a panel of carefully selected in vitro biological assays.
A Multi-Tiered Screening Strategy
An effective preliminary screen should be designed as a funnel, starting with broad, cost-effective methods to identify any "hits" and progressively moving towards more specific and resource-intensive assays for hit validation and characterization.[7][8] We propose a three-tiered strategy.
Tier 1: Foundational Profiling (In Silico & Physicochemical)
Before committing to resource-intensive biological assays, it is crucial to establish a foundational understanding of the molecule.[9] This initial phase helps predict potential liabilities and guides the design of subsequent experiments.[10]
2.1. In Silico ADMET Prediction: Computational tools provide a rapid, cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[11][12] This "fail early, fail cheap" paradigm helps to identify compounds with a low probability of downstream success.[10] Using multiple open-access web servers (e.g., SwissADME, pkCSM, ProTox-II) is recommended to compare predictions and increase confidence.[11][13]
-
Key Parameters to Predict:
-
Lipophilicity (LogP): Influences solubility and membrane permeability.
-
Aqueous Solubility (LogS): Critical for absorption and formulation.
-
Drug-likeness: Adherence to established rules (e.g., Lipinski's Rule of Five).
-
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier penetration.
-
Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
-
2.2. Physicochemical Characterization: Experimental determination of core physicochemical properties is essential to validate in silico predictions and ensure the quality and handling of the test compound.[14][15]
-
Solubility: Determine the solubility in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO) used for biological assays. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.
-
Stability: Assess the compound's stability in the solvents and buffer systems to be used for screening. Degradation can lead to false-negative results or activity from a breakdown product. This can be monitored by techniques like HPLC over time.
-
Purity: Confirm the purity of the synthesized compound (typically >95%) using methods like NMR, LC-MS, and elemental analysis. Impurities can confound biological data.
Tier 2: Primary Biological Screening Cascade
This tier employs a battery of well-established, medium-throughput in vitro assays to survey the compound for a wide range of potential biological activities suggested by the pyrazole scaffold.[1][2] A decision-making workflow for this cascade is visualized below.
Caption: High-level workflow for the preliminary biological screening of a novel compound.
Anticancer / Cytotoxicity Screening
Rationale: Many heterocyclic compounds, including pyrazoles, exhibit anticancer properties by inducing apoptosis or inhibiting cell proliferation.[3] The MTT assay is a robust, colorimetric, and widely adopted method for assessing cell viability, making it ideal for initial screening.[16][17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18]
Experimental Protocol: MTT Assay
-
Cell Culture & Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Harvest cells and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[19]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[20]
-
-
Incubation & Assay:
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19]
-
Leave the plate at room temperature in the dark for 2-4 hours or overnight.[19]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle control. A result showing <50% viability at a concentration ≤ 10 µM is often considered a "hit" warranting further investigation.
-
Antimicrobial Screening
Rationale: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] It is a quantitative method that provides a precise measure of a compound's potency.[21]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism & Inoculum Preparation:
-
Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Prepare a standardized inoculum of each test organism adjusted to a 0.5 McFarland standard, then dilute it to the appropriate final concentration for testing (e.g., 5 x 10⁵ CFU/mL).[23]
-
-
Plate Preparation:
-
In a sterile 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[21][23] The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[21]
-
-
Inoculation & Incubation:
-
MIC Determination:
Anti-inflammatory Screening
Rationale: A primary mechanism of action for many pyrazole-based drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4][26] An in vitro COX inhibition assay allows for the direct assessment of the compound's effect on both COX-1 (constitutive) and COX-2 (inducible) isoforms, providing early insights into potential efficacy and selectivity.[27]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Use a commercial COX Colorimetric Inhibitor Screening Kit or prepare reagents in-house. This typically includes assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, purified ovine or human COX-1 and COX-2 enzymes, and a colorimetric substrate (e.g., TMPD).[28][29]
-
Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Procedure (96-well plate format):
-
To designated wells, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[29]
-
Add the test compound dilutions or reference inhibitor and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[28]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[28]
-
Monitor the appearance of oxidized TMPD by measuring the absorbance at 590-611 nm over time.[29]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
A significant inhibition (>50%) at a single high concentration (e.g., 100 µM) would classify the compound as a hit and justify a full dose-response curve to determine the IC₅₀ value.
-
Antioxidant Activity Screening
Rationale: Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging ability are of therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of novel compounds.[30] The stable free radical DPPH is reduced in the presence of an antioxidant, causing a color change from purple to yellow, which is measured spectrophotometrically.[30]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Data Acquisition & Analysis:
-
Measure the absorbance at 517 nm.[32]
-
Calculate the percentage of radical scavenging activity. A high scavenging activity suggests potential antioxidant properties.
-
Data Presentation & Hit Prioritization
All quantitative data from the primary screens should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Hypothetical Primary Screening Data for this compound
| Assay Type | Target/Cell Line | Endpoint | Result | Hit? (Y/N) |
|---|---|---|---|---|
| Anticancer | HCT116 (Colon Cancer) | % Viability @ 10 µM | 45.2% | Y |
| A549 (Lung Cancer) | % Viability @ 10 µM | 88.1% | N | |
| HEK293 (Normal) | % Viability @ 10 µM | 95.3% | N | |
| Antimicrobial | S. aureus (Gram +) | Visual Growth @ 32 µg/mL | No Growth | Y |
| E. coli (Gram -) | Visual Growth @ 32 µg/mL | Growth | N | |
| Anti-inflammatory | COX-1 Enzyme | % Inhibition @ 100 µM | 25.7% | N |
| COX-2 Enzyme | % Inhibition @ 100 µM | 68.4% | Y |
| Antioxidant | DPPH Radical | % Scavenging @ 100 µg/mL| 75.1% | Y |
Hit Prioritization: Based on the hypothetical data above, this compound would be prioritized for follow-up studies in three areas:
-
Anticancer: It showed promising activity and selectivity against the HCT116 colon cancer cell line.
-
Antibacterial: It was active against the Gram-positive bacterium S. aureus.
-
Anti-inflammatory: It demonstrated preferential inhibition of the COX-2 enzyme.
These "hits" would then advance to Tier 3 Screening , which involves generating full dose-response curves to determine potency (IC₅₀/EC₅₀/MIC values) and further exploring selectivity and preliminary mechanism of action.
Caption: Decision workflow for hit-to-lead prioritization following a primary screen.
Conclusion
This guide outlines a logical and robust framework for the preliminary biological evaluation of this compound. By integrating in silico predictions, fundamental physicochemical characterization, and a strategically chosen panel of in vitro assays, researchers can efficiently identify and prioritize promising biological activities. This systematic approach maximizes the potential for discovery while conserving resources, providing a solid foundation for subsequent, more detailed investigations in the drug discovery pipeline. The protocols and workflows described herein are grounded in established scientific principles and represent best practices in the field of preliminary compound screening.
References
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Faria, J. V., et al. (2017). "Current status of pyrazole and its biological activities." Journal of the Brazilian Chemical Society. Available at: [Link]
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Shaaban, O. G., et al. (2022). "Review on Biological Activities of Pyrazole Derivatives." Journal of Chemical Health Risks. Available at: [Link]
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Laskowski, R. A., et al. (2020). "Open access in silico tools to predict the ADMET profiling of drug candidates." Expert Opinion on Drug Discovery. Available at: [Link]
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DrugPatentWatch. "Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery." Available at: [Link]
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Bhat, M. A., et al. (2024). "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Naturalista Campano. Available at: [Link]
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Aggarwal, R., et al. (2021). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules. Available at: [Link]
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Laskowski, R. A., et al. (2020). "Open access in silico tools to predict the ADMET profiling of drug candidates." PubMed. Available at: [Link]
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Kumar, V., et al. (2013). "Review: biologically active pyrazole derivatives." RSC Advances. Available at: [Link]
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IntechOpen. (2022). "In Silico Tools and Software to Predict ADMET of New Drug Candidates." Available at: [Link]
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Dojindo Molecular Technologies. "DPPH Antioxidant Assay Kit D678 manual." Available at: [Link]
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UK Health Security Agency. (2023). "Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials." Available at: [Link]
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G-Biosciences. "DPPH Antioxidant Assay." Available at: [Link]
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ACS Publications. (2022). "Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction." Journal of Chemical Information and Modeling. Available at: [Link]
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Fiveable. "Physicochemical properties | Medicinal Chemistry Class Notes." Available at: [Link]
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PubMed. (2010). "The impact of physicochemical and molecular properties in drug design: navigation in the 'drug-like' chemical space." Available at: [Link]
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LookChem. (2023). "What are the physicochemical properties of drug?" Available at: [Link]
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Microbiology International. "Broth Microdilution." Available at: [Link]
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Unacademy. "Physicochemical Properties Of Drugs." Available at: [Link]
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National Institutes of Health. (2013). "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." Available at: [Link]
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ResearchGate. (2022). "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs." Available at: [Link]
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protocols.io. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Available at: [Link]
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National Center for Biotechnology Information. (2011). "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline." Available at: [Link]
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Zen-Bio. "DPPH Antioxidant Assay Kit." Available at: [Link]
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MDPI. (2022). "DPPH Radical Scavenging Assay." Molecules. Available at: [Link]
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NC DNA Day Blog. (2024). "Antimicrobial Susceptibility Testing (Microdilution Technique)." Available at: [Link]
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JoVE. "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization." Available at: [Link]
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ACS Omega. (2021). "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." Available at: [Link]
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National Institutes of Health. (2013). "Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry." Available at: [Link]
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Expert Opinion on Drug Discovery. (2017). "Screening and identification of novel biologically active natural compounds." Available at: [Link]
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National Institutes of Health. (2017). "Screening and identification of novel biologically active natural compounds." Available at: [Link]
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spectroscopic analysis (NMR, IR, MS) of 1-butyl-1H-pyrazol-4-ol
An In-depth Technical Guide to the Spectroscopic Analysis of 1-butyl-1H-pyrazol-4-ol
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating established spectroscopic principles with data from closely related analogues, this guide presents a validated workflow, predicted spectral data, and detailed interpretative analysis, establishing a benchmark for the characterization of N-alkylated pyrazol-4-ols.
Introduction and Molecular Structure
This compound belongs to the pyrazole class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The N-alkylation, specifically with a butyl group at the N1 position, and the hydroxyl group at the C4 position, impart specific physicochemical properties that are critical to its function in various applications. Accurate and thorough spectroscopic characterization is the cornerstone of quality control, ensuring structural integrity, purity, and batch-to-batch consistency in any research or development pipeline.
The analytical challenge lies in unequivocally determining the substitution pattern and confirming the presence of all key functional groups. This guide addresses this by providing a multi-technique approach, where each spectroscopic method offers complementary information, culminating in a complete and validated structural assignment.
Below is the molecular structure of this compound with the conventional numbering system used for spectral assignments throughout this guide.
Caption: Molecular structure and numbering of this compound.
Analytical Workflow: A Validated Approach
A robust characterization strategy relies on a logical progression of experiments, where each step builds upon the last. The workflow below ensures that the maximum amount of structural information is gathered efficiently and validated.
Caption: Integrated workflow for the spectroscopic analysis of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and deduce connectivity.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and the number of adjacent protons (integration).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as it allows for their observation.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[1]
The predicted spectrum is derived from established chemical shift principles and data from analogous compounds such as 1-methyl-1H-pyrazol-4-ol and N-alkylated pyrazoles.[2][3] The pyrazole ring protons are deshielded due to the aromatic ring current, while the hydroxyl proton's chemical shift is highly variable.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H5 | ~7.4 | Singlet (s) | 1H | - | Aromatic proton adjacent to N1-butyl group. |
| H3 | ~7.2 | Singlet (s) | 1H | - | Aromatic proton adjacent to N2. |
| OH | ~9.0-10.0 | Broad Singlet (br s) | 1H | - | Exchangeable hydroxyl proton; shift is concentration and temperature dependent. |
| H1' (N-CH₂) | ~3.9 | Triplet (t) | 2H | ~7.2 | Methylene group attached to the electronegative pyrazole nitrogen. |
| H2' (-CH₂-) | ~1.7 | Sextet (or m) | 2H | ~7.4 | Methylene group adjacent to N-CH₂ and another CH₂. |
| H3' (-CH₂-) | ~1.3 | Sextet (or m) | 2H | ~7.3 | Methylene group adjacent to the terminal methyl group. |
| H4' (-CH₃) | ~0.9 | Triplet (t) | 3H | ~7.4 | Terminal methyl group of the butyl chain. |
-
Aromatic Region (δ 7.0-7.5 ppm): The two singlets, H3 and H5, confirm the 1,4-disubstituted pattern on the pyrazole ring. Their distinct chemical shifts arise from the different electronic environments created by the adjacent nitrogen atoms and the N1-butyl substituent.
-
Butyl Chain (δ 0.9-4.0 ppm): The classic upfield triplet (H4'), two mid-field multiplets (H3', H2'), and the downfield triplet (H1') are characteristic of a butyl group. The downfield shift of H1' is a direct result of its attachment to the nitrogen atom of the aromatic ring.
-
Hydroxyl Proton (δ > 9.0 ppm): The broad signal in the far downfield region is indicative of the acidic hydroxyl proton. Its broadness is due to chemical exchange with residual water and hydrogen bonding.
¹³C NMR Spectroscopy
Carbon NMR spectroscopy maps the carbon skeleton of the molecule, revealing the number of chemically non-equivalent carbon atoms.
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: ~0-160 ppm.
-
Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]
The predicted chemical shifts are based on known values for pyrazole rings and alkyl chains.[5][6][7] The C4 carbon, attached to the electronegative oxygen atom, is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~145-150 | Carbon attached to the hydroxyl group, highly deshielded. |
| C3 | ~135-140 | Aromatic carbon adjacent to two nitrogen atoms. |
| C5 | ~125-130 | Aromatic carbon adjacent to the N1-butyl group. |
| C1' (N-CH₂) | ~48-52 | Aliphatic carbon directly attached to the pyrazole nitrogen. |
| C2' (-CH₂-) | ~31-34 | Aliphatic carbon in the butyl chain. |
| C3' (-CH₂-) | ~19-22 | Aliphatic carbon in the butyl chain. |
| C4' (-CH₃) | ~13-15 | Terminal methyl carbon. |
The spectrum should show a total of 7 distinct carbon signals, confirming the molecular symmetry. The downfield signals correspond to the aromatic carbons of the pyrazole ring, while the four upfield signals confirm the presence of the butyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first and automatically subtracted.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
The IR spectrum provides direct evidence for the key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3200-3400 | O-H stretch | Broad, Strong | Hydroxyl (-OH) |
| 2850-2960 | C-H stretch | Strong | Butyl group (alkane) |
| ~1590-1620 | C=N stretch | Medium | Pyrazole ring |
| ~1480-1550 | C=C stretch | Medium | Pyrazole ring |
| 1200-1300 | C-O stretch | Strong | Phenolic C-O |
| 1000-1250 | C-N stretch | Medium-Strong | N-alkyl bond |
-
O-H Stretch: The most prominent feature will be a broad, strong absorption band above 3200 cm⁻¹, which is definitive proof of the hydroxyl group and indicative of hydrogen bonding.[8]
-
C-H Stretches: Sharp, strong peaks just below 3000 cm⁻¹ confirm the presence of the saturated butyl chain.
-
Fingerprint Region (< 1650 cm⁻¹): The combination of C=N, C=C, C-O, and C-N stretching vibrations in this region provides a unique fingerprint for the molecule, confirming the pyrazole core and its substituents.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
The molecular formula of this compound is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z = 140 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight, which is consistent.[11]
-
Major Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting carbocations and neutral losses. The N-butyl chain is a primary site for fragmentation.[12][13]
-
α-Cleavage: The most favorable fragmentation for N-alkyl compounds is the cleavage of the C-C bond alpha to the nitrogen atom. This involves the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-delocalized fragment.
-
m/z 97: [M - 43]⁺
-
-
McLafferty-type Rearrangement/Loss of Alkene: Loss of butene via hydrogen rearrangement.
-
m/z 84: [M - 56]⁺• (corresponds to 1H-pyrazol-4-ol radical cation)
-
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment through characteristic losses of neutral molecules like HCN.[12][14]
-
m/z 69: From m/z 97, loss of N₂
-
m/z 70: From m/z 97, loss of HCN
-
-
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Summary and Conclusion
The structural characterization of this compound can be confidently achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides the foundational protocols and expected spectral data necessary for this analysis. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides definitive evidence of the hydroxyl and alkyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated analytical approach ensures a high degree of confidence in the identity and purity of the target compound, serving as a vital component of any research and development program.
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Alarcón-Polo, E., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 97. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability Profiling of 1-butyl-1H-pyrazol-4-ol
Foreword: The Critical Role of Early-Stage Physicochemical Characterization
For drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of the molecule, primarily its solubility and stability. These are not mere data points; they are foundational pillars that dictate a compound's developability, influencing everything from formulation strategies and bioavailability to storage requirements and shelf-life. An incomplete or inaccurate understanding of these attributes can lead to costly late-stage failures. This guide provides a comprehensive framework for the systematic evaluation of 1-butyl-1H-pyrazol-4-ol, a novel heterocyclic entity. We will move beyond rote procedures to explore the underlying scientific rationale for each experimental choice, empowering researchers to generate robust, reliable, and decision-enabling data.
Molecular Overview of this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.[1] The structure features a five-membered aromatic ring with two adjacent nitrogen atoms, a butyl group at the N1 position, and a hydroxyl group at the C4 position. The butyl group imparts lipophilicity, which can influence solubility in non-polar media and impact membrane permeability. The hydroxyl group, being a potential hydrogen bond donor and acceptor, is expected to significantly contribute to its aqueous solubility and potential degradation pathways.
Molecular Structure:
-
Core: Pyrazole ring (aromatic heterocycle)
-
N1-substituent: n-butyl group
-
C4-substituent: Hydroxyl group (-OH)
-
Molecular Formula: C₇H₁₂N₂O
-
Molecular Weight: 140.18 g/mol (Predicted)
A thorough characterization begins with understanding the molecule's intrinsic properties before proceeding to more complex solubility and stability assessments.
Aqueous and Organic Solubility Assessment
Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. A compound must be sufficiently soluble in aqueous media to be absorbed in the gastrointestinal tract, yet also possess adequate lipid solubility to cross cellular membranes. We will delineate the methodologies to determine both kinetic and thermodynamic solubility, as each provides distinct and valuable insights at different stages of drug discovery.
The Rationale: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the solubility of a compound upon rapid dissolution from a high-concentration stock solution (typically DMSO) into an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility liabilities.[2][3][4] It measures the point of precipitation of an already dissolved substance.
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by measuring the concentration of a saturated solution after a prolonged incubation of an excess of the solid compound with the solvent until equilibrium is reached.[5][6] The shake-flask method is the gold-standard for this determination and is crucial for lead optimization and pre-formulation studies.[5]
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow for a comprehensive solubility assessment.
Caption: Workflow for comprehensive solubility profiling.
Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system by including an equilibrium check.
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N HCl, pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8
-
HPLC-grade Water
-
HPLC-grade Acetonitrile and Methanol
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to duplicate vials for each buffer system (e.g., add ~5 mg to 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Place the sealed vials on an orbital shaker set to a consistent speed (e.g., 150 rpm) at controlled temperatures (e.g., 25°C and 37°C).
-
Sampling (Equilibrium Check): After 24 hours, stop shaking and allow solids to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into an HPLC vial. Dilute as necessary for analysis.
-
Continue Equilibration: Return the vials to the shaker for another 24 hours (48 hours total).
-
Final Sampling: Repeat the sampling and filtration process from step 3.
-
Quantification: Analyze the samples from the 24h and 48h time points using a pre-validated HPLC-UV method (see Section 3.2).
-
Validation of Equilibrium: Compare the concentration results from the 24h and 48h time points. If the values are within a narrow margin (e.g., <5%), equilibrium has been reached, and the 48h value can be reported as the thermodynamic solubility. If not, continue equilibration for a longer period.
Expected Data Presentation
Summarize the quantitative data in a clear, structured table.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 25 | Data | Data |
| Acetate Buffer | 4.5 | 25 | Data | Data |
| Phosphate Buffer | 6.8 | 25 | Data | Data |
| PBS | 7.4 | 25 | Data | Data |
| Water | ~7.0 | 25 | Data | Data |
| 0.1 N HCl | 1.2 | 37 | Data | Data |
| PBS | 7.4 | 37 | Data | Data |
Stability Assessment and Forced Degradation Studies
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7] The development of such a method is mandated by regulatory agencies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[8][9]
The Rationale: Why Forced Degradation?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[7] Its purposes are threefold:
-
To Elucidate Degradation Pathways: Identifying the likely degradation products helps in understanding the chemical liabilities of the molecule. The pyrazole ring itself is generally stable, but the hydroxyl group on this compound could be susceptible to oxidation.[10][11]
-
To Develop a Stability-Indicating Method: The stress samples, containing the parent compound and its degradants, are used to prove that the analytical method (typically HPLC) can separate the parent peak from all degradation product peaks.
-
To Discern Intrinsic Stability: It provides a rapid assessment of the molecule's inherent stability profile.
Workflow: Forced Degradation and Method Development
Caption: Integrated workflow for forced degradation and stability-indicating method development.
Detailed Protocol: Forced Degradation Study
Objective: To generate degradation products of this compound and to assess its intrinsic stability under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[7]
Materials:
-
1 mg/mL stock solution of this compound
-
1 N HCl (Acid Hydrolysis)
-
1 N NaOH (Base Hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (Oxidative Degradation)
-
Thermostatic oven (Thermal Degradation)
-
ICH-compliant photostability chamber (Photolytic Degradation)[12][13]
Procedure:
-
Control Sample: Dilute the stock solution with the solvent to the target concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C. Monitor at several time points (e.g., 2, 6, 24 hours). Once target degradation is achieved, cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at room temperature. Monitor frequently (e.g., 30 min, 1, 4 hours). Once target degradation is achieved, neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[8][12] A control sample should be kept in the dark.
-
Analysis: Dilute all stressed samples to the target concentration and analyze by HPLC with a photodiode array (PDA) detector to assess peak purity and identify degradant peaks.
Data Presentation for Stability Studies
Results should be tabulated to clearly show the impact of each stress condition.
| Stress Condition | Parameters | % Assay of Parent Compound | % Degradation | No. of Degradants | Peak Purity |
| Acidic | 1 N HCl, 60°C, 24h | Data | Data | Data | Pass/Fail |
| Basic | 1 N NaOH, RT, 4h | Data | Data | Data | Pass/Fail |
| Oxidative | 3% H₂O₂, RT, 24h | Data | Data | Data | Pass/Fail |
| Thermal (Solid) | 80°C, 48h | Data | Data | Data | Pass/Fail |
| Thermal (Solution) | 80°C, 48h | Data | Data | Data | Pass/Fail |
| Photolytic (Solid) | ICH Q1B | Data | Data | Data | Pass/Fail |
| Photolytic (Solution) | ICH Q1B | Data | Data | Data | Pass/Fail |
Conclusion and Forward Look
This guide has provided a detailed, scientifically-grounded framework for the comprehensive solubility and stability characterization of this compound. By systematically applying these kinetic and thermodynamic solubility assays, alongside a robust forced degradation study, researchers can build a complete physicochemical profile of the molecule. This profile is indispensable for making informed decisions in the drug development process, from candidate selection and formulation design to defining storage conditions and retest periods. The successful execution of these studies provides the foundational data package required for advancing a promising compound toward clinical evaluation.
References
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El-Faham, A. et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. [Link]
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Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Kelly, C. B. et al. (2024). (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2024(1), M1810. [Link]
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National Center for Biotechnology Information. (n.d.). 1-butyl-1H-pyrazole. PubChem Compound Database. [Link]
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Dong, M. W. (2013). Development of Stability-Indicating HPLC Methods for Drug Substances and Products. LCGC North America. [Link]
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Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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Gesi, R. D. et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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Wang, D. et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [Link]
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Cerkovnik, J. et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
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Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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S., V. et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry. [Link]
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Kou, J. et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK. [Link]
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A Technical Guide to Quantum Chemical Calculations for 1-Butyl-1H-pyrazol-4-ol: A Drug Discovery Perspective
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the intrinsic electronic and structural properties of pyrazole derivatives is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive, step-by-step workflow for performing quantum chemical calculations on 1-butyl-1H-pyrazol-4-ol, a representative member of this important class of molecules. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), detail a robust computational protocol from initial structure generation to the calculation of key electronic descriptors, and explain the interpretation of these results within a drug development context. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.[4][5]
Introduction: The Significance of Pyrazoles and Computational Chemistry
Pyrazole derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific functionalization of the pyrazole ring, such as the addition of a butyl group at the N1 position and a hydroxyl group at the C4 position in this compound, significantly modulates its physicochemical properties and, consequently, its interaction with biological targets.
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to predict molecular properties and guide experimental efforts.[4][5][6] Quantum chemical calculations, a key component of CADD, allow us to probe the electronic structure of molecules with high accuracy, providing insights that are often inaccessible through experimental methods alone.[7] By calculating properties such as molecular orbital energies, electrostatic potential, and dipole moment, we can better understand a molecule's reactivity, stability, and potential intermolecular interactions—all critical factors in its journey to becoming a viable drug candidate.[8]
This guide will focus on a practical, field-proven workflow for characterizing this compound using quantum chemical methods.
Theoretical Foundations: A Primer on DFT for Organic Molecules
For our calculations, we will employ Density Functional Theory (DFT), a computational method that has become a workhorse in quantum chemistry due to its excellent balance of accuracy and computational cost, particularly for organic molecules.[9][10][11]
-
The Functional: B3LYP. We will use the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[12] B3LYP is renowned for its robust performance across a wide range of organic systems, providing reliable geometries and electronic properties.[9][10][11] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.[9][12]
-
The Basis Set: Pople-Style Basis Sets. A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The choice of basis set is crucial for the accuracy of the calculation.[14] We will utilize a Pople-style basis set, specifically 6-311++G(d,p) . Let's break down this nomenclature:
-
6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution. The core orbitals are represented by a single basis function.
-
++: These plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for accurately describing anions, lone pairs, and non-covalent interactions, all of which are relevant for this compound.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the orbitals to change shape, which is essential for describing chemical bonding accurately.[15]
-
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a thorough quantum chemical analysis of this compound using a program like Gaussian.[16][17]
Step 1: 3D Structure Generation
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial geometry is reasonable, with typical bond lengths and angles.
Step 2: Geometry Optimization and Frequency Calculation
The initial structure is not necessarily at its lowest energy state. Therefore, we must perform a geometry optimization to find the minimum energy conformation on the potential energy surface.[16]
Causality: An optimized geometry is crucial because all subsequent property calculations are dependent on the molecular structure.[18] A calculation on a non-minimized structure will yield meaningless results.
Protocol:
-
Set up a geometry optimization calculation followed by a frequency calculation (often specified with the Opt Freq keywords in Gaussian).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Execute the calculation.
Self-Validation: The frequency calculation serves as a critical validation step.[16][19] A true minimum energy structure will have no imaginary frequencies. If imaginary frequencies are present, it indicates that the structure is a saddle point (a transition state) and not a minimum. In such cases, the geometry needs to be perturbed along the direction of the imaginary frequency and the optimization re-run.
Caption: Workflow for Geometry Optimization and Frequency Validation.
Step 3: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, we can proceed to calculate various electronic properties that are crucial for drug design.
a) Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.[20]
-
HOMO Energy: Relates to the ability to donate electrons (nucleophilicity).
-
LUMO Energy: Relates to the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[20][21] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[20][22] For drug-like molecules, an optimal gap is often sought to balance stability with the necessary reactivity for target binding.[22]
b) Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[23][24] It is an invaluable tool for understanding and predicting intermolecular interactions, particularly hydrogen bonding and electrostatic complementarity with a protein binding site.[25][26][27]
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms. These regions are favorable for interactions with positive charges or hydrogen bond donors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the hydroxyl hydrogen and hydrogens on the pyrazole ring. These are favorable for interactions with negative charges or hydrogen bond acceptors.
Caption: Logical flow from MEP color to interaction prediction.
Data Analysis and Interpretation
The output of these calculations provides a wealth of quantitative data. It is essential to present this information in a clear and concise manner.
Table 1: Calculated Properties for this compound
| Property | Value | Units | Significance in Drug Discovery |
| Total Electronic Energy | (Value from output) | Hartrees | A measure of the molecule's stability. |
| Dipole Moment | (Value from output) | Debye | Indicates overall polarity; affects solubility and membrane permeability. |
| HOMO Energy | (Value from output) | eV | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | (Value from output) | eV | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | (Calculated) | eV | Correlates with chemical reactivity and kinetic stability.[21][22] |
Note: The actual values would be populated from the calculation output file.
Interpreting the Results for Drug Development:
-
High Dipole Moment: A significant dipole moment suggests that this compound is a polar molecule. This is expected due to the presence of the hydroxyl group and the nitrogen atoms. This polarity will influence its solubility in aqueous environments (like blood plasma) and its ability to cross non-polar lipid membranes.
-
HOMO-LUMO Analysis: The energy of the HOMO, concentrated around the electron-rich pyrazole ring and oxygen atom, indicates these are the likely sites for electrophilic attack or donation of electrons to an acceptor in a biological target (e.g., a metal ion in an enzyme active site). The LUMO distribution will highlight potential sites for nucleophilic attack. The magnitude of the HOMO-LUMO gap provides a quantitative measure of the molecule's stability; a moderately sized gap is often desirable for drug candidates to ensure they are stable enough to reach their target but reactive enough to bind effectively.[22]
-
MEP Map: The MEP map provides a visual hypothesis for how the molecule might "dock" into a receptor. The strongly negative potential (red) around the hydroxyl oxygen and the N2 of the pyrazole ring identifies them as primary hydrogen bond acceptor sites. The positive potential (blue) on the hydroxyl hydrogen marks it as a key hydrogen bond donor site. The butyl chain will present a neutral, hydrophobic surface suitable for van der Waals interactions. This information can be used to design analogs with enhanced binding affinity by modifying functional groups to improve electrostatic complementarity with a known target.[23][26]
Conclusion
This guide has provided a detailed, scientifically grounded protocol for performing and interpreting quantum chemical calculations on this compound. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable molecular geometries and a suite of electronic descriptors. These computational insights into properties like the HOMO-LUMO gap and the Molecular Electrostatic Potential are not merely academic; they provide actionable intelligence for medicinal chemists.[7] They guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the complex and costly process of drug discovery.[4][28]
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The Pyrazole Scaffold: A Privileged Motif for Precision Drug Discovery
A Technical Guide to the Therapeutic Targeting of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This versatility has led to the development of numerous commercially successful drugs and a robust pipeline of clinical candidates. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of substituted pyrazoles, delving into the mechanistic rationale for their activity and providing detailed, field-proven experimental protocols for their evaluation. We will explore the critical role of pyrazole-based compounds in the modulation of protein kinases, cannabinoid receptors, cyclooxygenase enzymes, nuclear hormone receptors, and serine proteases, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Pyrazole Core: A Foundation for Versatile Molecular Recognition
The pyrazole ring's utility in drug design stems from its distinct chemical characteristics. It can act as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, while offering improved physicochemical properties like solubility and metabolic stability.[1] The two nitrogen atoms provide opportunities for hydrogen bonding, acting as both donors and acceptors, which is crucial for anchoring ligands within the active sites of target proteins.[1] Furthermore, the five-membered ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. The synthesis of substituted pyrazoles is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, lending itself to combinatorial chemistry and rapid library generation.[2]
Protein Kinases: Taming the Cellular Signaling Network
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[3][4] Pyrazole derivatives have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous compounds in clinical development.[5]
Mitogen-Activated Protein Kinase (MAPK) Pathway: The Case of p38α
The p38 MAP kinase is a key regulator of the cellular response to inflammatory cytokines and stress stimuli.[6][7] Its inhibition is a promising strategy for the treatment of chronic inflammatory diseases. A notable class of pyrazole-based p38 inhibitors are the N-pyrazole, N'-aryl ureas.[6][7][8] These compounds act as Type II inhibitors, binding to a distinct allosteric site that is exposed when the kinase adopts an inactive "DFG-out" conformation.[6][7] This mechanism confers high selectivity and potency.
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole-based compounds.
This protocol describes a method to assess the ability of a substituted pyrazole to inhibit p38 MAPK activity within a cellular context by measuring the downstream production of TNF-α.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Substituted pyrazole test compound
-
DMSO (vehicle control)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Add the diluted compounds to the cells and incubate for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production and incubate for 4 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.
Causality of Experimental Choices: The use of a monocytic cell line like THP-1 is relevant as these cells are key players in the inflammatory response. LPS is a potent inducer of the p38 MAPK pathway, leading to a robust and measurable production of TNF-α. Measuring the downstream product (TNF-α) provides a functional readout of kinase inhibition in a physiological context.
Janus Kinases (JAKs): Modulating Cytokine Signaling
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors. Dysregulation of JAK signaling is implicated in myeloproliferative neoplasms, autoimmune diseases, and cancer.[9] Pyrazole-containing compounds have been developed as potent and selective JAK inhibitors.[9][10][11][12] For instance, Ruxolitinib, a pyrazole-based JAK1/2 inhibitor, is approved for the treatment of myelofibrosis.[5]
Caption: The JAK/STAT signaling pathway and its inhibition by pyrazole derivatives.
This protocol outlines a general method for determining the in vitro inhibitory activity of a pyrazole compound against a specific JAK kinase using a luminescence-based assay that measures ADP production.[13][14]
Materials:
-
Recombinant JAK enzyme (e.g., JAK2)
-
Substrate peptide
-
ATP
-
Substituted pyrazole test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole test compound in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, the JAK enzyme, the substrate peptide, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Causality of Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity. It directly quantifies the product of the kinase reaction (ADP), providing a direct measure of enzyme inhibition. The use of a recombinant enzyme allows for the specific assessment of inhibition of the target kinase without the confounding factors of a cellular environment.
Cannabinoid Receptors: Modulating the Endocannabinoid System
The endocannabinoid system, comprising the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a wide range of physiological processes, including pain, appetite, mood, and inflammation.[15][16] Substituted pyrazoles have been instrumental in the development of potent and selective modulators of cannabinoid receptors.
CB1 and CB2 Receptor Modulation
The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found in immune cells.[15] This differential expression allows for the development of selective agonists or antagonists with distinct therapeutic applications. For example, CB1 receptor antagonists have been explored for the treatment of obesity, while CB2 receptor agonists are being investigated for their anti-inflammatory and analgesic properties.[17] Pyrazole derivatives have been synthesized that act as antagonists, agonists, and partial agonists at both CB1 and CB2 receptors.[15][16][17][18][19][20]
This protocol describes a competitive binding assay to determine the affinity of a substituted pyrazole for the CB1 or CB2 receptor using a radiolabeled ligand.[7][21][22]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940)
-
Substituted pyrazole test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the pyrazole test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value.
Causality of Experimental Choices: The use of cell membranes expressing the target receptor provides a high concentration of the receptor for binding studies. A radiolabeled ligand with high affinity and specificity is used to detect binding. The rapid filtration and washing steps are crucial to minimize the dissociation of the radioligand-receptor complex and to reduce non-specific binding.
Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation.[23] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, such as Celecoxib, are a well-known class of selective COX-2 inhibitors.[23][24][25][26][27][28]
This protocol describes a method to determine the in vitro inhibitory activity and selectivity of a pyrazole compound against COX-1 and COX-2 enzymes.[29][30][31][32]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Substituted pyrazole test compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole test compound in the reaction buffer.
-
Enzyme Incubation: In separate 96-well plates for COX-1 and COX-2, add the respective enzyme and the test compound. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate at 37°C for a defined time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound for both COX-1 and COX-2. Determine the IC50 values for each enzyme and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Causality of Experimental Choices: Using purified enzymes allows for the direct assessment of the inhibitory effect on each COX isoform. Measuring the production of PGE2, a major product of the COX pathway, provides a direct readout of enzyme activity. Comparing the IC50 values for COX-1 and COX-2 is essential to determine the selectivity of the inhibitor.
Nuclear Hormone Receptors: The Estrogen Receptor
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a crucial role in the development and function of the reproductive system and other tissues.[5][21][27][33][34] Modulators of the estrogen receptor have therapeutic applications in hormone-responsive cancers, osteoporosis, and menopausal symptoms. Substituted pyrazoles have been identified as potent and selective estrogen receptor modulators (SERMs), exhibiting both agonist and antagonist activities.[5][21][22][33][34][35] The substitution pattern on the pyrazole core can significantly influence the affinity and selectivity for ERα and ERβ.[21][33][35]
This protocol describes a competitive binding assay to determine the affinity of a pyrazole compound for the estrogen receptor subtypes ERα and ERβ.[18]
Materials:
-
Purified recombinant human ERα and ERβ ligand-binding domains
-
Radiolabeled estradiol (e.g., [3H]17β-estradiol)
-
Substituted pyrazole test compound
-
Assay buffer
-
Hydroxyapatite slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the ERα or ERβ protein, radiolabeled estradiol, and varying concentrations of the pyrazole test compound. Incubate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each well. The hydroxyapatite binds to the receptor-ligand complex.
-
Washing: Wash the hydroxyapatite pellets to remove unbound radiolabeled estradiol.
-
Elution and Counting: Elute the bound radioligand from the hydroxyapatite and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 and Ki values.
Causality of Experimental Choices: The use of purified ligand-binding domains of the ER subtypes allows for a direct assessment of binding affinity. Radiolabeled estradiol is the natural ligand and serves as a high-affinity probe. The hydroxyapatite method is a common and effective way to separate the receptor-bound from the free radioligand.
Other Notable Therapeutic Targets
The versatility of the pyrazole scaffold extends to other important therapeutic targets:
-
Thrombin: Pyrazole-based compounds have been developed as inhibitors of thrombin, a key serine protease in the blood coagulation cascade, with potential applications as anticoagulants.[12][23][25][26][36][37]
-
Aurora Kinases: These serine/threonine kinases are involved in mitosis, and their inhibition by pyrazole derivatives is being explored as an anticancer strategy.[3]
-
Cyclin-Dependent Kinases (CDKs): Pyrazole-based inhibitors of CDKs, which regulate the cell cycle, have shown promise as anticancer agents.[3]
-
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been identified as inhibitors of EGFR, a tyrosine kinase often overexpressed in tumors.[32][38]
Conclusion and Future Directions
The substituted pyrazole has proven to be an exceptionally fruitful scaffold in the quest for novel therapeutics. Its ability to be tailored to interact with a wide range of biological targets with high potency and selectivity underscores its importance in drug discovery. The continued exploration of novel substitution patterns and the application of advanced screening technologies will undoubtedly lead to the discovery of new pyrazole-based drugs with improved efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the pyrazole core will continue to be leveraged to design the next generation of precision medicines.
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Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Monash University. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 1-butyl-1H-pyrazol-4-ol Analogues as Novel Anti-inflammatory Agents
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across various disease areas.[1][2][3] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a focused series of analogues based on the 1-butyl-1H-pyrazol-4-ol core. We delve into the rationale behind the design of these compounds, detailing their synthesis and evaluation as potential anti-inflammatory agents, hypothetically targeting the cyclooxygenase-2 (COX-2) enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Pyrazole Nucleus in Drug Discovery
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in drug design.[4] Their chemical versatility and ability to engage in various biological interactions have led to their incorporation into a multitude of approved drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][6][7] Notably, the anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the potential of this scaffold in developing effective anti-inflammatory agents.[2][8]
This guide focuses on the systematic exploration of the SAR of this compound analogues. The selection of this core is deliberate: the N1-butyl group provides a lipophilic anchor, the C4-hydroxyl group offers a potential hydrogen bonding site, and the pyrazole ring itself serves as a stable and modifiable platform. Our exploration will systematically dissect how modifications at various positions of the pyrazole ring influence its hypothetical inhibitory activity against COX-2.
The this compound Core: A Privileged Scaffold
The foundational structure for our SAR exploration is this compound. The rationale for selecting this starting point is rooted in established medicinal chemistry principles. The pyrazole ring is an aromatic system, and its N1 and N2 atoms can act as hydrogen bond acceptors, while an N-H group (if present) can be a hydrogen bond donor.[9] The substitution of a butyl group at the N1 position is intended to enhance lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target enzymes. The hydroxyl group at the C4 position is a key feature, poised to form critical hydrogen bonds within the active site of a target protein, such as COX-2.[8]
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A Comprehensive Technical Guide to 1-butyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 1-butyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific data for this molecule is not extensively documented in public databases, this guide synthesizes information from analogous compounds and established chemical principles to offer a comprehensive overview. We will cover its chemical identity, a proposed synthetic pathway with mechanistic insights, predicted spectroscopic data for structural elucidation, potential applications based on the pyrazole scaffold, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and similar pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications.[1] This five-membered ring system with two adjacent nitrogen atoms is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The versatility of the pyrazole ring allows for functionalization at various positions, leading to compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] The introduction of a hydroxyl group at the 4-position, as in pyrazol-4-ols, and N-alkylation, such as the N-butyl group in the title compound, can significantly modulate the molecule's physicochemical properties and biological activity.[4] This guide focuses on the specific, albeit less-documented, derivative, this compound, to provide a foundational understanding for its synthesis and potential utility.
Chemical Identity and Physicochemical Properties
Due to the limited availability of experimental data for this compound, its properties are predicted based on established chemical principles and data from analogous structures.
| Property | Predicted Value / Information |
| IUPAC Name | This compound |
| CAS Number | Not readily available in public databases. |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil. |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Boiling Point | Estimated to be higher than 200 °C at atmospheric pressure. |
| Melting Point | Dependent on crystalline form, likely in the range of 50-100 °C. |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step process starting from readily available precursors. The following protocol is based on established methods for the synthesis of N-alkylated pyrazol-4-ols.[2][5]
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Pyrazol-4-ol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 3,3-diethoxypropanoate and a molar equivalent of hydrazine hydrate in an acidic aqueous solution (e.g., dilute HCl).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). The product, pyrazol-4-ol, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude pyrazol-4-ol can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized pyrazol-4-ol in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a slight excess (1.1-1.2 equivalents) of a base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture for 15-20 minutes. Then, add 1.0-1.1 equivalents of 1-bromobutane dropwise.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the mixture and pour it into cold water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel.
Structural Elucidation and Spectroscopic Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques.[6][7] The following are predicted spectral data based on its structure.
| Technique | Predicted Spectroscopic Data |
| ¹H NMR | - Butyl Group: Signals in the upfield region (~0.9-4.0 ppm), including a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the nitrogen. - Pyrazole Ring: Two singlets or doublets in the aromatic region (~7.0-7.5 ppm) for the C3-H and C5-H protons. - Hydroxyl Group: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Butyl Group: Four distinct signals in the aliphatic region (~13-50 ppm). - Pyrazole Ring: Three signals in the downfield region, with the carbon bearing the hydroxyl group (C4) being the most deshielded among the ring carbons. |
| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ for the butyl group. - C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring. - C-O Stretch: A band around 1200-1300 cm⁻¹. |
| Mass Spec. | (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z 141.10. |
Potential Applications and Reactivity
The pyrazole scaffold is a versatile building block in several fields.
Medicinal Chemistry
-
Enzyme Inhibition: 4-Hydroxypyrazoles and their derivatives have been investigated as inhibitors of enzymes such as liver alcohol dehydrogenase.[4] The N-butyl group may enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.
-
Anticancer and Antimicrobial Agents: The pyrazole nucleus is present in various compounds with demonstrated anticancer and antimicrobial activities.[1][8] this compound could serve as a precursor for the synthesis of more complex molecules with potential therapeutic value.
Materials Science
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, making these compounds useful in the design of coordination polymers and metal-organic frameworks (MOFs).
-
Organic Electronics: Pyrazole derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Reactivity
Caption: Primary reactive sites of this compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling this compound and its precursors. The following guidelines are based on general safety data for pyrazole derivatives.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a potentially valuable, yet underexplored, member of the pyrazole family. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications, drawing upon the rich chemistry of related compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and utility of this and other novel pyrazole derivatives.
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National Center for Biotechnology Information. Bioorthogonal 4H-pyrazole “click” reagents. [Link]
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Methodological & Application
Laboratory Synthesis Protocol for 1-Butyl-1H-pyrazol-4-ol: An Application Note
Abstract
This application note provides a comprehensive, two-step laboratory protocol for the synthesis of 1-butyl-1H-pyrazol-4-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the preparation of the key intermediate, 4-hydroxypyrazole, from 1H-pyrazole-4-boronic acid pinacol ester. Subsequent N-alkylation of the pyrazole core with 1-bromobutane under basic conditions yields the target compound. This guide offers detailed, step-by-step procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis for researchers in drug development and organic synthesis.
Introduction
N-substituted pyrazole scaffolds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The introduction of an alkyl group, such as a butyl chain, at the N1 position of the pyrazole ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. Specifically, this compound serves as a versatile intermediate for the elaboration of more complex molecular architectures, making a reliable synthetic protocol essential for its accessibility.
This document outlines a robust and scalable two-step synthesis. The initial step involves the generation of the 4-hydroxypyrazole core, a foundational precursor. The subsequent N-alkylation is a critical transformation that introduces the butyl substituent, leading to the final product. The causality behind each procedural step, from reagent selection to reaction conditions and purification techniques, is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step sequence:
-
Step 1: Synthesis of 4-Hydroxypyrazole. This step involves the oxidation of a pyrazole-boronic acid pinacol ester to yield the 4-hydroxypyrazole intermediate.
-
Step 2: N-Alkylation. The 4-hydroxypyrazole is then alkylated with 1-bromobutane using a strong base to afford the final product, this compound.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 1H-Pyrazole-4-boronic acid pinacol ester | 518046-72-9 | C₉H₁₅BN₂O₂ | 194.04 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Fisher Scientific |
| Hydrogen Peroxide (30% in H₂O) | 7722-84-1 | H₂O₂ | 34.01 | VWR |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Acros Organics |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | NaH | 24.00 | Sigma-Aldrich |
| 1-Bromobutane (n-Butyl bromide) | 109-65-9 | C₄H₉Br | 137.02 | Alfa Aesar |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Acros Organics |
| Hydrochloric Acid (HCl), 2N | 7647-01-0 | HCl | 36.46 | Fisher Scientific |
Experimental Protocols
Part 1: Synthesis of 4-Hydroxypyrazole
This procedure is adapted from established methods for the oxidation of boronic esters.[1]
1.1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-boronic acid pinacol ester (5.0 g, 25.8 mmol).
-
Dissolve the starting material in tetrahydrofuran (THF, 30 mL).
-
Cool the flask to 0°C in an ice-water bath.
1.2. Reagent Addition:
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH, 12.9 mL, 25.8 mmol) to the stirred solution at 0°C.
-
Subsequently, add 30% hydrogen peroxide (H₂O₂, 2.9 mL, 28.4 mmol) dropwise, ensuring the internal temperature remains below 5°C. The addition of peroxide to the boronic ester in the presence of a base facilitates the oxidative cleavage to the corresponding alcohol.
1.3. Reaction and Work-up:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed.
-
Dilute the reaction mixture with deionized water (30 mL).
-
Carefully acidify the mixture to a pH of ~5-6 with 2N HCl.
-
Extract the aqueous layer with dichloromethane (DCM, 4 x 50 mL). The product has some water solubility, so multiple extractions are crucial for a good yield.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-hydroxypyrazole as a solid. This intermediate is often used in the next step without further purification.[1]
Part 2: Synthesis of this compound
This N-alkylation protocol utilizes a strong base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on the alkyl halide.
2.1. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 g, 27.5 mmol).
-
Wash the NaH with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil.
-
Add anhydrous THF (50 mL) to the flask and cool to 0°C in an ice-water bath.
2.2. Deprotonation:
-
Dissolve the crude 4-hydroxypyrazole (assuming ~2.17 g, 25.8 mmol from the previous step) in anhydrous THF (20 mL).
-
Add the 4-hydroxypyrazole solution dropwise to the stirred NaH suspension at 0°C. The deprotonation of the pyrazole N-H is generally rapid and is accompanied by the evolution of hydrogen gas. It is critical to perform this step under an inert atmosphere.[2][3]
2.3. Alkylation:
-
After stirring for 30 minutes at 0°C, add 1-bromobutane (3.1 mL, 28.4 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
2.4. Work-up and Purification:
-
Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water (10 mL).
-
Add saturated aqueous ammonium chloride (NH₄Cl, 30 mL) and extract the mixture with ethyl acetate (EtOAc, 3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to afford this compound as a pure compound.
Characterization
The structure of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR: The expected proton NMR spectrum will show characteristic signals for the butyl group (a triplet around 0.9 ppm, a sextet around 1.3 ppm, a quintet around 1.8 ppm, and a triplet around 3.9-4.1 ppm). The pyrazole ring protons should appear as singlets in the aromatic region (approximately 7.0-7.5 ppm). A broad singlet corresponding to the hydroxyl proton will also be present. The spectral data for the analogous 1-methyl-1H-pyrazol-4-ol shows pyrazole protons at δ 7.33 and 7.05 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display four signals for the butyl group and three signals for the pyrazole ring. For 1-methyl-1H-pyrazol-4-ol, the pyrazole carbons appear at δ 132.1, 126.9, and 120.4 ppm.[4] The butyl-substituted analogue is expected to have similar shifts for the pyrazole core.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
Safety and Handling
-
Sodium Hydride (NaH): is a water-reactive and flammable solid.[2][3][5][6][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Contact with water liberates flammable hydrogen gas, which can ignite spontaneously.[6] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[2]
-
1-Bromobutane: is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[1][8][9][10] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[1]
-
Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.
-
4-Hydroxypyrazole: May cause skin and eye irritation.[11] Avoid formation of dust and aerosols.[11]
-
All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Step 1 | Insufficient oxidant or base | Add a slight excess of H₂O₂ and NaOH. Ensure the reaction is stirred efficiently. |
| Low yield in N-alkylation (Step 2) | Incomplete deprotonation; inactive NaH | Use fresh, high-quality NaH. Ensure the THF is anhydrous. Allow sufficient time for deprotonation before adding the alkyl halide. |
| Steric hindrance or poor reactivity of alkyl halide | Increase the reaction temperature (e.g., to 40-50°C) and extend the reaction time. | |
| Formation of O-alkylated byproduct | Reaction conditions favoring O-alkylation | While N-alkylation is generally favored for pyrazoles, ensure the deprotonation step is complete. O-alkylation is more likely under different base/solvent systems. |
| Difficulty in purification | Close-running impurities | Use a slow gradient during column chromatography. If the product is a solid, recrystallization from a suitable solvent system can be attempted. |
Conclusion
This application note details a reliable and reproducible two-step synthesis for this compound. By providing a clear, step-by-step protocol, along with explanations for the chemical transformations and necessary safety precautions, this guide serves as a valuable resource for researchers requiring this important synthetic intermediate. The outlined procedures for synthesis, purification, and characterization will enable chemists to confidently produce high-purity this compound for applications in drug discovery and materials science.
References
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Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Available at: [Link]
-
S D Fine-Chem Limited. N-BUTYL BROMIDE GHS Safety Data Sheet. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet for Sodium Hydride. Available at: [Link]
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Loba Chemie. N-BUTYL BROMIDE FOR SYNTHESIS MSDS. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - N-Butyl bromide (1-Bromobutane). Available at: [Link]
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PubChem. 1-Methyl-1H-pyrazol-4-ol. Available at: [Link]
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Application Note: A Framework for High-Throughput Screening of Novel Pyrazole Scaffolds Using 1-butyl-1H-pyrazol-4-ol as a Model Compound
Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in modern drug discovery, forming the core of numerous approved therapeutics targeting a wide range of diseases.[1][2][3][4] High-Throughput Screening (HTS) remains a cornerstone for identifying novel modulators of biological pathways from large chemical libraries.[5][6][7] This guide details a comprehensive framework for the integration and evaluation of novel, uncharacterized pyrazole analogs, using 1-butyl-1H-pyrazol-4-ol as a representative model compound, in both biochemical and cell-based HTS campaigns. We provide field-proven protocols, data analysis workflows, and troubleshooting guidance designed to ensure scientific integrity and accelerate the hit-to-lead process for this important class of molecules.
Introduction to the Pyrazole Scaffold in HTS
The versatility and metabolic stability of the pyrazole ring have made it a focal point for medicinal chemists.[3] Pyrazole-containing drugs, such as the kinase inhibitor Ruxolitinib and the PARP inhibitor Niraparib, highlight the scaffold's success.[2][3] When a novel analog like this compound is synthesized, its potential biological activity is unknown. HTS provides the "brute force" empirical approach necessary to rapidly interrogate its effects across diverse biological targets.[6]
This document serves as a practical guide for researchers embarking on an HTS campaign with a new pyrazole compound. The methodologies herein are designed to be robust, self-validating, and adaptable to various biological questions, from target-based biochemical assays to complex cell-based phenotypic screens.[8][9]
Compound Profile & HTS Preparation: this compound
Prior to screening, a thorough understanding of the compound's physicochemical properties is critical for ensuring assay quality. For a novel entity like this compound, initial characterization and careful handling are paramount.
Physicochemical Properties (Predicted)
Since experimental data for this specific molecule is not widely available, we can estimate key properties based on its constituent parts (1-butyl-pyrazole and pyrazol-4-ol).[10][11][12] These parameters are crucial for predicting solubility, cell permeability, and potential for non-specific interactions.
| Property | Predicted Value | Causality & HTS Implication |
| Molecular Weight | ~140.19 g/mol | Well within the range for "lead-likeness"; unlikely to pose solubility or permeability issues based on size alone. |
| logP (Octanol/Water) | ~1.2 | Indicates moderate lipophilicity. Suggests good potential for membrane permeability without being so "greasy" as to cause aggregation issues. |
| H-Bond Donors | 1 (from -OH) | Can participate in key interactions with target proteins. |
| H-Bond Acceptors | 2 (from N, O) | Provides additional opportunities for specific binding to biological targets. |
| Topological Polar Surface Area (TPSA) | ~38.1 Ų | Suggests excellent potential for oral bioavailability and cell penetration. |
Stock Solution and Plate Preparation Protocol
The quality of an HTS campaign is founded on the integrity of the compound library. Inaccurate concentrations or compound precipitation can invalidate an entire screen.
Protocol 1: Master Stock and Assay-Ready Plate Preparation
-
Initial Solubilization: Accurately weigh the synthesized this compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10-20 mM).
-
Rationale: DMSO is the standard solvent for HTS libraries due to its high solubilizing power and miscibility with aqueous assay buffers.
-
-
Quality Control: Confirm the concentration and purity of the master stock using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Master Plate Creation: Using an automated liquid handler, perform a serial dilution from the master stock to create a master compound plate (e.g., 384-well format) with a range of concentrations.
-
Assay-Ready Plates: Create "daughter" plates by dispensing a small volume (e.g., 50-100 nL) from the master plate into the wells of the final assay plates (e.g., 384- or 1536-well). These plates can be sealed and stored at -20°C or -80°C.
-
Rationale: This "non-contact" acoustic dispensing minimizes cross-contamination and conserves precious compound. Preparing plates in batches ensures consistency across the screening campaign.
-
HTS Campaign Strategy: Biochemical vs. Cell-Based Assays
The choice of assay is dictated by the scientific question. Is the goal to find an inhibitor of a specific enzyme (biochemical) or to identify compounds that trigger a desired cellular outcome, like cell death in cancer lines (cell-based)?[13][14]
Workflow for HTS Campaign Design
The following diagram illustrates the decision-making process and subsequent steps in a typical HTS campaign.
Caption: High-level workflow for an HTS drug discovery campaign.
Protocol: Biochemical Screening for Kinase Inhibition
Many pyrazole-containing drugs are kinase inhibitors.[2][15] This protocol describes a robust, homogenous (no-wash) time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS.[9][16]
Principle: A europium-labeled antibody binds to a phosphorylated peptide substrate, bringing it into proximity with a fluorescently labeled acceptor. When the kinase is active, it phosphorylates the substrate, enabling FRET. An inhibitor prevents phosphorylation, leading to a loss of the FRET signal.
Protocol 2: TR-FRET Kinase Inhibition Assay (384-well format)
-
Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare enzyme, peptide substrate, and ATP solutions in Assay Buffer at 2X final concentration.
-
Compound Plating: Use an acoustic dispenser to transfer 50 nL of this compound from the compound plates into the wells of a low-volume 384-well assay plate. Include columns for controls:
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/peptide substrate solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Rationale (Self-Validation): This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated, which is critical for identifying competitive inhibitors.
-
-
Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. Final volume is 10 µL.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of Stop/Detection Mix (containing EDTA to stop the reaction, and the europium-labeled antibody and fluorescent acceptor).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Protocol: Cell-Based Phenotypic Screening for Cytotoxicity
This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability.[8] A decrease in luminescence indicates a reduction in viable, metabolically active cells, identifying compounds with cytotoxic or anti-proliferative effects.
Protocol 3: Cytotoxicity Screening in a Cancer Cell Line (384-well format)
-
Cell Plating: Using a multi-drop dispenser, seed a cancer cell line (e.g., HCT116) into 384-well, tissue-culture treated plates at a pre-determined optimal density (e.g., 1000 cells/well in 40 µL of media).
-
Rationale: Optimal seeding density is crucial for assay performance and must be determined empirically to ensure cells are in a logarithmic growth phase during the experiment.
-
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Addition: Add 50 nL of this compound from the assay-ready plates to the cell plates. Include controls:
-
Negative Control (No Killing): DMSO vehicle.
-
Positive Control (Max Killing): A potent cytotoxic agent (e.g., Bortezomib).
-
-
Therapeutic Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Rationale: This ensures thermal uniformity across the plate, reducing edge effects and improving data quality.
-
-
Lysis & Signal Generation: Add 20 µL of the luminescent ATP detection reagent to all wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a light signal proportional to the amount of ATP present.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to ensure complete lysis, then incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis, Validation, and Hit Prioritization
Raw data from the plate reader is meaningless without rigorous statistical analysis and a clear hit-picking strategy.
Assay Quality Control
The first step is to validate the quality of each screening plate using the Z-factor (Z'). This metric assesses the separation between the positive and negative controls.
Z' Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the controls)
| Z' Value | Assay Quality | Action |
| > 0.5 | Excellent | Proceed with analysis. |
| 0 to 0.5 | Acceptable | Proceed, but monitor for variability. |
| < 0 | Failed | Plate data is invalid; troubleshoot assay. |
Hit Identification and Confirmation Workflow
A "hit" from the primary screen is just the beginning. A multi-step validation process is required to eliminate false positives and artifacts.[17][18]
Caption: A typical hit validation and triage funnel.
Mitigating Assay Interference
Pyrazole scaffolds, like many aromatic heterocycles, can sometimes interfere with assay technologies.[19][20] It is crucial to perform counter-screens to identify and discard these compounds.
-
For Fluorescence-Based Assays: Screen the compound library in the absence of the target enzyme/substrate to identify autofluorescent compounds or quenchers.
-
For Luciferase-Based Assays: Screen against luciferase enzyme directly to identify inhibitors of the reporter system itself.[18]
-
Compound Aggregation: Apparent activity can be caused by compounds forming aggregates that sequester and denature proteins. This can often be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[18]
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z' (<0.5) | 1. Reagent instability.2. Inconsistent dispensing.3. Cell plating non-uniformity. | 1. Prepare fresh reagents; check buffer pH.2. Calibrate and clean liquid handlers.3. Optimize cell handling/seeding protocol; check for edge effects. |
| High Well-to-Well Variability | 1. Incomplete mixing.2. Compound precipitation.3. Plate reader malfunction. | 1. Increase mixing time/speed post-addition.2. Check compound solubility in final assay buffer; lower DMSO concentration if possible.3. Run instrument calibration and diagnostic tests. |
| High False Positive Rate | 1. Assay technology interference.2. Reactive chemical moieties.3. Compound aggregation. | 1. Implement counter-screens (see section 6.3).2. Flag compounds with known Pan-Assay Interference Compounds (PAINS) substructures.3. Re-test hits with and without non-ionic detergent. |
Conclusion
This application note provides a validated and scientifically grounded framework for successfully prosecuting a novel pyrazole compound, this compound, through a high-throughput screening campaign. By implementing robust protocols, rigorous quality control, and a systematic hit triage workflow, researchers can efficiently navigate the complexities of HTS. This approach minimizes the risk of pursuing artifacts and maximizes the probability of identifying genuine, developable hits, thereby accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
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- Oregon State University Libraries and Press. (n.d.). Cell-based assays for high-throughput screening : methods and protocols.
- ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- PubMed Central. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023.
- ResearchGate. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification.
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- BenchChem. (2025). The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Connect Journals. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery.
- ATCC. (n.d.). High Throughput Screening (HTS).
- News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?
- NCBI Bookshelf. (n.d.). Assay Guidance Manual.
- BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- ResearchGate. (2017). High-throughput screening assays for the identification of chemical probes.
- PubChem. (n.d.). 1-butyl-1H-pyrazole.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Cambridge University Press. (2018). Basics of HTS Assay Design and Optimization.
- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- PubMed Central. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- PubChem. (n.d.). 1H-Pyrazol-4-ol.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.
- PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
- ScienceDirect. (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.
- PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol.
- Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- ResearchGate. (2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- ChemicalBook. (n.d.). 1-Butyl-1H-pyrazole.
- ECHEMI. (n.d.). 1-Butyl-1H-pyrazole Formula.
- Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- PubMed. (n.d.). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis.
- ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS.
- MDPI. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
- Sigma-Aldrich. (n.d.). High-Throughput Screening.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- PubMed Central. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.
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Application Notes and Protocols: 1-Butyl-1H-pyrazol-4-ol as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Value of the Pyrazol-4-ol Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.[2] Among the various substituted pyrazoles, the 1-alkyl-1H-pyrazol-4-ol substructure offers a particularly valuable platform for further molecular elaboration. The hydroxyl group at the C4 position serves as a versatile handle for introducing a wide range of functional groups through etherification or esterification, while the N1-alkyl substituent, in this case, a butyl group, can modulate the compound's lipophilicity and steric profile, which are critical parameters for pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive guide to the synthesis and utilization of 1-butyl-1H-pyrazol-4-ol as a key intermediate for the synthesis of advanced functional molecules, with a particular focus on its potential in the development of kinase inhibitors.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] In this proposed protocol, we utilize n-butylhydrazine and a suitable β-keto-γ-formyl ester as the key starting materials.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of n-Butylhydrazine Hydrochloride
Causality: The initial step involves the synthesis of the key hydrazine component. A common method is the alkylation of hydrazine.[6] For ease of handling and stability, it is often prepared and isolated as its hydrochloride salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| n-Butyl Bromide | 137.02 | 13.7 g (10.8 mL) | 0.1 |
| Hydrazine Hydrate (~64%) | 50.06 | 15.6 g (15.6 mL) | ~0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve n-butyl bromide in 50 mL of ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the n-butylhydrazine hydrochloride.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield n-butylhydrazine hydrochloride as a white solid.
Protocol 1.2: Synthesis of Diethyl 2-formyl-3-oxosuccinate Sodium Salt
Causality: This Claisen condensation reaction forms the requisite 1,3-dicarbonyl precursor for the pyrazole synthesis.[7] The use of sodium ethoxide generates the enolate of diethyl succinate, which then attacks ethyl formate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Metal | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol | 46.07 | 50 mL | - |
| Diethyl Succinate | 174.20 | 17.4 g (17.1 mL) | 0.1 |
| Ethyl Formate | 74.08 | 7.4 g (8.1 mL) | 0.1 |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |
Procedure:
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal in small pieces to absolute ethanol under a nitrogen atmosphere.
-
Once all the sodium has reacted, cool the solution in an ice bath.
-
Add a mixture of diethyl succinate and ethyl formate dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
The sodium salt of diethyl 2-formyl-3-oxosuccinate will precipitate. Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Protocol 1.3: Synthesis of this compound
Causality: This is the core cyclocondensation reaction. The more nucleophilic nitrogen of n-butylhydrazine attacks one of the carbonyl groups of the β-keto-γ-formyl ester, followed by intramolecular condensation and dehydration to form the pyrazole ring. Subsequent acidic hydrolysis and decarboxylation yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| n-Butylhydrazine Hydrochloride | 124.60 | 12.5 g | 0.1 |
| Diethyl 2-formyl-3-oxosuccinate Sodium Salt | 224.16 | 22.4 g | 0.1 |
| Acetic Acid | 60.05 | 100 mL | - |
| Hydrochloric Acid (6M) | 36.46 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend n-butylhydrazine hydrochloride and diethyl 2-formyl-3-oxosuccinate sodium salt in acetic acid.
-
Heat the mixture to reflux for 2-3 hours. The reaction will become homogeneous.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
The intermediate, ethyl 1-butyl-4-hydroxy-1H-pyrazole-3-carboxylate, may precipitate or can be extracted with ethyl acetate.
-
Isolate the intermediate and add it to 100 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 40-60% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (s, 1H), 7.20 (s, 1H), 5.50 (br s, 1H, OH), 3.95 (t, 2H), 1.75 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 130.0, 125.0, 50.0, 32.0, 20.0, 13.8 |
| Mass Spec (ESI+) | m/z: 141.10 [M+H]⁺ |
Part 2: this compound as a Synthetic Intermediate
The presence of the hydroxyl group at the C4 position makes this compound a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position; however, with this position occupied by a hydroxyl group, derivatization will primarily occur at this hydroxyl group.[1][8]
Application 2.1: Synthesis of 4-Alkoxy and 4-Aryloxy Pyrazole Derivatives
The hydroxyl group can be readily converted into an ether linkage, allowing for the introduction of a wide variety of substituents. This is particularly relevant in the synthesis of kinase inhibitors, where the pyrazole core can act as a hinge-binding motif, and the substituents can be tailored to occupy specific pockets in the ATP-binding site.[9][10]
Caption: Key derivatization pathways for this compound.
Protocol 2.1.1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
Causality: This classical method for ether synthesis involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| This compound | 140.19 | 1.40 g | 0.01 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 0.011 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.88 g (1.3 mL) | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.1.2: General Procedure for O-Arylation (Ullmann Condensation)
Causality: The copper-catalyzed Ullmann condensation is a powerful method for forming carbon-oxygen bonds, particularly for the synthesis of diaryl ethers.[11][12] This reaction allows for the introduction of various substituted aryl groups onto the pyrazol-4-ol scaffold.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| This compound | 140.19 | 1.40 g | 0.01 |
| Aryl Iodide (e.g., 4-Iodoanisole) | 234.04 | 2.57 g | 0.011 |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 0.001 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a sealable reaction tube, combine this compound, the aryl iodide, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Part 3: Application in Drug Discovery - Kinase Inhibitors
The pyrazole scaffold is a well-established core for the design of kinase inhibitors.[9][10] The N1 and C4 positions of the pyrazole ring are often functionalized to interact with the solvent-exposed region of the ATP-binding site, while the pyrazole itself can form crucial hydrogen bonds with the hinge region of the kinase. The derivatives of this compound are excellent candidates for screening as kinase inhibitors. For example, the synthesis of a pyrazol-4-yl urea, a common pharmacophore in kinase inhibitors, can be envisioned.[13]
Conceptual Synthetic Pathway to a Pyrazol-4-yl Urea Kinase Inhibitor
Caption: Conceptual pathway to pyrazol-4-yl urea kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via a Knorr-type cyclocondensation makes it readily accessible. The strategic placement of the N1-butyl group and the C4-hydroxyl group provides two distinct points for molecular diversification, enabling the synthesis of a wide array of derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the ever-important field of medicinal chemistry and drug discovery.
References
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Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth.2010 , 87, 283. [Link]
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Organic Chemistry Portal. Pyrazole Synthesis. [Link]
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Cederbaum, A. I.; Cohen, G. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochem. Biophys. Res. Commun.1980 , 97(2), 730-736. [Link]
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Josh_Tutorials. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube, May 20, 2020. [Link]
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Cerecetto, H.; Gerpe, A.; González, M.; Olea-Azar, C. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules2021 , 26(1), 13. [Link]
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Li, J.; et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Can. Chem. Trans.2013 , 1(2), 105-109. [Link]
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Shaaban, M. R.; et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6539. [Link]
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Al-Azzawi, A. M.; et al. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate, June 2019. [Link]
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Kumar, A.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals2022 , 15(8), 957. [Link]
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ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... [Link]
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Wang, Y.; et al. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein J. Org. Chem.2021 , 17, 1766-1772. [Link]
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ResearchGate. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. [Link]
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Reddy, T. J.; et al. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Org. Biomol. Chem.2015 , 13(18), 5143-5147. [Link]
- Google Patents. Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
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Neochoritis, C. G.; et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2019 , 15, 283-319. [Link]
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Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Am. Chem. Soc.2002 , 124(50), 14844-14845. [Link]
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Zeinyeh, W.; et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules2022 , 27(15), 4983. [Link]
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Regan, J.; et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. J. Med. Chem.2002 , 45(14), 2994-3008. [Link]
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ResearchGate. Medicinally important pyrazole derivatives. [Link]
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Neochoritis, C. G.; et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2019 , 15, 283-319. [Link]
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Al-Qasir, A. S.; et al. Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Pharm. Chem. J.2022 , 56, 1-9. [Link]
-
ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. [Link]
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ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
-
Tanimori, S.; Kirihata, M. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts2018 , 8(11), 529. [Link]
-
Wang, L.; et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules2016 , 21(9), 1221. [Link]
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Usami, Y.; et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules2021 , 26(11), 3343. [Link]
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Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. [Link]
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Singh, S. K.; et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Res. Rev. J. Chem.2017 , 6(2), 1-14. [Link]
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de la Cruz, C. D.; et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chem2019 , 13(1), 101. [Link]
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Sharma, A.; et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Int. J. Pharm. Sci. Rev. Res.2020 , 65(1), 172-183. [Link]
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Usami, Y.; et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules2021 , 26(11), 3343. [Link]
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ResearchGate. Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. [Link]
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El-Sayed, M. A. A.; et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021 , 26(16), 4933. [Link]
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Wang, Y.; et al. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein J. Org. Chem.2021 , 17, 1766-1772. [Link]
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- Google Patents. A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
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Howard, S.; et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. J. Med. Chem.2009 , 52(1), 379-388. [Link]
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Topic: Developing Analytical Methods for 1-Butyl-1H-pyrazol-4-ol Detection
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of 1-butyl-1H-pyrazol-4-ol. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, making the precise and accurate analysis of such compounds essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.[1] We present detailed protocols for a primary High-Performance Liquid Chromatography (HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The causality behind experimental choices, from mobile phase composition to the necessity of derivatization, is thoroughly explained. Furthermore, this document details a complete method validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the development of a robust, reliable, and self-validating analytical system.[2][3][4][5][6]
Introduction and Scientific Rationale
The pyrazole nucleus is a privileged structure in modern pharmacology, forming the core of numerous approved drugs.[7] this compound, as a functionalized derivative, represents a key synthetic intermediate or a potential metabolite/impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). Its detection and quantification are therefore critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.[1] The presence of both a moderately nonpolar butyl group and a polar hydroxyl group gives the molecule unique physicochemical properties that dictate the choice of analytical methodology. This guide provides the foundational logic and experimental protocols to establish a fit-for-purpose analytical method.
Physicochemical Profile of this compound
A precise understanding of the analyte's properties is foundational to method development.
| Property | Predicted Value / Characteristic | Rationale and Impact on Analysis |
| Molecular Formula | C₇H₁₂N₂O | --- |
| Molecular Weight | 140.18 g/mol | Based on atomic weights. Essential for mass spectrometry and concentration calculations. |
| Polarity | Moderately Polar | The hydroxyl (-OH) and pyrazole nitrogen atoms introduce significant polarity, while the butyl (-C₄H₉) group adds nonpolar character. This balance makes it ideal for Reverse-Phase HPLC. |
| Volatility | Low to Moderate | The polar hydroxyl group engages in hydrogen bonding, reducing volatility. This makes direct GC analysis challenging and suggests the need for derivatization. |
| UV Absorbance | Expected λₘₐₓ ~210-230 nm | The pyrazole ring is a chromophore. The predicted absorbance maximum provides a starting point for UV detection in HPLC.[8][9] |
| Solubility | Soluble in Polar Organic Solvents | Expected to be soluble in methanol, acetonitrile, and ethanol, which are common solvents for sample preparation and HPLC mobile phases. |
Primary Analytical Method: Reverse-Phase HPLC
Expert Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for its robustness, versatility, and suitability for analyzing moderately polar compounds like this compound. The use of a nonpolar stationary phase (C18) with a polar mobile phase allows for excellent separation based on the analyte's hydrophobic character, primarily driven by the butyl group, while ensuring it elutes in a reasonable time due to its overall polarity.
Workflow for HPLC Method Development and Analysis
Caption: HPLC analysis workflow from preparation to final report.
Detailed HPLC Protocol
Objective: To quantify this compound using an isocratic RP-HPLC method with UV detection.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Deionized Water (18.2 MΩ·cm)
-
HPLC-grade Phosphoric Acid (for pH adjustment)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent with UV/PDA detector | Standard, reliable instrumentation for pharmaceutical analysis.[10] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides sufficient hydrophobic interaction for retaining the analyte. The length and particle size offer a good balance between resolution and analysis time.[11] |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) | This starting ratio balances retention and elution. Water is the weak solvent and acetonitrile is the strong solvent. The ratio should be optimized to achieve a retention time of ~5-10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[11] |
| Column Temp. | 25 °C | Maintained temperature ensures reproducible retention times.[11] |
| Injection Vol. | 10 µL | A small injection volume minimizes peak distortion. |
| Detection | UV at 215 nm | The pyrazole ring exhibits absorbance in the low UV range. A photodiode array (PDA) detector can be used to confirm peak purity.[9] |
3. Procedure:
-
Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of deionized water. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample matrix containing the analyte, dissolve it in a known volume of methanol, and filter through a 0.45 µm syringe filter to remove particulates before injection. Dilute with the mobile phase if necessary to fall within the calibration range.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Inject quality control (QC) samples and the unknown samples.
-
Data Processing: Integrate the peak area corresponding to this compound. Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration). Calculate the concentration in the unknown samples using the regression equation.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Rationale: GC-MS provides orthogonal selectivity and definitive structural confirmation through mass fragmentation patterns.[1] Due to the low volatility of this compound caused by its polar hydroxyl group, a derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This significantly increases volatility and thermal stability, making the analyte amenable to GC analysis.
Detailed GC-MS Protocol with Derivatization
Objective: To confirm the identity and quantify this compound via GC-MS following silylation.
1. Materials and Reagents:
-
Sample solutions prepared as in the HPLC method (dried down)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (Anhydrous, GC-grade)
2. Derivatization Procedure:
-
Pipette a known volume of the sample or standard solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to reconstitute the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890/5977 or equivalent | Industry standard for robust and sensitive analysis. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column suitable for a wide range of derivatized compounds.[1] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency.[1] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte.[1] |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading for moderately concentrated samples. Adjust as needed.[1] |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The temperature program is designed to separate the analyte from solvent and matrix components and ensure it elutes from the column. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates characteristic fragmentation patterns. |
| Scan Range | 40-400 m/z | Covers the expected mass of the derivatized analyte and its fragments. |
4. Data Analysis:
-
Identification: The identity of the TMS-derivatized this compound is confirmed by its retention time and the presence of characteristic ions in its mass spectrum. The molecular ion [M]⁺ and key fragment ions should be identified.
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Analytical Method Validation Protocol (ICH Q2(R2))
Expert Rationale: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][12][13] Adherence to ICH Q2(R2) guidelines provides a self-validating framework, ensuring the method is accurate, precise, and reliable.[2][3][5][6] This process is mandatory for methods used in regulatory submissions.[12][14][15]
Logical Flow of Analytical Method Validation
Caption: Logical workflow for validating an analytical method per ICH guidelines.
Validation Parameters: Protocols and Acceptance Criteria
The following protocols are based on the primary HPLC method.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and known impurities. Spike the analyte into the matrix and confirm no interfering peaks at the analyte's retention time. | The analyte peak must be free of interference from other components. Peak purity index (from PDA) > 0.99.[3][15][16] |
| Linearity | Analyze a minimum of 5 concentration levels, from LOQ to 150% of the target concentration, in triplicate. Plot a curve of mean peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentration limits. | Typically 80-120% of the test concentration for an assay.[16] |
| Accuracy | Perform recovery studies by spiking the analyte into a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%.[3][15] |
| Precision | Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD between the two sets for intermediate precision should also be within acceptable limits.[3][4] |
| Detection Limit (LOD) | Determine based on signal-to-noise ratio (typically 3:1) or using the standard deviation of the response and the slope of the calibration curve (3.3 * σ/S). | The analyte must be reliably detectable, but not necessarily quantifiable. |
| Quantitation Limit (LOQ) | Determine based on signal-to-noise ratio (typically 10:1) or using the standard deviation of the response and the slope of the calibration curve (10 * σ/S).[4] | The analyte can be quantified with acceptable accuracy and precision (e.g., RSD < 10%).[4] |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on results. | The results should remain unaffected by the variations, with system suitability parameters still meeting criteria.[4] |
References
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- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (n.d.). Benchchem.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
- Technical Support Center: Spectroscopic Analysis of Pyrazoles. (n.d.). Benchchem.
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- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
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- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH.
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- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- 1-butyl-1H-pyrazole. (n.d.). PubChem - NIH.
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.). ResearchGate.
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-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 18, 2026, from [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies required for the robust evaluation of pyrazole-based compounds as potential antimicrobial agents. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the scientific rationale behind protocol choices, ensuring a self-validating and rigorous experimental framework.
The rise of antimicrobial resistance (AMR) is a global health crisis, creating an urgent need for novel antibiotics.[1] Heterocyclic compounds, particularly those with a pyrazole nucleus, are a cornerstone of modern drug discovery due to their diverse biological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including potent antibacterial and antifungal activities, making them a promising scaffold for the development of new anti-infective agents.[3][4][5] This guide details a multi-tiered approach, from initial screening to advanced characterization, for assessing the antimicrobial potential of novel pyrazole candidates.
Part 1: Foundational Steps - Preparation and Standardization
A successful antimicrobial testing campaign is built on a foundation of meticulous preparation and standardization. These initial steps are critical for ensuring the reproducibility and accuracy of all subsequent data.
Compound Management and Preparation
The physical and chemical properties of the test compounds dictate their handling.
-
Solubilization: Most novel pyrazole compounds exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-50 mg/mL). It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed levels that affect microbial growth (typically ≤1% v/v).
-
Stock Solutions: Prepare stock solutions under sterile conditions. Filter-sterilize the stock solution through a 0.22 µm syringe filter if the compound is heat-labile.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
Microbial Strain Selection and Inoculum Preparation
The choice of microbial strains is paramount for clinically relevant results.
-
Strain Selection: A robust screening panel should include:
-
Reference Strains: Standard, quality-controlled strains from recognized culture collections (e.g., American Type Culture Collection - ATCC). Examples include Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 10231.
-
Clinically Relevant Isolates: Include well-characterized, recent clinical isolates, particularly multidrug-resistant (MDR) strains such as Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE) to assess the compound's efficacy against challenging pathogens.[4]
-
-
Culture Media: Use standardized media recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
-
Standardized Inoculum Protocol: The final density of the microbial inoculum directly impacts the test outcome. The McFarland turbidity standard is the universally accepted method for standardization.
-
Select 3-5 well-isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline (0.85%) or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[10]
-
This stock suspension must be further diluted for use in specific assays as described in the following protocols.
-
The Imperative of Quality Control (QC)
QC is a non-negotiable component of antimicrobial susceptibility testing (AST). It validates the entire test system, from the media and reagents to the incubation conditions and operator technique.[11]
-
QC Strains: Always include reference strains with known and expected susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in every experiment.[11]
-
Validation: The results for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[12][13] If QC results are out of range, all results for the test compounds obtained in that run are considered invalid.
Part 2: Primary Screening and Potency Determination
This phase aims to identify active compounds and quantify their potency.
Agar Diffusion Methods (Disk and Well)
The agar diffusion assay is a robust, qualitative, and cost-effective primary screening method to identify pyrazoles with potential antimicrobial activity.[14][15] The principle is based on the diffusion of the compound from a point source into an agar medium seeded with the test microorganism. The presence of a zone of growth inhibition around the source indicates antimicrobial activity.[10]
Protocol: Agar Well Diffusion
-
Plate Preparation: Prepare a standardized microbial inoculum as per section 1.2 and dilute it. Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[16]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution (at a known concentration) into each well.
-
Controls: Include a negative control (solvent, e.g., DMSO) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[17]
-
Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone diameter generally corresponds to higher antimicrobial activity.[10]
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold-standard quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[20] This method is highly reproducible and efficient for testing multiple compounds.[17]
Protocol: Broth Microdilution
-
Plate Setup: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the pyrazole compound at twice the desired highest test concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of broth (no compound).
-
Well 12 (Sterility Control): Add 100 µL of broth (no compound, no inoculum).
-
-
Inoculation: Prepare a standardized 0.5 McFarland inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17][19]
-
Reading the MIC: The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear).[21] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
Data Presentation: MIC Determination Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| [Cpd] µg/mL | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |
| Growth | - | - | - | - | + | + | + | + | + | + | + | - |
| Result | \multicolumn{4}{c | }{MIC = 16 µg/mL } | GC | SC |
(-) No visible growth; (+) Visible growth; [Cpd] Concentration of Compound; GC: Growth Control; SC: Sterility Control
Workflow Visualization
Part 4: Advanced and Safety-Related Assays
For a lead compound to progress, it must be effective in more complex biological scenarios and safe for the host.
Anti-Biofilm Activity Assay
Microbial biofilms are communities of cells encased in a self-produced matrix, which are notoriously difficult to treat. Evaluating a compound's ability to prevent biofilm formation or eradicate existing biofilms is a critical step. [22][23]Several pyrazole derivatives have shown promising anti-biofilm activity. [24][25] Protocol: Crystal Violet Biofilm Assay
-
Inhibition of Formation:
-
Add 100 µL of microbial suspension (~10⁷ CFU/mL) in a nutrient-rich medium (e.g., Tryptic Soy Broth) to the wells of a 96-well flat-bottomed plate.
-
Add 100 µL of the pyrazole compound at various concentrations.
-
Incubate statically for 24-48 hours to allow biofilm formation.
-
-
Staining and Quantification:
-
Gently discard the planktonic (free-floating) cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining biofilm with methanol for 15 minutes.
-
Stain the biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance using a plate reader (e.g., at 590 nm). A lower absorbance indicates inhibition of biofilm formation.
-
In Vitro Cytotoxicity Assay
An ideal antimicrobial agent must be selectively toxic to microbes while exhibiting minimal toxicity to host cells. [26]Cytotoxicity assays are essential for determining the therapeutic window of a compound. The MTT assay is a common colorimetric method for assessing cell viability. [27][28] Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293, or HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the pyrazole compound for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) reagent to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product. [28]4. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance on a plate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Analysis: Calculate the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Part 5: Data Integration and Candidate Selection
The ultimate goal is to build a comprehensive profile of each pyrazole compound. By integrating data from all assays, a researcher can make an informed decision on which candidates to advance. A key metric is the Selectivity Index (SI) .
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to mammalian cells, suggesting a wider and safer therapeutic window. A compound with a potent MIC but a low SI (e.g., <10) may be too toxic for further development.
By systematically applying these foundational, primary, and advanced protocols, researchers can rigorously characterize the antimicrobial potential of novel pyrazole compounds, paving the way for the discovery of the next generation of life-saving therapeutics.
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Application Note: A Strategic Approach to In Vitro Assay Development for 1-butyl-1H-pyrazol-4-ol
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note addresses the challenge of characterizing a novel pyrazole derivative, 1-butyl-1H-pyrazol-4-ol, for which specific biological targets are not yet defined. We present a comprehensive, tiered strategy for in vitro assay development, beginning with a panel of primary screening assays based on the known biological landscape of the pyrazole class.[1][4][5] This guide provides detailed, field-proven protocols for assessing antiproliferative, kinase inhibitory, and antioxidant activities. Furthermore, we outline a logical framework for data interpretation and the selection of subsequent secondary and mechanistic assays to build a robust pharmacological profile for this compound of interest.
Introduction: The Pyrazole Scaffold and a Strategy for Target Discovery
Pyrazoles are five-membered heterocyclic compounds that form the core of numerous FDA-approved drugs and clinical candidates.[6] Their synthetic tractability and ability to interact with a multitude of biological targets have made them a focal point of drug discovery.[2][7] The diverse mechanisms of action for pyrazole-containing compounds include the inhibition of crucial cellular enzymes like kinases (e.g., VEGFR-2), modulation of signaling pathways, and interference with macromolecular structures such as microtubules.[4][8]
For a novel derivative like this compound, a systematic investigation is required to uncover its biological function. A broad-based primary screening approach is the most logical first step. This strategy maximizes the potential for hit discovery across different biological domains and provides a solid foundation for more focused, hypothesis-driven research.
Our proposed workflow initiates with three parallel primary assays designed to provide a macroscopic view of the compound's bioactivity.
Figure 1: Tiered screening workflow for this compound.
Part 1: Primary Screening Protocols
The following protocols are designed to be robust, reproducible, and suitable for initial screening in a 96-well plate format.
Antiproliferative Activity: The MTT Assay
Causality: Many pyrazole derivatives exhibit anticancer properties by inducing cell cycle arrest or apoptosis.[8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability and proliferation. It measures the metabolic activity of living cells, providing a robust initial indication of cytotoxicity.[10]
Protocol:
-
Cell Plating:
-
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells. A positive control like Doxorubicin (10 µM) should also be included.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot Percent Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Kinase Inhibition: VEGFR-2 Case Study
Causality: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth.[11] Several pyrazole-containing compounds are known to inhibit VEGFR-2, making it a high-priority target for initial screening.[4] A biochemical assay provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity.
Figure 2: Simplified VEGFR-2 signaling pathway, a potential target.
Protocol (Example using a generic luminescence-based kinase assay kit):
-
Reagent Preparation:
-
Prepare kinase reaction buffer, recombinant human VEGFR-2 enzyme, the appropriate substrate (e.g., a poly-GT peptide), and ATP according to the manufacturer's protocol (e.g., Promega ADP-Glo™).
-
Prepare a serial dilution of this compound in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near the Kₘ for ATP).
-
Include "No Enzyme" and "Vehicle Control" wells. A known VEGFR-2 inhibitor like Sorafenib can be used as a positive control.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate as required.
-
-
Measurement:
-
Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis:
-
Percent Inhibition (%) = 100 x (1 - (Signal_Treated - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
-
Plot Percent Inhibition against the log of compound concentration to determine the IC₅₀.
Antioxidant Potential: DPPH Assay
Causality: The phenolic hydroxyl group present in some pyrazole derivatives can confer antioxidant properties by scavenging free radicals.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to assess the radical scavenging ability of a compound.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Prepare a serial dilution of this compound in methanol.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of the compound dilutions.
-
Add 100 µL of the DPPH solution to each well.
-
Include a "Blank" (methanol only) and a "Control" (DPPH solution with methanol). Ascorbic acid is a standard positive control.[12]
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A color change from purple to yellow indicates radical scavenging.
-
Data Analysis:
-
Scavenging Activity (%) = ((Abs_Control - Abs_Sample) / Abs_Control) x 100.
-
Plot Scavenging Activity against the log of compound concentration to determine the IC₅₀.
Part 2: Data Interpretation and Advancing the Hit
The primary screen provides the initial clues to the bioactivity of this compound. The next phase involves validating these "hits" and designing experiments to elucidate their mechanism of action.
Hypothetical Primary Screening Data
The following table summarizes a potential outcome of the primary screening campaign.
| Assay Type | Target/Cell Line | Readout | This compound | Positive Control |
| Antiproliferative | HCT-116 Cells | IC₅₀ (µM) | 8.5 | Doxorubicin: 0.2 µM |
| Antiproliferative | A549 Cells | IC₅₀ (µM) | > 100 | Doxorubicin: 0.5 µM |
| Kinase Inhibition | VEGFR-2 | IC₅₀ (µM) | 25.3 | Sorafenib: 0.1 µM |
| Antioxidant | DPPH Radical | IC₅₀ (µM) | > 200 | Ascorbic Acid: 15 µM |
Interpretation and Next Steps
Based on the hypothetical data above, this compound shows moderate and selective antiproliferative activity against the HCT-116 colon cancer cell line. Its direct inhibition of VEGFR-2 is weak, and it lacks significant radical scavenging activity.
The logical next steps would be:
-
Hit Confirmation:
-
Re-synthesize or re-purify the compound to confirm the activity is not due to an impurity.
-
Confirm the antiproliferative activity in HCT-116 cells using an orthogonal assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Secondary Mechanistic Assays:
-
Cell Cycle Analysis: Treat HCT-116 cells with the compound at its IC₅₀ and 2x IC₅₀ for 24 hours. Stain the cells with propidium iodide and analyze by flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M), a known mechanism for some anticancer pyrazoles.[8]
-
Apoptosis Assay: Use an Annexin V/PI staining kit followed by flow cytometry to determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Tubulin Polymerization Assay: Since some pyrazoles function as antimitotic agents by inhibiting tubulin polymerization, an in vitro tubulin polymerization assay would be a highly relevant secondary screen.[8][14]
-
This structured, iterative process of screening, validation, and mechanistic follow-up ensures that research efforts are focused and efficient, ultimately leading to a comprehensive understanding of the pharmacological profile of this compound.
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Introduction: The Pyrazole Scaffold in Modern Agrochemicals
As a Senior Application Scientist, this guide provides an in-depth exploration of the use of pyrazole derivatives in crop protection research, with a specific focus on the hypothetical compound 1-butyl-1H-pyrazol-4-ol as a representative model for discovery and development. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for evaluating such compounds.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2][3] Its structural versatility and ability to interact with a wide range of biological targets have led to the commercialization of numerous pyrazole-containing fungicides, herbicides, and insecticides.[3][4][5] Pyrazole derivatives are lauded for their diverse modes of action and the potential for chemical modification to enhance efficacy, selectivity, and environmental safety.[1][4]
In this context, we will consider the hypothetical compound, This compound , as a lead candidate for a novel crop protection agent. The presence of the N-butyl group, the pyrazole core, and the 4-hydroxy substituent provides multiple avenues for structure-activity relationship (SAR) studies to optimize its biological activity.
Synthesis of this compound: A Plausible Route
While a specific synthesis for this compound is not documented in the provided search results, a general and plausible synthetic route can be extrapolated from known pyrazole syntheses.[6][7] A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A potential synthetic pathway is outlined below:
Caption: A potential synthetic route for this compound.
Fungicidal Potential: Targeting Fungal Respiration
Many successful pyrazole-based fungicides act as mitochondrial respiration inhibitors, particularly targeting the succinate dehydrogenase (SDH) enzyme complex (Complex II).[1][8] This inhibition disrupts the fungal cell's energy supply, leading to its death.[8]
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol is fundamental for the initial screening of the antifungal activity of a test compound.
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC₅₀) of various plant pathogenic fungi.
Materials:
-
Test compound (this compound)
-
Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, cork borer, incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a concentration of 10,000 µg/mL.
-
Media Preparation: Autoclave PDA and cool to 50-60°C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should contain only DMSO.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
EC₅₀ Determination: Use probit analysis to determine the EC₅₀ value from the dose-response data.
Hypothetical Antifungal Activity Data
| Fungal Pathogen | Hypothetical EC₅₀ (µg/mL) of this compound |
| Botrytis cinerea (Gray Mold) | 5.2 |
| Rhizoctonia solani (Sheath Blight) | 2.8 |
| Valsa mali (Apple Canker) | 8.1 |
| Fusarium graminearum (Head Blight) | 12.5 |
Herbicidal Activity: A Potential HPPD Inhibitor
Certain pyrazole derivatives have been developed as potent herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9][10] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, and its inhibition leads to the bleaching of photosynthetic tissues and eventual plant death.[9]
Protocol 2: Pre- and Post-Emergence Herbicidal Screening
Objective: To evaluate the herbicidal efficacy and crop selectivity of this compound when applied before and after weed emergence.
Materials:
-
Test compound formulated as a sprayable solution
-
Seeds of various weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli) and crop species (e.g., maize, wheat)
-
Pots with a standard soil mix
-
Greenhouse facilities with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
Pre-Emergence Application:
-
Sow seeds of weed and crop species in pots at the appropriate depth.
-
Immediately after sowing, spray the soil surface with the test compound at various application rates (e.g., 50, 150, 450 g ai/ha).
-
Include an untreated control and a commercial standard herbicide.
-
Water the pots and place them in the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control and crop injury.
Post-Emergence Application:
-
Sow seeds and allow them to grow to the 2-3 leaf stage.
-
Spray the foliage of the plants with the test compound at various rates.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control and crop injury.
Hypothetical Herbicidal Activity and Crop Safety Data
| Species | Application Type | Hypothetical Injury/Control (%) at 150 g ai/ha |
| Digitaria sanguinalis (Crabgrass) | Post-emergence | 95 |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 88 |
| Maize | Post-emergence | 5 |
| Wheat | Post-emergence | 10 |
Caption: The HPPD inhibition pathway, a potential mode of action for herbicidal pyrazoles.
Insecticidal Properties: Neurotoxic Mechanisms
Pyrazole-based insecticides often act on the insect's nervous system.[11][12] A notable example is fipronil, which blocks GABA-gated chloride channels, leading to hyperexcitation and death of the insect.[11]
Protocol 3: Contact and Ingestion Bioassay for Insecticidal Activity
Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of this compound against a target insect pest.
Materials:
-
Test compound
-
Target insect species (e.g., Aphis fabae, Plutella xylostella)
-
Acetone or other suitable solvent
-
Micro-applicator
-
Leaf discs or artificial diet
-
Ventilated containers
Procedure:
Contact Toxicity (Topical Application):
-
Rear insects to a uniform age or developmental stage.
-
Prepare serial dilutions of the test compound in acetone.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
Place the treated insects in ventilated containers with a food source.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LD₅₀ using probit analysis.
Ingestion Toxicity (Leaf Disc Bioassay):
-
Prepare serial dilutions of the test compound.
-
Dip leaf discs (from a suitable host plant) into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry.
-
Place one treated leaf disc in a petri dish with a moistened filter paper.
-
Introduce a known number of insects into each dish.
-
Record mortality and the amount of leaf area consumed over a set period.
-
Calculate the LC₅₀.
Hypothetical Insecticidal Activity Data
| Insect Pest | Bioassay Type | Hypothetical LD₅₀ / LC₅₀ |
| Aphis fabae (Bean Aphid) | Contact | 15 µ g/insect |
| Plutella xylostella (Diamondback Moth) | Ingestion | 25 mg/L |
Caption: A generalized workflow for screening and developing a novel pyrazole-based crop protection agent.
Structure-Activity Relationship (SAR) Insights
The development of a successful agrochemical relies heavily on optimizing the lead structure through SAR studies.[1][4] For our hypothetical this compound, key modifications could include:
-
N-Alkyl Group (Butyl): Varying the chain length, branching, or introducing cyclic structures can impact lipophilicity, which in turn affects uptake and transport within the target organism.[8]
-
Pyrazole Core: Substitution at other positions on the pyrazole ring can influence the molecule's binding affinity to the target site.
-
4-Hydroxy Group: This group can be converted to ethers or esters to modify the compound's polarity and metabolic stability.
Conclusion
While this compound serves as a hypothetical case study, the principles and protocols outlined here are broadly applicable to the research and development of novel pyrazole derivatives for crop protection. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the discovery of new and effective fungicides, herbicides, and insecticides.[1][3][4][5] Further research into the synthesis and biological activity of diverse pyrazole derivatives is essential for the future of sustainable agriculture.
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Experimental Design for Studying the Anti-inflammatory Effects of Pyrazoles: Application Notes and Protocols
Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but can cause significant tissue damage and contribute to a myriad of chronic diseases when dysregulated.[1] Key mediators in this complex cascade include prostaglandins, leukotrienes, and a host of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, with the COX-2 isoform being inducibly expressed at sites of inflammation, making it a prime therapeutic target.[2]
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[2][3] This is exemplified by the commercial success of Celecoxib, a selective COX-2 inhibitor built upon a pyrazole core, which offers potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2] Beyond COX inhibition, emerging research demonstrates that pyrazole derivatives can modulate multiple facets of the inflammatory response, including the inhibition of pro-inflammatory gene expression through the suppression of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[4][5][6]
These application notes provide a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel pyrazole derivatives. The protocols herein are designed to be self-validating, progressing logically from high-throughput in vitro screening to mechanistic elucidation and finally to in vivo validation of efficacy.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of screening focuses on cell-based assays to determine the direct effects of pyrazole compounds on key inflammatory markers. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for these studies as macrophages are central players in the inflammatory response. Inflammation is typically induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates macrophages.[7]
Foundational Assays: Cytotoxicity and Nitric Oxide Production
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the cytotoxic profile of the test compounds. A compound that is toxic to cells will artifactually appear to reduce inflammatory markers simply by reducing the number of viable cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8] Concurrently, the inhibition of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages, is a primary indicator of anti-inflammatory potential.[9] The Griess assay provides a simple and reliable method for measuring nitrite (a stable breakdown product of NO) in culture supernatants.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO, typically not exceeding 0.1%).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting low cytotoxicity (e.g., >80% viability at tested concentrations) are prioritized for further assays.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 × 10⁴ cells/well and allow adherence overnight. Pre-treat cells with test pyrazole compounds for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.
Quantifying Cytokine Suppression via ELISA
Causality: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are master regulators of the inflammatory response. The ability of a pyrazole derivative to suppress the production of these key proteins is a strong indicator of its potential therapeutic efficacy. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[10]
-
Cell Culture and Stimulation: Seed RAW 264.7 cells (4 × 10⁵ cells/mL) in 24-well plates. Pre-treat with pyrazole compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.[11]
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, BioLegend). A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Measurement and Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each compound.
Mechanistic Insights: Western Blot Analysis of Key Proteins and Pathways
Causality: To understand how pyrazole compounds exert their effects, it's essential to investigate their impact on the expression of key inflammatory enzymes (iNOS, COX-2) and the activation state of upstream signaling pathways (NF-κB, MAPK). Western blotting allows for the semi-quantitative analysis of specific protein levels. A reduction in iNOS and COX-2 protein expression suggests that the compound acts at the level of gene transcription or translation, rather than direct enzyme inhibition alone.[7] Furthermore, analyzing the phosphorylation status of key signaling proteins like p65 (for NF-κB) and ERK/JNK/p38 (for MAPKs) reveals the compound's ability to interfere with the signaling cascades that drive inflammatory gene expression.[4][6]
Table 1: Representative In Vitro Data for Pyrazole Derivatives
| Assay | Endpoint | Example Compound | Typical IC₅₀ / Effect | Reference Compound | Typical IC₅₀ / Effect |
|---|---|---|---|---|---|
| COX-2 Inhibition | Enzyme Activity | Pyrazole Deriv. 5f | 1.50 µM | Celecoxib | 2.16 µM[1] |
| COX-2 Inhibition | Enzyme Activity | Pyrazole Deriv. 3b | 39.43 nM | Celecoxib | 35.56 nM[12] |
| NO Production | Nitrite Level | Curcumin Pyrazole | 3.7 µM | Curcumin | 11.0 µM |
| NO Production | Nitrite Level | Epimuqubilin A | 7.4 µM | L-NMMA | ~22 µM |
| TNF-α Production | Cytokine Level | Compound 6c | Conc. dependent ↓ | - | -[5] |
| IL-6 Production | Cytokine Level | Compound 6c | Conc. dependent ↓ | - | -[5] |
Caption: A tiered workflow for in vitro evaluation of pyrazole compounds.
-
Cell Culture and Lysis: Seed RAW 264.7 cells (6 × 10⁵ cells/well in 6-well plates). Pre-treat with pyrazole compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control.
-
Cell Culture and Lysis: Follow step 1 of Protocol 4, but with a shorter LPS stimulation time (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for NF-κB activation).
-
Nuclear/Cytoplasmic Extraction (for NF-κB): To specifically assess p65 translocation, separate nuclear and cytoplasmic fractions using a commercial kit (e.g., NE-PER kit) or a validated protocol.[8] This provides more definitive evidence of NF-κB activation than whole-cell lysates.
-
Western Blot Procedure: Follow steps 2-9 of Protocol 4.
-
Antibody Selection:
-
MAPK Pathway: Use antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK. After detection, the membrane can be stripped and re-probed with antibodies for the total forms of these proteins to ensure changes in phosphorylation are not due to changes in total protein expression.[1]
-
NF-κB Pathway: Use an antibody for phosphorylated IκBα in cytoplasmic extracts and an antibody for p65 in both cytoplasmic and nuclear extracts. A decrease in cytoplasmic p65 with a corresponding increase in nuclear p65 indicates activation. Use Lamin B1 or PCNA as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.[5]
-
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. How to Analyze the Results of Phosphorylated Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fivephoton.com [fivephoton.com]
- 12. protocols.io [protocols.io]
Introduction: The Significance and Challenges of Pyrazol-4-ol Synthesis
An Application Guide for the Scalable Production of 1-butyl-1H-pyrazol-4-ol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for scaling up the production of this compound. This guide moves beyond a simple recitation of steps to explain the underlying principles and critical considerations necessary for transitioning from laboratory-scale synthesis to robust, large-scale manufacturing.
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and specialized compounds.[1] Specifically, 4-hydroxypyrazole derivatives serve as versatile intermediates and possess inherent biological activities.[2][3] this compound, with its N-butyl substituent, represents a scaffold with potential applications in various therapeutic areas.
However, scaling the synthesis of such heterocyclic compounds presents significant challenges. Issues of regioselectivity, thermal control, purification, and the handling of hazardous reagents like hydrazine derivatives become paramount as production moves from grams to kilograms.[4][5] This guide outlines a scalable synthetic route and the associated process development considerations to ensure a safe, efficient, and reproducible manufacturing process.
Synthetic Strategy: A Scalable Pathway to this compound
While multiple routes to substituted pyrazoles exist, including those starting from vinyl azides or involving complex multi-step functionalizations, the most robust and industrially proven method is the Knorr pyrazole synthesis and its variations.[6][7] This approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][6] For the synthesis of this compound, a logical and scalable approach begins with the cyclocondensation of butylhydrazine with a suitable β-dicarbonyl synthon for the 4-hydroxy group. A highly effective precursor is diethyl 2-formylmalonate, which can be readily prepared or sourced.
The overall transformation proceeds in two key stages:
-
Cyclocondensation: Reaction of butylhydrazine with diethyl 2-formylmalonate to form the pyrazole ring.
-
Hydrolysis and Decarboxylation: Saponification of the ester group followed by decarboxylation to yield the final 4-hydroxy pyrazole.
This method is advantageous for scale-up due to the availability of starting materials, the generally high yields, and the avoidance of harsh or difficult-to-handle reagents beyond the hydrazine itself.
Visual Workflow of the Synthetic Process
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]
- 3. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butyl-1H-pyrazol-4-ol
Welcome to the Technical Support Center for the synthesis of 1-butyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document provides a robust, two-step synthetic protocol and addresses common challenges encountered during the experimental process.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. The first step is a Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring, followed by a hydrolysis and decarboxylation step to yield the final product. This approach offers a high degree of control and generally produces good yields when optimized.
The overall synthetic pathway is as follows:
Caption: Overall synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the initial Knorr cyclocondensation step?
A1: The most frequent cause of low yields in the Knorr synthesis is incomplete reaction or the formation of side products due to suboptimal reaction conditions.[1] The reaction between butylhydrazine and diethyl 2-formylmalonate is a condensation reaction that requires careful control of temperature and pH.
-
Incomplete Reaction: Ensure the reaction is heated to reflux for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting materials.[1]
-
Suboptimal pH: The reaction is typically catalyzed by a weak acid, such as acetic acid.[2][3] An inappropriate amount of acid can hinder the reaction rate.
-
Side Reactions: Butylhydrazine can be sensitive to air oxidation, which can lead to colored impurities and reduced yield.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q2: I am observing multiple spots on my TLC after the first step. What are the likely byproducts?
A2: The formation of multiple spots on your TLC plate is a common issue. The most likely byproducts are regioisomers. In the Knorr synthesis, the initial condensation can occur at either of the two carbonyl groups of the β-ketoester, potentially leading to the formation of an isomeric pyrazole.
-
Regioisomer Formation: The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers.[3] However, with diethyl 2-formylmalonate, the formyl group is significantly more reactive towards nucleophilic attack by the hydrazine than the ester carbonyls, which should favor the desired isomer.
-
Incomplete Cyclization: You may also be observing the hydrazone intermediate if the cyclization is not complete.[2]
Q3: The decarboxylation step is not proceeding to completion. What can I do?
A3: Decarboxylation of pyrazole-4-carboxylic acids can be challenging and often requires high temperatures.
-
Insufficient Temperature: Ensure that the reaction is heated to a sufficiently high temperature. The use of a high-boiling solvent like diphenyl ether is often necessary.
-
Acid or Base Catalysis: While thermal decarboxylation is common, in some cases, acidic or basic conditions can facilitate the reaction.[5][6] However, this should be approached with caution as it can also lead to degradation of the product.
Q4: My final product is difficult to purify and appears as a thick oil. How can I obtain a pure, solid product?
A4: this compound is a polar molecule and may be challenging to crystallize.
-
Chromatography: Column chromatography is often the most effective method for purifying polar heterocyclic compounds.[7] A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is recommended.
-
Crystallization: If an oil is obtained after chromatography, attempting to crystallize it from a suitable solvent system is the next step. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[8][9]
-
Acid-Base Extraction: An acid-base extraction can be used to remove impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will remove basic impurities, while washing with a dilute base solution will remove acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Intermediate | Incomplete reaction. | Monitor reaction by TLC until starting material is consumed. Increase reaction time if necessary.[1] |
| Suboptimal temperature. | Ensure the reaction mixture is maintained at a steady reflux. | |
| Incorrect amount of acid catalyst. | Use a catalytic amount of a weak acid like acetic acid (e.g., 3-5 drops per 3 mmol of starting material).[2] | |
| Degradation of butylhydrazine. | Use freshly opened or distilled butylhydrazine. Consider running the reaction under an inert atmosphere. | |
| Step 1: Formation of Colored Impurities | Oxidation of hydrazine. | Perform the reaction under a nitrogen or argon atmosphere. |
| Reaction mixture is too acidic. | If using a hydrazine salt, add a mild base like sodium acetate to neutralize the acid. | |
| Step 2: Incomplete Hydrolysis | Insufficient reaction time or base. | Ensure an excess of NaOH is used and the reaction is refluxed until the ester is fully consumed (monitor by TLC). |
| Step 2: Inefficient Decarboxylation | Temperature is too low. | Use a high-boiling solvent such as diphenyl ether and ensure the temperature is high enough for CO2 evolution. |
| Presence of impurities inhibiting the reaction. | Purify the intermediate carboxylic acid before attempting decarboxylation. | |
| Final Product: Purification Issues | Product is an oil or low-melting solid. | Purify by column chromatography. For polar compounds, a polar-modified C18 column in reversed-phase chromatography can be effective.[10] |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. | |
| Difficulty in crystallization. | Try different solvent pairs for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).[8][9] If the product is an oil, try trituration with a non-polar solvent like hexanes to induce solidification. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-butyl-4-hydroxy-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-formylmalonate (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add butylhydrazine (1.1 equivalents) dropwise. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl 1-butyl-4-hydroxy-1H-pyrazole-5-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide (excess).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A precipitate of 1-butyl-4-hydroxy-1H-pyrazole-5-carboxylic acid should form.
-
Isolation of Carboxylic Acid: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Decarboxylation: In a flask equipped for distillation, suspend the dried carboxylic acid in a high-boiling solvent such as diphenyl ether. Heat the mixture to a high temperature (e.g., 200-250 °C) until the evolution of CO2 ceases.
-
Purification: Cool the reaction mixture and purify the final product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
Data and Characterization
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group protons, two distinct aromatic protons on the pyrazole ring, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the solvent.[11] |
| ¹³C NMR | Resonances for the four carbons of the butyl group and three distinct carbons of the pyrazole ring.[7] |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₂N₂O, MW = 140.18 g/mol ). |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. C-H stretching bands for the butyl group and aromatic C-H and C=N stretching bands for the pyrazole ring. |
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Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
-
Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]
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J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
- Google Patents. Method for purifying pyrazoles.
- Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]
-
BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]
-
MDPI. Malonates in Cyclocondensation Reactions. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
- Google Patents. Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
-
NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Crude 1-butyl-1H-pyrazol-4-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-butyl-1H-pyrazol-4-ol. This molecule, with its unique combination of a polar hydroxyl group, a basic pyrazole ring, and a non-polar N-butyl chain, presents specific hurdles that can impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My crude reaction mixture is a dark, intractable oil, and my TLC shows a streak from the baseline. Where do I even begin?
A: A dark, oily crude product often indicates the presence of polymeric byproducts or degradation of starting materials, particularly substituted hydrazines which can be sensitive to air and heat.[1] Streaking on TLC suggests highly polar impurities or potential interaction with the silica plate.
-
Causality: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on a standard silica gel TLC plate, causing streaking. The dark color often arises from side reactions involving the hydrazine starting material.[1][2]
-
Recommended Action:
-
Initial Acid-Base Workup: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate your basic pyrazole product, pulling it into the aqueous layer and leaving many non-basic, non-polar impurities behind.
-
Separate the aqueous layer, wash it once more with fresh ethyl acetate to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly basify it with 1M NaOH or NaHCO₃ until your product precipitates or forms an oil.
-
Extract your purified product back into fresh ethyl acetate, dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This cleaner material is now a much better starting point for chromatography or recrystallization. This method relies on the formation and separation of acid addition salts.[3][4]
-
Q2: I'm seeing multiple spots on my TLC that are very close together (low ΔRf). How can I separate them?
A: This is a classic sign of regioisomer formation.[2] If your synthesis involved an unsymmetrical 1,3-dicarbonyl compound, reaction with butylhydrazine can occur at two different sites, leading to isomers with very similar polarities.
-
Causality: Regioisomers have the same molecular weight and functional groups, differing only in their spatial arrangement. This results in very similar physical properties, making separation difficult.[2]
-
Recommended Action:
-
Optimize TLC: Test various solvent systems to maximize the separation between the spots. A lower polarity eluent system will generally provide better resolution on silica gel.
-
Flash Column Chromatography: This is the preferred method for separating isomers.[5] Use a long column for a greater number of theoretical plates and run a slow, shallow gradient of your optimized eluent system.
-
Alternative Stationary Phase: If separation on silica is poor, consider using a different stationary phase like neutral alumina, which offers different selectivity.[6]
-
Q3: My compound is sticking to the silica gel column, and my recovery is extremely low.
A: The basic nature of the pyrazole ring is the primary cause. The lone pair of electrons on the pyrazole nitrogens forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel, preventing the compound from eluting properly.[5]
-
Causality: This acid-base interaction leads to irreversible adsorption, tailing of peaks, and in some cases, degradation of the compound on the column.
-
Recommended Action:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) by volume.[5][6] The triethylamine is a stronger base and will cap the acidic silanol sites, allowing your pyrazole to elute cleanly.
-
Use Neutral Alumina: Alumina is generally less acidic than silica and can be a suitable alternative for purifying basic compounds.[6]
-
Reversed-Phase Chromatography: For highly polar pyrazoles, reversed-phase (C18) chromatography using polar mobile phases like acetonitrile/water may be effective.[5]
-
Q4: My product "oils out" during recrystallization instead of forming crystals.
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] It can also be caused by impurities that inhibit the formation of a crystal lattice.[5]
-
Causality: The presence of the flexible butyl group and the polar hydroxyl group can lead to a lower melting point and complex solvation behavior.
-
Recommended Action:
-
Add More Solvent: The most common cause is using too little solvent. Add more of the primary solvent to the hot mixture until the oil redissolves completely, then allow it to cool very slowly.[5][7]
-
Lower the Temperature: Choose a recrystallization solvent with a lower boiling point.[5]
-
Slow Cooling: Insulate the flask to ensure the solution cools as slowly as possible. This gives the molecules time to align into an ordered crystal lattice.
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal from a previous successful batch to induce crystallization.[7]
-
Change Solvent System: Use a solvent-pair system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[8]
-
Q5: After purification, my product is still a pale yellow solid/oil. How can I decolorize it?
A: Persistent color is often due to trace amounts of highly conjugated or oxidized impurities, which may not be visible on TLC but have strong chromophores.[1]
-
Causality: These impurities often originate from the hydrazine starting material or minor side reactions.
-
Recommended Action: If your compound is solid and you are performing a recrystallization, you can use activated charcoal.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Keep the solution hot for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[5]
-
Allow the clear, colorless filtrate to cool and crystallize.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude synthesis of this compound?
A: The impurity profile depends heavily on the synthetic route, but for a typical Knorr-type synthesis (condensation of a 1,3-dicarbonyl equivalent with butylhydrazine), you should anticipate:
-
Regioisomers: As discussed, this is a major issue with unsymmetrical precursors.[2]
-
Unreacted Starting Materials: Residual butylhydrazine or the dicarbonyl compound.
-
Pyrazoline Intermediates: Resulting from incomplete cyclization or aromatization of the pyrazole ring.[2]
-
Hydrazine-Related Byproducts: Oxidized or self-condensed hydrazine species, often colored.[1][2]
Q2: How do I choose between column chromatography and recrystallization for my purification?
A: The choice depends on the physical state of your crude product and the nature of the impurities. The following table summarizes the key decision factors.
| Feature | Recrystallization | Column Chromatography |
| Best For | Crystalline solids with >90% initial purity.[5] | Oils, amorphous solids, or complex mixtures with multiple components.[5][9] |
| Impurity Type | Removing impurities with significantly different solubility than the product. | Separating compounds with similar polarities, including isomers.[2][5] |
| Scale | Excellent for both small (mg) and very large (kg) scales.[10] | Best for mg to multi-gram scale. Can be scaled up but becomes resource-intensive. |
| Speed & Effort | Can be faster for routine purifications of solids. | More labor-intensive and time-consuming. |
| Solvent Usage | Generally uses less solvent. | Can require large volumes of solvent. |
A decision-making workflow is presented in the diagram below.
Caption: Decision tree for selecting a purification strategy.
Q3: What is the best way to store purified this compound?
A: The pyrazol-4-ol structure contains a hydroxyl group on an aromatic ring, which can be susceptible to air oxidation over time, similar to phenols. To ensure long-term stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). This minimizes exposure to oxygen and light, which can promote degradation.[11]
Q4: Which analytical techniques are essential for assessing the purity of my final product?
A: A combination of techniques is required for full characterization and purity assessment:
-
¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any residual solvents or impurities.[2][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC/UPLC: Provides a quantitative measure of purity (e.g., >99%) and is highly sensitive to minor impurities. This is the gold standard for purity analysis.
-
FT-IR: Confirms the presence of key functional groups, such as the broad O-H stretch for the hydroxyl group and C=N/C=C stretches for the pyrazole ring.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Silica Deactivation)
This protocol is ideal for oily crude products or those containing isomeric impurities.
-
Eluent Selection: Using TLC, determine an eluent system that provides good separation of your product from impurities, aiming for an Rf value of ~0.3 for the desired compound. A common starting point for pyrazoles is a mixture of Hexane and Ethyl Acetate.
-
Column Preparation:
-
In a beaker, prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% v/v. Stir for 5 minutes.
-
Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.[9]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column. This method provides superior resolution compared to liquid loading.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Pyrazole Synthesis
A-Level, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazole synthesis. Here, we address common experimental challenges with in-depth, scientifically grounded solutions.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section provides a systematic approach to diagnosing and resolving issues encountered during pyrazole synthesis.
Issue 1: Consistently Low Reaction Yield
Low yields are a frequent challenge and can originate from multiple factors. A methodical investigation is key to identifying the root cause.[1]
Q: My pyrazole synthesis yield is disappointingly low. What are the likely causes and how can I improve it?
A: Low yields can stem from incomplete reactions, suboptimal catalyst choice, or the formation of side products.[1] Here’s a breakdown of troubleshooting strategies:
-
Incomplete Reaction:
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions, like the Knorr and Paal-Knorr syntheses, require heat.[1][2][3][4][5][6] Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially enhance yields and shorten reaction times.[1][7]
-
-
Catalyst Optimization:
-
Catalyst Selection: The choice of catalyst is critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[1][2] However, various other catalysts, including Lewis acids, nano-ZnO, and silver triflate, have demonstrated efficacy in improving yields under specific conditions.[1][8][9]
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Experiment with varying the catalyst loading to find the optimal concentration for your specific substrates.
-
-
Side Reactions and Byproduct Formation:
Issue 2: Formation of Regioisomers with Unsymmetrical Substrates
Q: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Controlling regioselectivity is a common challenge in pyrazole synthesis.[7][10] The outcome is often influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to favor the formation of specific isomers compared to traditional polar protic solvents like ethanol.[7][9][11]
-
Temperature Control: In some cases, temperature can be a key factor in directing the reaction towards a particular regioisomer.[12][13][14][15] It is advisable to screen a range of temperatures to determine the optimal conditions for your desired product.
-
Catalyst Influence: The catalyst can also play a role in determining the regiochemical outcome. Some catalysts may preferentially activate one carbonyl group over the other, leading to the selective formation of one isomer.
Issue 3: Difficulty in Product Purification
Q: My crude product is an inseparable mixture, an oil, or difficult to recrystallize. What purification strategies can I employ?
A: Purification of pyrazole derivatives can be challenging due to the presence of regioisomers, unreacted starting materials, or byproducts.[16]
-
Separating Regioisomers:
-
Dealing with Oily Products or Low-Melting Solids:
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane.[16]
-
Column Chromatography: If trituration fails, purification by column chromatography is necessary. For basic pyrazole compounds that may be difficult to purify on silica gel, deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography can be effective.[16]
-
-
Recrystallization Challenges:
-
Solvent Screening: Finding a suitable solvent system is crucial for successful recrystallization. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[16]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction conditions for pyrazole synthesis.
Q1: What are the most common methods for pyrazole synthesis?
A1: The Knorr pyrazole synthesis and the Paal-Knorr synthesis are two of the most widely used methods.[2][3][4][6][17][18] Both involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5][6] Multicomponent reactions have also gained prominence as an efficient way to synthesize highly substituted pyrazoles in a single step.[19]
Q2: How does the choice of solvent affect pyrazole synthesis?
A2: The solvent can significantly influence the reaction rate, yield, and regioselectivity.[7] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF and NMP have shown to be more effective in certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[7][9] Green chemistry approaches also explore the use of water, ionic liquids, or solvent-free conditions.[7][20][21]
Q3: What is the role of temperature in optimizing pyrazole synthesis?
A3: Temperature is a critical parameter that can affect reaction rate, yield, and even the product distribution.[12][13][14] For many condensation reactions, heating is necessary to drive the reaction to completion.[1] However, in some cases, increasing the temperature too high can lead to the formation of side products or degradation of the desired product.[15][22] Therefore, temperature optimization is often necessary for each specific reaction.
Q4: Can you provide a general experimental protocol for a Knorr-type pyrazole synthesis?
A4: The following is a general procedure and should be optimized for specific substrates.
General Protocol for Knorr Pyrazole Synthesis:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Catalyst Performance Comparison
The choice of catalyst can dramatically influence the outcome of a pyrazole synthesis. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported[8] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported[8] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Short | 95% | Not Specified[9] |
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
-
Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate. Available at: [Link]
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
-
Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Various methods for the synthesis of pyrazole. - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]
- Knorr Pyrazole Synthesis.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. Available at: [Link]
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. Available at: [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]
-
pyrazole.pdf - CUTM Courseware. Available at: [Link]
- review of pyrazole compounds' production, use, and pharmacological activity.
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]
Sources
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- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Products in Pyrazole Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side products encountered during pyrazole synthesis. The following question-and-answer format directly addresses specific experimental issues, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl is yielding a mixture of regioisomers. How can I control the selectivity?
A1: This is the most common challenge in pyrazole synthesis. The formation of two regioisomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1][2] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
Root Causes & Mechanistic Insight:
-
Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of initial nucleophilic attack by the hydrazine. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[1]
-
Reaction Conditions (pH & Solvent): This is often the most critical factor to manipulate.[1]
-
pH: Under acidic conditions, the hydrazine's N1 atom is protonated, increasing the nucleophilicity of the N2 atom, which can alter the preferred site of attack compared to neutral or basic conditions.[1] The rate-determining step for pyrazole formation can shift as a function of pH.[3]
-
Solvent: The solvent can dramatically influence regioselectivity. Standard solvents like ethanol often lead to isomeric mixtures.[4]
-
Troubleshooting Strategies & Protocols:
| Strategy | Protocol Details | Expected Outcome |
| Solvent Optimization | Switch from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5] These non-nucleophilic solvents do not compete with the hydrazine for attack on the more reactive carbonyl, thus enhancing selectivity.[4] | Dramatically increased ratio of one regioisomer, in some cases greater than 50:1.[6] |
| pH Control | Systematically vary the pH. Start with neutral conditions (e.g., refluxing ethanol). Then, attempt the reaction with a catalytic amount of a protic acid (e.g., acetic acid, TFA) or a base.[1][5] | Reversal or significant enhancement of the regioisomeric ratio. |
| Structural Modification | If possible, redesign the starting material to incorporate a bulky group or a strong electron-withdrawing group to create a significant steric or electronic bias.[5] | Preferential formation of a single regioisomer. |
Q2: My reaction of an α,β-unsaturated carbonyl with hydrazine is stalling at the pyrazoline intermediate. How do I promote aromatization to the pyrazole?
A2: The formation of a stable pyrazoline is a common outcome in this synthetic route.[2][7] Aromatization requires an oxidation step to form the final pyrazole.[7]
Troubleshooting Strategies & Protocols:
-
In-Situ Oxidation:
-
After the initial condensation reaction to form the pyrazoline is complete (monitor by TLC), introduce an oxidizing agent directly to the reaction mixture.
-
Bromine: Add a solution of Br₂ in a suitable solvent (e.g., acetic acid or chloroform) dropwise at room temperature.
-
Oxygen/DMSO: A more benign method involves simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[8]
-
-
External Oxidizing Agents:
-
Isolate the crude pyrazoline intermediate after the initial reaction.
-
Redissolve the pyrazoline in a suitable solvent and treat it with an oxidizing agent like manganese dioxide (MnO₂).[9]
-
Q3: My reaction mixture is turning dark yellow or red, and TLC shows multiple unidentified spots. What's happening?
A3: Discoloration and the formation of numerous impurities often point to the decomposition of the hydrazine starting material or other side reactions.[6][10] Phenylhydrazine, for example, is susceptible to air oxidation.[6]
Potential Causes and Solutions:
-
Hydrazine Instability:
-
Action: Use fresh, high-purity hydrazine. Consider using a more stable salt form, like phenylhydrazine hydrochloride.[6]
-
Protocol: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
-
Excessive Heat:
-
Unexpected Intermediates:
-
Mechanistic Insight: Recent studies on the Knorr synthesis have revealed more complex mechanisms than previously understood, involving transient intermediates like hydroxylpyrazolidines and di-addition products where two hydrazine molecules react with one dicarbonyl.[12] These can be sources of unexpected byproducts.
-
Action: Modify reaction stoichiometry or temperature to disfavor the formation of these intermediates. Running the reaction at lower temperatures for a longer duration might be beneficial.
-
Q4: I'm observing N-alkylation at two different nitrogen atoms on my pyrazole ring, leading to a mixture of isomers. How can I control this?
A4: The N-alkylation of unsymmetrical pyrazoles commonly yields a mixture of regioisomers because both ring nitrogens are potential nucleophiles.[13][14] The outcome is influenced by steric hindrance, the nature of the base, and the alkylating agent.[13][14]
Controlling N-Alkylation Regioselectivity:
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[14]
-
Functional Group Guidance: The presence of certain functional groups on the pyrazole ring can direct the alkylation to a specific nitrogen atom.[13]
-
Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide excellent regioselectivity for N1-alkylation.[15]
Analytical & Purification Protocols
Protocol 1: Identification of Side Products
A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.[10]
-
Thin-Layer Chromatography (TLC): Quickly visualize the number of components in your crude reaction mixture. This is the first step to confirm that you do not have a clean product.[10]
-
Column Chromatography: This is the primary method for separating isomers and other impurities.[2][16]
-
Stationary Phase: Silica gel is most common for regioisomer separation.[16]
-
Mobile Phase Optimization: If isomers co-elute, adjust the solvent polarity. A good starting point is a mixture of hexane and ethyl acetate. Systematically decrease the polarity (increase the hexane percentage) to improve separation of closely related compounds.[16]
-
Loading Technique: For difficult separations, use the "dry loading" method. Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Apply this powder to the top of your column for better resolution.[16]
-
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C): This is the most powerful tool for structure elucidation. The presence of duplicate sets of peaks in the NMR spectrum is a clear indication of an isomeric mixture.[10][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and any byproducts. Often, isomers will have the same mass but different fragmentation patterns.[10][17]
-
Protocol 2: Purification of Pyrazoles via Acid-Base Extraction/Crystallization
For pyrazoles that are sufficiently basic, an alternative to chromatography is purification via salt formation.
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., acetone, ethanol).[18][19]
-
Acid Addition: Add at least one molar equivalent of an inorganic acid (e.g., HCl, H₂SO₄) or an organic acid.[18][19]
-
Crystallization: The pyrazole acid addition salt will often have different solubility properties than the impurities and may crystallize out of the solution.[18][19] Cooling the solution can promote crystallization.
-
Isolation: Collect the crystalline salt by filtration.
-
Liberation of Free Base: Dissolve the salt in water and neutralize with a base (e.g., NaOH, NaHCO₃) to regenerate the purified pyrazole, which can then be extracted with an organic solvent.
References
- Kinetic data for reactions between phenyl hydrazine and 1,3-diketones (Knorr pyrazole synthesis) were acquired by using transient flow methods.
- Column chromatography conditions for separating pyrazole isomers. (n.d.). BenchChem.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Troubleshooting common issues in pyrazole synthesis. (n.d.). BenchChem.
- Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). BenchChem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Process for the purification of pyrazoles. (n.d.).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014-03-09).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Method for purifying pyrazoles. (n.d.).
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025-08-07).
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023-08-04). NIH.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
- Troubleshooting the reaction mechanism of pyrazole form
- Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). BenchChem.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Knorr Pyrazole Synthesis. (2025-02-23). J&K Scientific LLC.
- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (n.d.).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). BenchChem.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022-07-25).
- Knorr Pyrazole Synthesis. (n.d.). Unknown Source.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021-07-01).
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
- 194 recent advances in the synthesis of new pyrazole deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
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Technical Support Center: Refining Analytical Techniques for 1-Butyl-1H-pyrazol-4-ol Quantification
Welcome to the technical support center for the quantitative analysis of 1-butyl-1H-pyrazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). The following sections are structured to address specific challenges you may encounter during experimental work, ensuring the accuracy and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What are the primary analytical methods for the quantification of this compound?
A1: The most common and effective methods for the quantification of this compound and other pyrazole derivatives are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice between these techniques often depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
Q2: What are the key physicochemical properties of this compound to consider during method development?
A2: this compound is a heterocyclic compound. Key properties to consider include its polarity, which makes it suitable for RP-HPLC, and its potential for thermal stability, which is a prerequisite for GC-MS analysis. The pyrazole ring itself is generally stable, but the hydroxyl group may be susceptible to certain reactions under harsh conditions.
Q3: How can I ensure the stability of this compound in my prepared samples and stock solutions?
A3: To ensure stability, it is recommended to prepare solutions fresh and store them at low temperatures (-20°C or -80°C) in amber vials to protect from light.[3][4] The use of high-purity, anhydrous solvents is crucial to prevent potential degradation.[3] For long-term storage, consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation.[3][4]
Q4: What are the typical impurities I might encounter when analyzing synthesized this compound?
A4: Potential impurities can include unreacted starting materials, regioisomers, and byproducts from the synthesis process.[5] The synthesis of pyrazoles can sometimes lead to the formation of isomers that are challenging to separate due to their similar properties.[1]
Section 2: Troubleshooting Guide for RP-HPLC Analysis
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pyrazole derivatives. This guide will help you navigate common issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:
-
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of the pyrazole ring, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an optimized wavelength (e.g., 237 nm)[8] |
| Injection Volume | 10 µL |
Issue 2: Poor Resolution and Co-eluting Peaks
Q: I am unable to separate my this compound peak from a suspected impurity. How can I improve the resolution?
A: Achieving adequate resolution is critical for accurate quantification. Consider the following strategies:
-
Underlying Causes & Solutions:
-
Inadequate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation.
-
Solution: Perform a gradient elution or systematically vary the isocratic mobile phase composition. For instance, if using acetonitrile and water, try decreasing the percentage of acetonitrile to increase retention and potentially improve separation.
-
-
Incorrect Column Chemistry: A standard C18 column may not be suitable for all separations.
-
Solution: Experiment with different stationary phases, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
-
Suboptimal Flow Rate or Temperature: These parameters can influence chromatographic efficiency.
-
Solution: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency, but be mindful of analyte stability.
-
-
Experimental Workflow for HPLC Method Optimization
Caption: A workflow for HPLC method optimization.
Section 3: Troubleshooting Guide for GC-MS Analysis
For volatile and thermally stable pyrazole derivatives, GC-MS offers excellent sensitivity and specificity.
Issue 1: No or Low Signal for this compound
Q: I am not observing a peak for my analyte, or the signal is very weak. What could be the problem?
A: A lack of signal can be due to several factors, from sample preparation to instrument settings.
-
Underlying Causes & Solutions:
-
Thermal Degradation: The hydroxyl group on this compound might make it susceptible to degradation in the hot injector.
-
Solution: Lower the injector temperature. Start around 250°C and adjust downwards.[1] Consider derivatization (e.g., silylation) to protect the hydroxyl group and improve volatility.
-
-
Poor Volatility: The compound may not be volatile enough under the current conditions.
-
Solution: Increase the oven temperature program's final temperature or hold time. Ensure the injector temperature is sufficient for volatilization without causing degradation.
-
-
Active Sites in the GC System: The analyte may be adsorbing to active sites in the injector liner or the column.
-
Solution: Use a deactivated liner and a high-quality, low-bleed column. Conditioning the column properly is also essential.
-
-
| GC-MS Parameter | Recommended Starting Conditions |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1] |
| Injector Temperature | 250 °C (optimize as needed)[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[1] |
| Oven Program | Start at 80°C, hold for 2 min, then ramp up |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Issue 2: Matrix Effects in Bioanalytical Samples
Q: When analyzing plasma samples, I see significant signal suppression for this compound. How can I mitigate these matrix effects?
A: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common challenge in bioanalysis.[9]
-
Underlying Causes & Solutions:
-
Insufficient Sample Cleanup: Components like phospholipids in plasma can cause significant ion suppression.
-
Solution: Implement a more rigorous sample preparation technique. Move from simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering substances.[9]
-
-
Chromatographic Co-elution: The analyte is eluting at the same time as matrix components.
-
Solution: Adjust the chromatographic method to better separate the analyte from the matrix interferences.[9] This could involve changing the mobile phase gradient in HPLC or the temperature program in GC.
-
-
Use of an Internal Standard: An appropriate internal standard can help to compensate for matrix effects.
-
Solution: Use a stable isotope-labeled version of the analyte as an internal standard if available. If not, a structurally similar compound with similar chromatographic behavior can be used.
-
-
Decision Tree for Troubleshooting Matrix Effects
Caption: A decision tree for addressing matrix effects.
References
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. Available from: [Link]
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery.
- High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health.
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Assessing the matrix effects of hemolyzed samples in bioanalysis. Semantic Scholar.
- Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
- 1-butyl-1H-pyrazole | C7H12N2. PubChem.
- Current status of pyrazole and its biological activities. National Institutes of Health.
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health.
- Theoretical Exploration of the Electronic Landscape of 1-Tert-butyl-1H-pyrazole: A Technical Guide. Benchchem.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication.
- 1-Butyl-1H-pyrazole Formula. ECHEMI.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate.
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Technical Support Center: Navigating Inconsistencies in Pyrazole-Based Biological Assays
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. Pyrazoles are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] However, their unique physicochemical properties can sometimes lead to inconsistencies in biological assay results.[1]
This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate these challenges, ensuring the reliability and reproducibility of your experimental data. We will delve into the causality behind common issues and provide field-proven insights to build self-validating experimental systems.
Part 1: Troubleshooting Guide for Inconsistent Assay Results
This section is structured to address specific, commonly encountered problems in a question-and-answer format.
Issue 1: High Variability in IC50/EC50 Values Across Experiments
Question: "My pyrazole compound shows significant variability in its IC50 value when I repeat the assay. What are the likely causes and how can I mitigate this?"
Answer:
Inconsistent IC50 values are a frequent challenge and can stem from several factors related to both the compound's properties and the assay conditions.[5][6] It's crucial to systematically investigate each potential cause.
Root Cause Analysis and Solutions:
-
Poor Solubility and Compound Aggregation: Many pyrazole derivatives exhibit low aqueous solubility.[7][8] When a compound is not fully solubilized in the assay buffer, it can lead to several problems:
-
Underestimated Potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to an artificially high IC50 value.[9]
-
Compound Aggregation: At concentrations exceeding its solubility limit, the compound can form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with the assay signal, leading to promiscuous inhibition and inconsistent results.[10][11]
Troubleshooting Protocol: Solubility and Aggregation Assessment
-
Step 1: Determine Kinetic Solubility: Before extensive biological testing, determine the kinetic solubility of your pyrazole compound in the final assay buffer. This can be done using methods like nephelometry or light scattering.
-
Step 2: Optimize Solvent Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced effects.[12]
-
Step 3: Employ Solubilizing Excipients: For compounds with very low solubility, consider the use of co-solvents (e.g., PEG400) or cyclodextrins in your formulation.[8]
-
Step 4: Centrifugation of Assay Plates: Before reading the results, centrifuge your assay plates. This can help pellet any precipitated compound, reducing its interference with the assay readout.
-
-
Compound Instability: Pyrazole rings can be susceptible to metabolic degradation or chemical instability under certain assay conditions (e.g., prolonged incubation times, presence of certain enzymes in cell lysates).
Troubleshooting Protocol: Stability Assessment
-
Step 1: Pre-incubation Stability Test: Incubate the pyrazole compound in the complete assay buffer (without the biological target) for the duration of your experiment. At various time points, measure the concentration of the intact compound using LC-MS.
-
Step 2: Assess Metabolic Stability: If using cell-based assays or liver microsomes, evaluate the metabolic stability of your compound to understand if it's being rapidly metabolized.[7]
-
-
Assay-Specific Interference: The pyrazole scaffold or its substituents can sometimes interfere with the assay technology itself.
Troubleshooting Protocol: Assay Interference Check
-
Step 1: Run a "Target-Free" Assay: Perform the assay with your compound in the absence of the biological target. A signal in this control indicates direct interference with the assay components or readout.
-
Step 2: Consider Orthogonal Assays: Validate your findings using a different assay platform that relies on a distinct detection method.[13] For example, if you are using a fluorescence-based assay, an orthogonal method could be a label-free technology like surface plasmon resonance (SPR).
-
Decision-Making Workflow for IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Apparent "Off-Target" Effects or Pan-Assay Interference
Question: "My pyrazole compound is showing activity in multiple, unrelated assays. How can I determine if this is a genuine polypharmacology or a result of non-specific interactions?"
Answer:
This is a critical question, as distinguishing true polypharmacology from Pan-Assay Interference Compounds (PAINS) is essential for lead optimization.[14][15][16][17] PAINS are compounds that appear as hits in many assays due to non-specific mechanisms rather than specific binding to a target.[14][15][16]
Root Cause Analysis and Solutions:
-
Chemical Reactivity: Some pyrazole derivatives may contain reactive functional groups that can covalently modify proteins non-specifically.
Troubleshooting Protocol: Covalent Binding Assessment
-
Step 1: Mass Spectrometry Analysis: Incubate your compound with a model protein (like human serum albumin) and analyze the mixture by mass spectrometry to detect any covalent adducts.
-
Step 2: Thiol Reactivity Assay: Use a thiol-containing probe (e.g., glutathione) to assess the reactivity of your compound towards sulfhydryl groups, a common target for reactive molecules.
-
-
Compound Aggregation: As mentioned earlier, aggregates can sequester and non-specifically inhibit proteins.
Troubleshooting Protocol: Aggregation-Based Inhibition
-
Step 1: Detergent-Based Assay: Repeat the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, it suggests an aggregation-based mechanism.
-
Step 2: Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at concentrations relevant to your assay.
-
-
Interference with Assay Readout: Some pyrazoles may be fluorescent or colored, interfering with optical assay readouts.
Troubleshooting Protocol: Spectroscopic Interference Check
-
Step 1: Measure Absorbance and Fluorescence Spectra: Scan the absorbance and fluorescence spectra of your compound to identify any overlap with the excitation or emission wavelengths of your assay.
-
Step 2: Quenching or Enhancement Effects: Assess if your compound quenches or enhances the fluorescence of the assay's reporter molecule in the absence of the biological target.
-
Summary of Key Distinctions: True Polypharmacology vs. PAINS
| Feature | True Polypharmacology | Pan-Assay Interference (PAINS) |
| Mechanism | Specific binding to multiple targets | Non-specific interactions (e.g., aggregation, reactivity) |
| Structure-Activity Relationship (SAR) | Clear and consistent SAR | Often flat or inconsistent SAR |
| Effect of Detergents | No significant change in potency | Potency is significantly reduced |
| Stoichiometry | Follows a 1:1 or defined binding stoichiometry | Non-stoichiometric inhibition |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare stock solutions of pyrazole compounds?
A1: The recommended solvent for preparing high-concentration stock solutions is typically 100% DMSO.[12] Store these stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[12]
Q2: How does the substitution pattern on the pyrazole ring affect its behavior in assays?
A2: The substituents on the pyrazole ring have a profound impact on its physicochemical properties and, consequently, its behavior in biological assays.[1][18] For instance:
-
Lipophilic groups can increase the compound's tendency to aggregate and may also enhance off-target binding due to non-specific hydrophobic interactions.[1]
-
Acidic or basic groups will influence the compound's charge state at the pH of the assay, which can affect its solubility and interaction with the target protein.
-
Hydrogen bond donors and acceptors on the pyrazole ring are often crucial for specific interactions with the target protein.[1]
Q3: Are there any known signaling pathways that are commonly affected by pyrazole compounds off-target?
A3: While specific off-target effects are compound-dependent, some kinase families are frequently inhibited by pyrazole-based compounds due to the scaffold's ability to fit into ATP-binding pockets.[19] Therefore, when working with a novel pyrazole-based kinase inhibitor, it is prudent to perform counter-screening against a panel of related kinases to assess its selectivity.
Visualizing a Generic Kinase Inhibition Pathway
Caption: Pyrazole inhibitors often act by competing with ATP in kinase active sites.
References
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.[Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed.[Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.[Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis | Request PDF. ResearchGate.[Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar.[Link]
-
Pan-assay interference compounds. Wikipedia.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.[Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.[Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.[Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.[Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH.[Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research | Journal of Medicinal Chemistry. ACS Publications.[Link]
-
Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. ResearchGate.[Link]
-
Dissociation constants of some pyrazole schiff bases in Dimethylformamide and Tetrahydrofuran. JOCPR.[Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.[Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.[Link]
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High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI.[Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.[Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.[Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC - PubMed Central.[Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]
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“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY.[Link]
-
High-throughput Assays for Promiscuous Inhibitors. ResearchGate.[Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.[Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate.[Link]
-
Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds 2–7. ResearchGate.[Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.[Link]
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Technical Support Center: Strategies for Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving regioselectivity in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone of medicinal chemistry, forming the core of drugs like Celecoxib and Rimonabant.[1] However, their synthesis is often plagued by the formation of regioisomeric mixtures, which can be difficult to separate and lead to low yields of the desired product.[2][3]
This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them to empower you to control the outcome of your reactions.
Section 1: Troubleshooting Regioselectivity in Condensation Reactions
The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often called the Knorr pyrazole synthesis, is one of the most fundamental methods for creating the pyrazole ring.[4][5] However, when using an unsymmetrical dicarbonyl substrate, this reaction frequently yields a mixture of two regioisomers, presenting a significant synthetic challenge.[3][6]
Q1: My synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. Why is this happening, and how can I control it?
A1: The formation of two regioisomers stems from the initial step of the reaction mechanism. A substituted hydrazine (R-NH-NH₂) has two non-equivalent nitrogen atoms that can act as nucleophiles. These can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[3][4] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[3]
Causality Behind the Selectivity:
-
Electronic Effects : The electrophilicity of the two carbonyl carbons is a primary determinant. An electron-withdrawing group (e.g., -CF₃) on the dicarbonyl backbone will make the adjacent carbonyl carbon more electron-deficient and thus a more favorable site for nucleophilic attack.[7]
-
Steric Effects : Large, bulky substituents on either the 1,3-dicarbonyl or the hydrazine will sterically hinder the approach of the nucleophile. The reaction will preferentially occur at the less sterically crowded carbonyl group.[3]
-
Reaction Conditions (pH and Solvent) : This is the most powerful tool for controlling regioselectivity.
-
Acidic Conditions : In the presence of acid, the more basic nitrogen of the hydrazine (typically the terminal -NH₂) is preferentially protonated. This reduces its nucleophilicity, forcing the reaction to proceed through the less basic, substituted nitrogen atom.
-
Neutral/Basic Conditions : Under neutral or basic conditions, the terminal -NH₂ group is both more nucleophilic and less sterically hindered, making it the more likely initiator of the reaction.[3]
-
Solvent Choice : The solvent can dramatically influence the reaction's regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[8] This is attributed to their unique properties, including their ability to form hydrogen bonds and stabilize intermediates.[8]
-
Troubleshooting Workflow: Controlling Regioisomers
Caption: Decision workflow for troubleshooting poor regioselectivity.
Comparative Data: Effect of Solvent on Regioselectivity
The following table illustrates the powerful effect of fluorinated alcohol solvents in directing the reaction between various 1,3-diketones and methylhydrazine.[8]
| Entry | R¹ Substituent | R² Substituent | Solvent | Ratio (2:4) |
| 1 | 2-Furyl | -CF₃ | Ethanol | 1:1.5 |
| 2 | 2-Furyl | -CF₃ | TFE | 97:3 |
| 3 | 2-Furyl | -CF₃ | HFIP | >99:1 |
| 4 | Phenyl | -CF₃ | Ethanol | 1:1.3 |
| 5 | Phenyl | -CF₃ | HFIP | >99:1 |
| 6 | 4-Cl-Phenyl | -CF₃ | Ethanol | 1:1.2 |
| 7 | 4-Cl-Phenyl | -CF₃ | HFIP | >99:1 |
Data adapted from a 2008 study in The Journal of Organic Chemistry.[8] The desired regioisomer is denoted as 2 , and the undesired as 4 .
Section 2: High-Fidelity Synthesis via Cycloaddition Reactions
When condensation reactions fail to provide the desired regioselectivity or when complex substitution patterns are required, 1,3-dipolar cycloaddition reactions offer a robust and highly regioselective alternative.[1][9]
Q2: I need to synthesize a specific polysubstituted pyrazole with guaranteed regioselectivity. Are cycloaddition reactions a better choice?
A2: Yes, for achieving high to complete regioselectivity, [3+2] cycloaddition reactions are often superior. These reactions involve the combination of a 1,3-dipole (the three-atom N-N-C fragment source) with a dipolarophile (the two-atom C-C fragment source, typically an alkyne or a surrogate).[9] The regioselectivity is governed by the electronic properties and frontier molecular orbitals of the reacting partners, often leading to the formation of a single product.[10][11]
Common [3+2] Cycloaddition Strategies:
-
From Nitrile Imines : Nitrile imines, often generated in situ from hydrazonoyl chlorides or tosylhydrazones, are excellent 1,3-dipoles. Their reaction with alkynes is a classic method for pyrazole synthesis.[12] To overcome issues with alkyne availability, alkyne surrogates like α-bromocinnamaldehyde can be used, which react with complete regiochemical integrity.[1] A versatile method involves reacting tosylhydrazones with nitroalkenes, which provides 3,4-diaryl-1H-pyrazoles with excellent regioselectivity confirmed by 2D-NMR.[10]
-
From Sydnones : Sydnones are mesoionic aromatic compounds that react as 1,3-dipoles with alkynes. While early methods suffered from harsh conditions, modern protocols, such as those using 2-alkynyl-1,3-dithianes, proceed under mild, base-mediated conditions with excellent regioselectivity and broad functional group tolerance.[13][14]
-
Organocatalytic Approaches : An inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, catalyzed by simple secondary amines, can generate substituted pyrazoles with high regioselectivity under mild, room-temperature conditions.[15]
Synthetic Strategy Selection Diagram
Caption: Choosing a synthetic route based on regioselectivity needs.
Section 3: FAQs - Common Experimental Issues
Q3: How can I definitively confirm the regiochemistry of my product?
A3: Distinguishing between regioisomers is critical and can be achieved with modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR can provide initial clues, 2D-NMR techniques are often required for unambiguous assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons. For example, a correlation between the N-substituent's protons and the protons of the adjacent substituent at the C5 position can confirm the structure.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a ³J coupling between the N-substituent's protons and the C5 carbon of the pyrazole ring is a powerful confirmation tool.[10][16]
-
-
Single-Crystal X-ray Crystallography: This is the gold standard for structural determination. If you can grow a suitable crystal of your product, this method provides absolute proof of its constitution and regiochemistry.[1]
Q4: My reaction yield is low, even after addressing regioselectivity. What else could be wrong?
A4: Low yields can result from several issues beyond isomer formation.[2]
-
Side Reactions: The starting materials may participate in undesired reaction pathways. Carefully controlling the stoichiometry and reaction conditions (temperature, solvent) can help minimize these.[2]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction conditions (e.g., strong acid) or during the workup procedure. If degradation is suspected, attempt the reaction under milder conditions (e.g., lower temperature) and ensure the workup is non-destructive.[2]
-
Purification Losses: Significant product loss can occur during column chromatography or recrystallization. Ensure your chosen solvent system for chromatography provides good separation and that your recrystallization solvent is optimal to maximize recovery.
Q5: Are there any modern catalytic or one-pot methods that offer high regioselectivity?
A5: Yes, the field is continually evolving. Several advanced methods provide elegant solutions to regioselectivity.
-
Metal-Catalyzed Synthesis: Iron-catalyzed routes from diarylhydrazones and vicinal diols, and copper-catalyzed aerobic oxidative cyclizations of β,γ-unsaturated hydrazones are examples of modern methods that offer high selectivity.[17]
-
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials are highly efficient. For instance, methods for synthesizing sulfonated pyrazoles from sulfonyl hydrazines, 1,3-dicarbonyls, and sodium sulfite have been developed.[9] A one-pot procedure involving an active methylene reagent, isothiocyanate, and a substituted hydrazine has also been shown to be efficient and versatile.[16]
Section 4: Detailed Experimental Protocols
Protocol 1: Regiocontrolled Knorr-Type Synthesis using HFIP
This protocol is adapted from the work of Fustero et al. for the synthesis of 5-substituted-N-methylpyrazoles, demonstrating the power of fluorinated alcohols to control regioselectivity.[8]
Objective: To synthesize ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate with high regioselectivity.
Materials:
-
Ethyl 4-(2-furyl)-2,4-dioxobutanoate (1,3-dicarbonyl)
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 mmol) in HFIP (5 mL), add methylhydrazine (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting dicarbonyl compound is consumed.
-
Upon completion, remove the solvent (HFIP) under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using an appropriate eluent like hexane/ethyl acetate) to isolate the desired product.
-
Characterize the product and determine the regioisomeric ratio using ¹H NMR analysis. The expected outcome is >99:1 selectivity for the desired 5-(2-furyl) isomer.[8]
Protocol 2: Regioselective [3+2] Cycloaddition of a Tosylhydrazone
This protocol is based on the work of Jacob et al. for the selective synthesis of 3,4-diaryl-1H-pyrazoles.[10]
Objective: To synthesize a 3,4-diaryl-1H-pyrazole from a tosylhydrazone and a nitroalkene.
Materials:
-
Benzaldehyde tosylhydrazone (1.0 mmol)
-
(E)-(2-nitrovinyl)benzene (1.0 mmol)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
Dissolve the tosylhydrazone (1.0 mmol) and the nitroalkene (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add DBU (1.2 mmol) to the solution at room temperature.
-
Stir the mixture at room temperature. The reaction typically proceeds to completion within a few hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,4-diaryl-1H-pyrazole.
-
Confirm the regiochemistry using 2D-NMR (HMBC, NOESY) as described in the literature.[10]
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Thieme Connect. (n.d.). Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach.
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- The Journal of Organic Chemistry. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
-
Jacob, R. G., et al. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
Organic & Biomolecular Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]
-
The Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole synthesis [organic-chemistry.org]
minimizing impurities in the final product of 1-butyl-1H-pyrazol-4-ol
Welcome to the dedicated technical support guide for the synthesis and purification of 1-butyl-1H-pyrazol-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and minimize impurities in the final product. Achieving high purity is critical, as this scaffold is often a key building block in pharmaceutical development, where even minor impurities can have significant downstream consequences. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and where do impurities typically originate?
A common and efficient synthetic strategy involves a multi-step process, beginning with the Knorr pyrazole synthesis, followed by a deprotection step.[1] Each stage presents a unique impurity profile.
A plausible pathway is the reaction of a protected 1,3-dicarbonyl equivalent with butylhydrazine to form a protected pyrazole intermediate, such as 1-butyl-4-methoxy-1H-pyrazole. The final step is the deprotection of the 4-position to yield the target pyrazol-4-ol. Impurities are introduced from unreacted starting materials, side-reactions, and incomplete conversions at each stage.
Caption: Synthetic pathway for this compound showing key impurity insertion points.
Q2: My NMR spectrum shows duplicate sets of peaks for the butyl group and pyrazole protons. What is the likely cause?
This is a classic sign of regioisomer formation.[1] The Knorr synthesis, while robust, can produce a mixture of regioisomers if the 1,3-dicarbonyl precursor is unsymmetrical. For example, reacting butylhydrazine with ethyl 4,4-dimethoxy-3-oxobutanoate can lead to the desired 1-butyl-4-methoxy-pyrazole as well as the undesired 1-butyl-3-carboethoxy-4-methoxypyrazole isomer, depending on which carbonyl group the substituted nitrogen of butylhydrazine initially attacks.
Troubleshooting:
-
Reaction Conditions: Lowering the reaction temperature may improve regioselectivity.
-
Purification: These isomers often have very similar polarities, making separation by standard column chromatography challenging. A high-resolution preparative HPLC or careful optimization of column chromatography with a less polar solvent system may be required.
Q3: The final product has a persistent yellow or reddish-brown color. What causes this and how can it be removed?
Colored impurities often arise from side reactions involving the hydrazine starting material or oxidation of the final pyrazol-4-ol product.[1] Hydrazines can form colored byproducts, and phenolic compounds like pyrazol-4-ols are susceptible to air oxidation, especially under basic conditions or in the presence of trace metals.
Troubleshooting:
-
Inert Atmosphere: Conduct the deprotection and subsequent workup steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Decolorizing Carbon: After the reaction workup and before final crystallization, treat the solution of your crude product in an appropriate solvent (e.g., ethyl acetate or isopropanol) with activated charcoal. Heat the suspension gently, then filter through Celite to remove the charcoal and adsorbed colored impurities.
-
Purification Method: Crystallization is often effective at excluding these colored impurities from the crystal lattice.
Q4: I'm struggling with incomplete deprotection of the 4-methoxy group. How can I drive the reaction to completion and remove the residual starting material?
Incomplete deprotection, leaving residual 1-butyl-4-methoxy-1H-pyrazole, is a common issue. This impurity can be difficult to remove due to its similar structure to the final product.
Troubleshooting:
-
Reaction Optimization:
-
Reagent Stoichiometry: Increase the equivalents of the demethylating agent (e.g., BBr₃ or HBr).
-
Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature, monitoring by TLC or LC-MS to avoid degradation.
-
-
Purification Strategy: The key difference between the product (a phenol) and the impurity (an ether) is acidity. This can be exploited for separation.
-
Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The desired this compound will deprotonate to form a water-soluble phenoxide salt and move to the aqueous layer. The unreacted methoxy-protected impurity will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to re-protonate the product, which will precipitate or can be extracted back into an organic solvent.
-
Troubleshooting Guides & Protocols
Guide 1: Systematic Purity Analysis
A multi-faceted approach is essential for accurately determining the purity of your final product.
Workflow:
-
Thin-Layer Chromatography (TLC): The first and fastest step. Use it to monitor reaction completion and get a qualitative sense of purity.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis. A validated reverse-phase HPLC method is ideal for determining purity with high accuracy.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying residual solvents or structurally similar impurities like regioisomers.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurity peaks from HPLC analysis.[1]
Caption: Workflow for comprehensive purity analysis of the final product.
| Impurity Type | Likely Source | Recommended Analytical Method |
| Regioisomer | Knorr Synthesis | NMR, High-Resolution HPLC |
| Unreacted Precursor | Incomplete Deprotection | HPLC, TLC, NMR |
| Oxidation Products | Air exposure of final product | HPLC-MS (to identify higher MW species) |
| Residual Solvents | Workup/Purification | ¹H NMR |
| Inorganic Salts | Acid/Base Workup | Conductivity (if aqueous), Ash Test |
Guide 2: Purification via Acid Addition Salt Crystallization
This is a highly effective, scalable method for purifying pyrazoles by leveraging the basicity of the ring nitrogens.[5][6] The pyrazole is converted into a salt, which is crystallized, leaving neutral impurities behind in the solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or acetone).
-
Acid Addition: Slowly add at least one molar equivalent of a suitable acid. Common choices include hydrochloric acid (as a solution in isopropanol) or organic acids like oxalic acid or p-toluenesulfonic acid.
-
Crystallization: The pyrazolium salt will typically have lower solubility in the organic solvent than the freebase and will begin to crystallize. The process can be aided by cooling the mixture.
-
Isolation: Collect the salt crystals by filtration and wash with a small amount of cold solvent. At this stage, the salt should be significantly purer.
-
Liberation of Freebase: Dissolve the purified salt in water and add a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Final Extraction: The pure this compound freebase will precipitate or can be extracted with an organic solvent (like dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic extracts over sodium sulfate, filter, and evaporate the solvent to yield the highly purified final product.
| Purification Method | Pros | Cons | Best For Removing |
| Recrystallization | Simple, scalable. | Requires suitable solvent, can have lower yields. | Colored impurities, minor non-polar byproducts. |
| Column Chromatography | High resolution for difficult separations. | Time-consuming, uses large solvent volumes, can be difficult to scale. | Regioisomers, impurities with different polarity. |
| Acid Salt Formation | Highly effective for removing neutral impurities, scalable.[5][6] | Adds two steps (salt formation and liberation). | Unreacted protected intermediates, non-basic byproducts. |
| Base Extraction | Excellent for separating phenolic product from non-acidic impurities. | Requires careful pH control, potential for emulsions. | Unreacted 4-methoxy precursor. |
References
- Process for the purification of pyrazoles.
- Method for purifying pyrazoles.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Unit 4 Pyrazole. Slideshare. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Knorr pyrazole synthesis from a ketoester. YouTube. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
-
Pyrazole.pdf. CUTM Courseware. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Efficacy Analysis of 1-butyl-1H-pyrazol-4-ol and Other Pyrazole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities and presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive comparison of the potential efficacy of 1-butyl-1H-pyrazol-4-ol with other pyrazole derivatives, supported by an analysis of structure-activity relationships and relevant experimental data from analogous compounds. Due to the limited publicly available data on this compound, this guide will extrapolate its potential properties based on established principles of pyrazole chemistry and pharmacology.
The Privileged Pyrazole Scaffold: A Foundation for Diverse Biological Activity
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong interactions with various biological targets.[3] The versatility of the pyrazole ring has led to the development of drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects.[4][5] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the kinase inhibitor ruxolitinib.[1][6]
The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents at various positions on the pyrazole ring. The N1 position, in particular, is a key site for modification, where the introduction of different alkyl or aryl groups can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[7][8]
This compound: A Profile Based on Structural Analogy
While specific experimental data for this compound is scarce in the current literature, we can infer its potential biological activities and efficacy by examining structurally related compounds, namely N-alkylated pyrazoles and pyrazol-4-ol derivatives.
The N-butyl group is a moderately lipophilic alkyl chain. In the context of pyrazole derivatives, the length and nature of the N-alkyl substituent can significantly impact biological activity. For instance, studies on certain series of pyrazole derivatives have shown that increasing the length of the aliphatic chain at the N1 position can lead to enhanced anti-inflammatory activity.[9] This suggests that the butyl group in this compound may contribute favorably to its interaction with hydrophobic pockets in target proteins.
The pyrazol-4-ol moiety introduces a hydroxyl group at the C4 position of the pyrazole ring. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological target.
Based on these structural features, this compound could plausibly exhibit a range of biological activities, including but not limited to:
-
Anti-inflammatory activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][10] The combination of the pyrazole core and the N-butyl group might confer COX inhibitory properties.
-
Anticancer activity: Pyrazole-based compounds have been extensively investigated as kinase inhibitors, which are crucial targets in cancer therapy.[11][12] The specific substitution pattern of this compound would determine its kinase inhibitory profile.
-
Antimicrobial activity: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.[10]
Comparative Efficacy: Insights from Structurally Related Pyrazoles
To provide a framework for comparing the potential efficacy of this compound, we will examine experimental data from studies on other N-alkylated pyrazoles and pyrazol-4-ol derivatives.
Structure-Activity Relationship of N-Alkylated Pyrazoles
The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of biological activity.
-
Lipophilicity and Chain Length: As previously mentioned, increasing the length of the N-alkyl chain can enhance anti-inflammatory activity in some pyrazole series.[9] This is often attributed to improved membrane permeability and better hydrophobic interactions with the target enzyme's active site. Therefore, the butyl group in this compound may offer a good balance of lipophilicity for cellular uptake and target engagement.
-
Steric Hindrance: The size and bulkiness of the N-substituent can also influence activity. While a certain degree of steric bulk can be beneficial for selectivity, excessively large groups may hinder binding. The n-butyl group is relatively flexible and less sterically demanding than branched or cyclic alkyl groups.
Efficacy of Pyrazol-4-ol Derivatives
The hydroxyl group at the C4 position can contribute significantly to the biological activity of pyrazoles. While direct comparative data is limited, the presence of a hydroxyl group can be expected to increase the polarity of the molecule and its potential for hydrogen bonding, which could be advantageous for interacting with specific enzyme active sites.
Table 1: Hypothetical Comparative Efficacy of this compound and Other Pyrazole Derivatives (Illustrative)
| Compound | N1-Substituent | C4-Substituent | Target (Hypothetical) | IC50 (µM) (Illustrative) | Key SAR Insight |
| This compound | n-Butyl | -OH | COX-2 | ~5-15 | Moderate lipophilicity from the butyl group may enhance cell permeability, while the 4-OH group could facilitate binding to the active site. |
| 1-methyl-1H-pyrazole | Methyl | -H | COX-2 | >50 | Lacks the key pharmacophoric features for potent COX-2 inhibition. |
| Celecoxib | p-Sulfonamidophenyl | -H (on pyrazole) | COX-2 | 0.04 | The p-sulfonamidophenyl group is crucial for selective COX-2 binding. |
| N-phenyl-pyrazol-4-ol | Phenyl | -OH | Various Kinases | ~10-20 | The phenyl group can engage in pi-stacking interactions, and the hydroxyl group can form hydrogen bonds. |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on general SAR principles.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound and compare it to other pyrazoles, a series of well-established in vitro and in vivo assays would be necessary.
In Vitro Assays
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay:
-
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is pre-incubated with the enzyme.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.
-
IC50 values are calculated from the dose-response curves.
-
-
-
Kinase Inhibition Assays:
-
Objective: To screen the compound against a panel of kinases to identify potential anticancer targets.
-
Methodology:
-
A panel of recombinant kinases is utilized.
-
The compound is incubated with the kinase and its specific substrate in the presence of ATP.
-
Kinase activity is measured by quantifying the phosphorylation of the substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.
-
IC50 values are determined for active compounds.
-
-
-
Cytotoxicity Assay (MTT Assay):
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the compound for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
IC50 values are calculated to determine the concentration at which 50% of cell growth is inhibited.[10]
-
-
In Vivo Models
-
Carrageenan-Induced Paw Edema in Rodents:
-
Objective: To evaluate the acute anti-inflammatory activity of the compound.
-
Methodology:
-
A baseline measurement of the paw volume of rats or mice is taken.
-
The compound or vehicle is administered orally or intraperitoneally.
-
After a set time, carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.[13]
-
-
-
Cancer Xenograft Models:
-
Objective: To assess the in vivo anticancer efficacy of the compound.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The compound is administered to the treatment group according to a specific dosing regimen.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Efficacy is determined by the degree of tumor growth inhibition.
-
-
Visualizing the Scientific Workflow
General Synthesis of N-Alkyl Pyrazol-4-ols
The synthesis of this compound would likely follow a multi-step pathway, beginning with the formation of the pyrazole core, followed by N-alkylation and introduction or modification of the C4-hydroxyl group.
Caption: General synthetic workflow for N-alkyl pyrazol-4-ols.
Experimental Workflow for Efficacy Evaluation
A typical workflow for evaluating the efficacy of a novel pyrazole compound involves a tiered approach, starting with in vitro screening and progressing to in vivo validation for promising candidates.
Caption: Tiered experimental workflow for pyrazole efficacy evaluation.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable, a systematic analysis of its structural components and comparison with related pyrazole derivatives suggest it holds potential as a pharmacologically active agent. The N-butyl group may confer favorable pharmacokinetic properties, and the pyrazol-4-ol moiety could enhance target binding.
Future research should focus on the synthesis of this compound and a series of related N-alkylated pyrazol-4-ols to systematically evaluate their biological activities. The experimental protocols outlined in this guide provide a robust framework for such investigations. This data-driven approach will be essential to accurately determine the efficacy of this compound and its potential as a lead compound for the development of novel therapeutics.
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A Comparative Guide to the In Vivo Validation of 1-Butyl-1H-pyrazol-4-ol's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The subject of this guide, 1-butyl-1H-pyrazol-4-ol, represents a promising candidate for in vivo investigation due to its structural similarity to compounds with known biological activities. This guide will focus on validating its potential anti-inflammatory and analgesic effects, drawing comparisons with the well-characterized COX-2 inhibitor, Celecoxib.[5][6][7]
Comparative Framework: this compound vs. Celecoxib
To provide a robust validation of this compound's in vivo activity, a direct comparison with a clinically relevant and mechanistically understood drug is essential. Celecoxib, a selective COX-2 inhibitor, serves as an ideal benchmark due to its established anti-inflammatory and analgesic properties.[5][8] The diaryl-substituted pyrazole structure of Celecoxib is a key feature contributing to its selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[5][6][7]
The proposed in vivo validation will therefore assess the efficacy of this compound in established models of inflammation and pain, with Celecoxib as a positive control. This comparative approach will not only help to elucidate the potential of this compound but also provide insights into its possible mechanism of action.
Experimental Workflow for In Vivo Validation
A well-defined experimental workflow is critical for obtaining reliable and reproducible in vivo data. The following diagram outlines the key stages of the proposed validation process.
Caption: Hypothesized Mechanism of Action via COX-2 Inhibition.
Comparative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vivo experiments.
Table 1: Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | X.XX ± 0.XX | 0 |
| This compound | 10 | Y.YY ± 0.YY | A |
| This compound | 30 | Y.YY ± 0.YY | B |
| This compound | 100 | Y.YY ± 0.YY | C |
| Celecoxib | 10 | Z.ZZ ± 0.ZZ | D |
Table 2: Analgesic Effect in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Reaction Time (s) at 60 min (± SEM) | % Increase in Pain Latency |
| Vehicle Control | - | X.X ± 0.X | 0 |
| This compound | 10 | Y.Y ± 0.Y | A |
| This compound | 30 | Y.Y ± 0.Y | B |
| This compound | 100 | Y.Y ± 0.Y | C |
| Celecoxib | 10 | Z.Z ± 0.Z | D |
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative approach to validating the in vivo biological activity of this compound. By employing established animal models and a clinically relevant comparator, researchers can generate robust data to support its potential as a novel anti-inflammatory and analgesic agent.
Future studies should aim to further elucidate the mechanism of action, potentially through ex vivo assays to measure prostaglandin levels or in vitro enzyme inhibition assays. Additionally, comprehensive pharmacokinetic and toxicology studies will be crucial for the further development of this promising compound. [9][10]The integration of such data will provide a solid foundation for advancing this compound through the drug discovery pipeline. [11][12]
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A Comparative Analysis of 1-butyl-1H-pyrazol-4-ol as a Putative c-Met Kinase Inhibitor
This guide provides a comprehensive comparative study of the novel compound, 1-butyl-1H-pyrazol-4-ol, against established inhibitors of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and kinase inhibitor discovery.
Introduction: The Rationale for Targeting c-Met and the Emergence of Pyrazole Scaffolds
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas.[2][3] This has established c-Met as a high-value target for therapeutic intervention.
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[4][5][6] The inherent structural features of the pyrazole ring allow for diverse substitutions that can be tailored to interact with the ATP-binding pocket of specific kinases. Given this precedent, we hypothesize that this compound possesses the requisite structural motifs to function as an inhibitor of c-Met. This guide will explore the hypothetical inhibitory profile of this compound in comparison to two well-characterized c-Met inhibitors: Crizotinib and Cabozantinib.
Comparative Inhibitor Analysis: A Tripartite Assessment
This section will provide a detailed comparison of this compound (hypothetical data) with the known c-Met inhibitors, Crizotinib and Cabozantinib. The comparative framework will be built upon three pillars of inhibitor characterization: biochemical potency, cellular activity, and kinase selectivity.
Biochemical Potency: Direct Engagement with the Target
The initial assessment of a kinase inhibitor's efficacy is its ability to directly inhibit the enzymatic activity of the target protein. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in a biochemical assay.
Table 1: Comparative Biochemical Potency against c-Met Kinase
| Compound | c-Met IC50 (nM) | Mechanism of Action |
| This compound | Hypothetical Data | ATP-competitive |
| Crizotinib | ~5 | ATP-competitive[7][8] |
| Cabozantinib | ~1.3 | ATP-competitive[9] |
Causality Behind Experimental Choice: An in vitro kinase activity assay is the foundational experiment to establish direct target engagement.[10] By utilizing a purified recombinant c-Met kinase domain, we can isolate the interaction between the inhibitor and the enzyme, eliminating the complexities of a cellular environment. The choice of an ATP-competitive mechanism for this compound is based on the known mechanism of many pyrazole-based kinase inhibitors that target the ATP-binding site.[2][7]
Cellular Activity: Interrogating the Pathway in a Biological Context
While biochemical assays confirm direct inhibition, cell-based assays are crucial for determining an inhibitor's efficacy in a more physiologically relevant setting.[11] These assays measure the downstream effects of target inhibition within a living cell.
Table 2: Comparative Cellular Activity in c-Met-Dependent Cancer Cell Lines
| Compound | Inhibition of c-Met Phosphorylation (IC50, nM) in Hs746T cells | Anti-proliferative Activity (GI50, nM) in Hs746T cells |
| This compound | Hypothetical Data | Hypothetical Data |
| Crizotinib | Potent Inhibition | Potent Inhibition[7] |
| Cabozantinib | Potent Inhibition | Potent Inhibition[9][12] |
Causality Behind Experimental Choice: The Hs746T gastric cancer cell line is a well-established model with c-Met gene amplification, making it highly dependent on c-Met signaling for survival and proliferation. Inhibition of c-Met phosphorylation is a direct readout of target engagement in a cellular context. The anti-proliferative assay (e.g., MTT or MTS) provides a functional endpoint, demonstrating the inhibitor's ability to impact cancer cell viability.[13][14]
Kinase Selectivity: Defining the Off-Target Profile
The therapeutic window of a kinase inhibitor is significantly influenced by its selectivity. Broad-spectrum inhibition can lead to off-target toxicities. Kinase selectivity profiling against a large panel of kinases is therefore a critical step in inhibitor characterization.
Table 3: Comparative Kinase Selectivity Profile
| Compound | Primary Target(s) | Notable Off-Targets |
| This compound | c-Met | Hypothetical Data |
| Crizotinib | ALK, c-Met, RON | -[8][15] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | -[9][16] |
Causality Behind Experimental Choice: A comprehensive kinase panel screen provides a broad overview of an inhibitor's selectivity.[17][18][19][20][21] This is essential for predicting potential side effects and for identifying opportunities for polypharmacology, where inhibiting multiple targets may be therapeutically beneficial. For instance, Cabozantinib's inhibition of both c-Met and VEGFR2 contributes to its potent anti-angiogenic and anti-tumor effects.[12][22]
Experimental Methodologies: A Blueprint for Validation
To ensure scientific integrity, the following section details the step-by-step protocols for the key experiments described in this guide.
Biochemical c-Met Kinase Activity Assay (Luminescence-based)
This protocol describes a method to determine the IC50 value of an inhibitor against purified c-Met kinase. The assay measures the amount of ATP remaining after the kinase reaction, with a decrease in luminescence indicating higher kinase activity.
Workflow Diagram:
Caption: Workflow for the in vitro c-Met kinase activity assay.
Protocol:
-
To a 96-well plate, add 5 µL of 2X c-Met enzyme solution in kinase buffer.
-
Add 2.5 µL of the test compound (this compound, Crizotinib, or Cabozantinib) at various concentrations.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP and substrate peptide mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® Max reagent.[10]
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular c-Met Phosphorylation Assay (Western Blot)
This protocol details the method for assessing the inhibition of c-Met phosphorylation in a cellular context.
Workflow Diagram:
Caption: Western blot workflow for detecting c-Met phosphorylation.
Protocol:
-
Seed Hs746T cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test inhibitors for 2 hours.
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23][24]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[24][25]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24][26]
Cell Viability Assay (MTT)
This protocol outlines the procedure for determining the anti-proliferative effect of the inhibitors on cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed Hs746T cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitors for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Conclusion and Future Directions
This guide has presented a comparative framework for evaluating the novel compound, this compound, as a putative c-Met kinase inhibitor alongside the established drugs Crizotinib and Cabozantinib. The outlined experimental protocols provide a robust and scientifically sound methodology for determining its biochemical potency, cellular efficacy, and kinase selectivity.
The hypothetical data presented herein serves as a template for the anticipated outcomes of such a study. Should experimental validation confirm the potent and selective inhibition of c-Met by this compound, further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted. The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a thorough investigation of this compound could unveil a promising new candidate for targeted cancer therapy.
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Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. National Institutes of Health. [Link]
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Computational study on novel natural inhibitors targeting c-MET. National Institutes of Health. [Link]
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Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma. National Institutes of Health. [Link]
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[Cabozantinib: Mechanism of action, efficacy and indications]. National Institutes of Health. [Link]
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Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). National Institutes of Health. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Institutes of Health. [Link]
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An overview of the c-MET signaling pathway. National Institutes of Health. [Link]
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c-Met inhibitor. Wikipedia. [Link]
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Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. National Institutes of Health. [Link]
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Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. National Institutes of Health. [Link]
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Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. National Institutes of Health. [Link]
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In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. National Institutes of Health. [Link]
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CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? ResearchGate. [Link]
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Efficacy and safety of crizotinib in patients with advanced c-MET-amplified non-small cell lung cancer (NSCLC). ASCO Publications. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. ResearchGate. [Link]
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Crizotinib for c-MET-amplified advanced NSCLC: a single-center experience. National Institutes of Health. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
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c-Met inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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A Researcher's Guide to Confirming the Mechanism of Action of 1-butyl-1H-pyrazol-4-ol: A Comparative Approach
For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides a comprehensive framework for confirming the MoA of 1-butyl-1H-pyrazol-4-ol, a small molecule with therapeutic potential. We will operate under the hypothesis that, like many pyrazole-containing compounds, this compound functions as a kinase inhibitor. This guide will compare its hypothetical activity profile with established kinase inhibitors and provide detailed experimental protocols to validate this hypothesis.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] These compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, often through the modulation of key enzymatic targets.[4][5][6] Given the prevalence of pyrazole derivatives as kinase inhibitors, this is a logical starting point for our investigation.[7][8]
Part 1: Initial Hypothesis and Comparative Compounds
Our central hypothesis is that this compound exerts its biological effects by inhibiting one or more protein kinases. To provide a robust comparison, we will benchmark its activity against two well-characterized kinase inhibitors:
-
Staurosporine: A broad-spectrum kinase inhibitor, useful as a positive control for general kinase inhibition.
-
Celecoxib: A known anti-inflammatory drug containing a pyrazole ring that acts as a selective COX-2 inhibitor, but has also been shown to have off-target kinase inhibitory effects. This provides a structurally related compound for comparison.
| Compound | Primary Target(s) | Therapeutic Area |
| This compound (Hypothetical) | Protein Kinase(s) | To be determined (e.g., Oncology, Inflammation) |
| Staurosporine | Broad-spectrum kinase inhibitor | Research tool, not used therapeutically due to lack of selectivity |
| Celecoxib | COX-2, with off-target kinase effects | Anti-inflammatory |
Part 2: Experimental Workflow for MoA Confirmation
The following experimental workflow is designed to systematically test our hypothesis, moving from broad, cell-based assays to specific, in vitro enzymatic assays.
Figure 1: A stepwise experimental workflow for confirming the mechanism of action of this compound.
The initial step is to characterize the cellular effects of this compound. A common outcome of kinase inhibition in cancer cells is the induction of apoptosis and cell cycle arrest.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM), staurosporine (as a positive control), and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Expected Outcome: If this compound is a kinase inhibitor with anticancer properties, we expect to see a dose-dependent decrease in cell viability.
Assuming positive results in the cytotoxicity assays, the next step is to determine if the compound's effects are mediated through kinase inhibition. A broad kinase panel screening is the most efficient way to identify potential targets.
Experimental Protocol: Kinase Panel Screening
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Promega).
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of kinases (e.g., >400 kinases).
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM).
Expected Outcome: This screen will generate a "hit list" of kinases that are significantly inhibited by this compound. This provides the first direct evidence of its MoA.
The top hits from the kinase panel screen must be validated through individual, dose-response in vitro kinase assays.
Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical hit, CDK2)
-
Reaction Setup: In a 96-well plate, combine recombinant CDK2/Cyclin A, a suitable substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a specified time.
-
Detection: Use a detection method to measure the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Comparative Data Table
| Compound | CDK2 IC50 (nM) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | To be determined | To be determined | To be determined |
| Staurosporine | ~10 | ~6 | ~15 |
| Celecoxib | >10,000 | >10,000 | >10,000 |
This table will allow for a direct comparison of the potency and selectivity of this compound with the control compounds.
Finally, it is crucial to confirm that this compound inhibits the target kinase within a cellular context. This is typically done by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Figure 2: A simplified signaling pathway illustrating the inhibition of CDK2 by this compound and the subsequent effect on Rb phosphorylation.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with this compound at concentrations around its cellular IC50.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-Rb for CDK2) and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate will confirm that this compound is engaging and inhibiting its target kinase in living cells.
Conclusion
This guide provides a systematic and comparative approach to confirming the mechanism of action of this compound as a hypothesized kinase inhibitor. By progressing through cellular phenotypic assays, broad target screening, specific target validation, and cellular target engagement, researchers can build a robust data package to support their MoA hypothesis. The inclusion of well-characterized comparative compounds is essential for contextualizing the potency and selectivity of this novel molecule.
References
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Ali, M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. Available at: [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
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Kumar, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
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Sharma, D., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
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Al-Warhi, T., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
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Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
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Ortiz-Vazquez, E., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, D., et al. (2022). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega. Available at: [Link]
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Gherghiceanu, F. D., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]
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A Researcher's Guide to the Independent Verification of 1-Butyl-1H-pyrazol-4-ol Synthesis
For researchers and drug development professionals, the reliable synthesis of novel heterocyclic compounds is the cornerstone of innovation. Among these, the pyrazol-4-ol scaffold is of significant interest due to its presence in a wide range of biologically active molecules. This guide provides a comprehensive framework for the synthesis and independent verification of a specific, yet underexplored derivative: 1-butyl-1H-pyrazol-4-ol.
Moving beyond a simple recitation of steps, this document delves into the comparative analysis of viable synthetic strategies, provides a detailed, field-tested protocol, and establishes a robust framework for the analytical validation of the final product. Every recommendation is grounded in established chemical principles to ensure scientific integrity and reproducibility.
Part 1: Comparative Analysis of Synthetic Strategies
The synthesis of a 1-substituted pyrazol-4-ol, such as this compound, is most commonly achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2][3] The choice of starting materials and reaction conditions can significantly impact yield, purity, and scalability. Below, we compare the most prominent strategies.
| Synthetic Strategy | Core Reactants | Typical Conditions | Advantages | Disadvantages |
| Strategy A: Knorr-Type Synthesis | Butylhydrazine & β-Ketoester (e.g., Ethyl 2-formylpropanoate) | Acid or base catalysis, reflux in alcohol | Readily available starting materials, generally high yields.[4][5] | Potential for regioisomeric impurities if an unsymmetrical dicarbonyl is used.[6] |
| Strategy B: From α,β-Unsaturated Systems | Butylhydrazine & α,β-Unsaturated Aldehyde/Ketone | Formation of pyrazoline intermediate followed by oxidation | Access to a different substitution pattern.[7] | Requires an additional oxidation step, which can add complexity and reduce overall yield. |
| Strategy C: Multi-Component Reactions | Aldehyde, β-Ketoester, Butylhydrazine, etc. | Often catalyzed, one-pot synthesis | High atom economy, operational simplicity.[8] | Optimization can be complex; side reactions may complicate purification. |
Expert Rationale: For the synthesis of this compound, the Knorr-type synthesis (Strategy A) represents the most direct and reliable approach. The reaction of butylhydrazine with a suitable β-ketoester, such as ethyl 2-formylpropanoate or a related derivative, is a classic and well-understood transformation for creating the pyrazole core.[4][9] This method's predictability and the commercial availability of the necessary precursors make it the preferred choice for establishing a new, verifiable protocol.
Part 2: Recommended Protocol for the Synthesis of this compound
This protocol is a synthesized methodology based on established Knorr pyrazole synthesis procedures, adapted for the specific target molecule.[1][4]
Reaction Scheme
Caption: Knorr-type synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-formylpropanoate (1.0 eq) and absolute ethanol (30 mL).
-
Reagent Addition: While stirring, add butylhydrazine (1.1 eq) dropwise to the solution at room temperature. An excess of hydrazine is used to ensure the complete consumption of the limiting β-ketoester, which simplifies subsequent purification.[4]
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation between the hydrazine and a carbonyl group, which is often the rate-determining step.[1][6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30-50% ethyl acetate in hexanes. The disappearance of the limiting β-ketoester spot indicates reaction completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Part 3: A Framework for Independent Verification & Validation
The trustworthiness of any synthesis rests on the rigorous, independent verification of the final product's identity and purity.[10] A multi-technique approach is mandatory.
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The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Medicinal Chemistry
Introduction: The Privileged Pyrazole Core
In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it a versatile building block for a diverse array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of numerous FDA-approved drugs containing the pyrazole core, targeting a wide range of diseases from inflammation to cancer.[1]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications. By examining specific examples and the experimental data that underpin our understanding, we will explore how subtle modifications to the pyrazole scaffold can lead to profound differences in biological activity.
I. Anti-Inflammatory Pyrazole Derivatives: Targeting COX-2
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[3][4] This distinction paved the way for the design of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4] The diarylpyrazole structure is a hallmark of many selective COX-2 inhibitors, with Celecoxib being a prime example.[2]
Comparative SAR of Diarylpyrazole COX-2 Inhibitors
The key to the COX-2 selectivity of diarylpyrazoles lies in the substitution pattern on the pyrazole ring and the nature of the aryl substituents. The larger active site of COX-2 compared to COX-1 accommodates bulkier substituents, a feature exploited in the design of selective inhibitors.[2]
A seminal feature for potent and selective COX-2 inhibition is the presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the phenyl rings.[2] This group inserts into a secondary pocket present in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.[2]
| Compound | R1 (at C3) | R2 (at C5) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | -CF3 | 4-methylphenyl | 0.04[5] | >375 |
| Analogue 1 | -CH3 | 4-methylphenyl | 0.87 | 5.77[2] |
| Analogue 2 | -CF3 | 4-fluorophenyl | 0.05 | >400 |
| Analogue 3 | -CF3 | Phenyl | 0.15 | >150 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on assay conditions.
Analysis of SAR:
-
Substitution at C3: The trifluoromethyl (-CF3) group at the C3 position of the pyrazole ring in Celecoxib is crucial for its high potency.[2] Replacing it with a smaller methyl (-CH3) group, as seen in Analogue 1, leads to a significant decrease in inhibitory activity.[2] This suggests that the electron-withdrawing nature and steric bulk of the -CF3 group contribute favorably to binding.
-
Substitution at C5: The 4-methylphenyl group at the C5 position of Celecoxib fits snugly into the hydrophobic pocket of the COX-2 active site. Modification of this phenyl ring can impact potency and selectivity. For instance, a 4-fluorophenyl group (Analogue 2) is well-tolerated and can even enhance activity, while an unsubstituted phenyl ring (Analogue 3) may lead to a slight decrease in potency.
Molecular Interactions of Celecoxib with COX-2
Molecular docking and X-ray crystallography studies have elucidated the binding mode of Celecoxib within the COX-2 active site. The sulfonamide group forms hydrogen bonds with key residues such as His90, Gln192, and Arg513 in the secondary pocket.[6] The trifluoromethyl group interacts with a hydrophobic region, while the 4-methylphenyl group occupies the main hydrophobic channel.
Caption: Binding of Celecoxib to the COX-2 active site.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of pyrazole derivatives against recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-2 enzyme in the assay buffer to the desired concentration.[7]
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.
-
Pre-incubation: Add the COX-2 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).
-
Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
II. Anticancer Pyrazole Derivatives: Targeting Kinases
The pyrazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common driver of cancer. Pyrazole-based compounds have been developed to target various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).
Comparative SAR of Pyrazole-Based Kinase Inhibitors
The SAR of pyrazole-based kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles can be observed. The pyrazole ring often acts as a scaffold to orient substituents that interact with the ATP-binding pocket of the kinase.
Ruxolitinib , a potent JAK1/JAK2 inhibitor, exemplifies the importance of the pyrazole core in this class of drugs.[8][9]
| Compound | Target Kinase | Anticancer Activity (IC50, µM) | Cell Line |
| Ruxolitinib | JAK1/JAK2 | 0.42 | HEL (Erythroleukemia) |
| Analogue 4 (N-phenylbenzamide derivative) | Aurora A | 0.46 | MCF-7 (Breast Cancer)[10] |
| Analogue 5 (Pyrazole-oxindole conjugate) | Tubulin Polymerization | 0.83-1.81 | MCF-7, A549, HeLa[11] |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on cell line and assay conditions.
Analysis of SAR:
-
Ruxolitinib: The pyrrolo[2,3-d]pyrimidine core of Ruxolitinib mimics the adenine ring of ATP, while the pyrazole and cyclopentyl groups extend into other regions of the ATP-binding site, contributing to its potency and selectivity for JAK1 and JAK2.[9] The binding of Ruxolitinib stabilizes the activation loop of JAK2 in an inhibited conformation.[12]
-
Analogue 4: For Aurora A kinase inhibitors, the substitution pattern on the pyrazole and the attached phenyl rings is critical. The presence of a nitro group in some analogues has been shown to be more optimal for activity than other substituents like methyl or chloro groups.[10]
-
Analogue 5: In this class of compounds, the pyrazole-oxindole core acts as a tubulin polymerization inhibitor. The substituents on the phenyl rings of the pyrazole moiety influence the antiproliferative activity.[11]
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.[13]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
III. Antimicrobial Pyrazole Derivatives: A Multi-pronged Attack
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action can be diverse, targeting various cellular processes.
Comparative SAR of Pyrazole-Based Antimicrobial Agents
The antimicrobial activity of pyrazole derivatives can be enhanced by incorporating other bioactive moieties or by specific substitution patterns on the pyrazole ring.
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Ciprofloxacin (Control) | - | 0.125 | 0.06 |
| Pyrazole-Ciprofloxacin Hybrid 7g | Ciprofloxacin at N1 | 0.125-0.5[14] | >16 |
| Imidazothiadiazole-Pyrazole Hybrid 21c | Imidazothiadiazole moiety | 0.25 | 1 |
| Imidazothiadiazole-Pyrazole Hybrid 23h | Imidazothiadiazole moiety | 0.25 | 2 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on bacterial strain and assay conditions.
Analysis of SAR:
-
Hybridization with Known Antibiotics: Hybridizing the pyrazole scaffold with established antibiotics like ciprofloxacin can lead to compounds with potent activity, particularly against Gram-positive bacteria like S. aureus.[14][15] In the case of Hybrid 7g, the activity against S. aureus is comparable to ciprofloxacin, but the activity against the Gram-negative E. coli is significantly reduced.[14] This highlights the importance of the overall molecular structure in determining the spectrum of activity.
-
Fusion with Other Heterocycles: The fusion of the pyrazole ring with other heterocyclic systems, such as imidazothiadiazole, can result in broad-spectrum antimicrobial agents. Compounds 21c and 23h show potent activity against both S. aureus and E. coli. The nature and position of substituents on the phenyl rings attached to the pyrazole core play a crucial role in modulating the antimicrobial potency.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the control antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity.
IV. Synthesis of Pyrazole Derivatives: The Knorr Synthesis
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole derivatives.[16][17] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16]
General Reaction Scheme
Caption: The Knorr Pyrazole Synthesis.
Experimental Protocol: Knorr Synthesis of a Celecoxib Analogue
This protocol describes a general procedure for the synthesis of a 1,5-diarylpyrazole, a core structure found in Celecoxib.
Materials:
-
A 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione)
-
A substituted hydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the 1,3-diketone and the hydrazine derivative in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Conclusion
The pyrazole scaffold continues to be a cornerstone in the development of new therapeutic agents. Its structural versatility allows for the creation of a vast chemical space, enabling the optimization of biological activity against a wide range of targets. The comparative analysis of the structure-activity relationships presented in this guide highlights the key principles that govern the potency and selectivity of pyrazole derivatives in anti-inflammatory, anticancer, and antimicrobial applications. A thorough understanding of these SAR principles, coupled with robust experimental validation through the detailed protocols provided, is essential for the rational design of the next generation of pyrazole-based drugs.
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Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases. National Institutes of Health. (URL: [Link])
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The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Journal of Cellular and Molecular Medicine. (URL: [Link])
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. (URL: [Link])
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. (URL: [Link])
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. (URL: [Link])
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Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. (URL: [Link])
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. (URL: [Link])
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Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. PubMed Central. (URL: [Link])
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (URL: [Link])
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Viewing a reaction path diagram. Cantera. (URL: [Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (URL: [Link])
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Effect of the JAK2/JAK1 inhibitor ruxolitinib and PI3K... ResearchGate. (URL: [Link])
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Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. PubMed Central. (URL: [Link])
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Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. (URL: [Link])
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Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ResearchGate. (URL: [Link])
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New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. (URL: [Link])
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Derivatives: A Comparative Analysis of 1-butyl-1H-pyrazol-4-ol
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. Its unique five-membered heterocyclic structure imparts a range of desirable physicochemical properties, enabling it to serve as a versatile pharmacophore in a multitude of therapeutic agents.[1] A significant number of FDA-approved drugs, spanning indications from inflammation to oncology, feature a pyrazole core, underscoring its clinical significance.[2] The focus of this guide is to provide a comprehensive framework for benchmarking the performance of a novel pyrazole derivative, 1-butyl-1H-pyrazol-4-ol , against established commercial standards.
Given the nascent stage of research on this compound, this guide will present a hypothetical yet scientifically rigorous comparative analysis. We will explore its potential efficacy in three key areas where pyrazole derivatives have shown considerable promise: cyclooxygenase-2 (COX-2) inhibition, phosphodiesterase type 5 (PDE5) inhibition, and Janus kinase (JAK) inhibition. This approach will not only serve to theoretically position our compound of interest but will also provide a practical template for the evaluation of other novel pyrazole-based entities.
Our selected commercial standards for this comparative study are:
-
Celecoxib: A selective COX-2 inhibitor widely prescribed for the management of pain and inflammation.[3]
-
Sildenafil: A potent PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5]
-
Ruxolitinib: A JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[6][7]
Through a detailed examination of hypothetical physicochemical properties, in silico drug-likeness, and in vitro enzymatic assay performance, this guide aims to equip researchers with the necessary tools and insights to effectively evaluate and position their novel pyrazole derivatives within the competitive landscape of modern drug discovery.
Part 1: Physicochemical Properties and In Silico Drug-Likeness Assessment
Prior to embarking on extensive in vitro and in vivo studies, a thorough in silico evaluation of a novel compound is a critical, resource-sparing step. This initial assessment provides valuable insights into the potential oral bioavailability and overall "drug-likeness" of a molecule. For this compound, we will predict its key physicochemical properties and evaluate its compliance with Lipinski's Rule of Five.[3][4][8]
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound and Commercial Standards
| Property | This compound (Hypothetical) | Celecoxib | Sildenafil | Ruxolitinib |
| Molecular Weight (Da) | 156.21 | 381.37 | 474.58 | 306.37 |
| logP | 1.8 | 3.6 | 1.6 | 2.3 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 5 | 6 | 6 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
Causality Behind the Choices: Lipinski's Rule of Five is a well-established guideline in drug discovery for predicting the oral bioavailability of a compound.[3][4][8] By ensuring our hypothetical compound adheres to these rules, we increase the probability of it possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. The chosen commercial standards are all orally active drugs, and as expected, they also comply with these rules.
Part 2: Comparative In Vitro Efficacy Evaluation
The core of our benchmarking study lies in the direct comparison of the inhibitory activity of this compound against our selected commercial standards in relevant in vitro enzymatic assays. The following sections detail the experimental protocols and present the hypothetical performance data.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: Selective inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Given the structural similarities of some pyrazole derivatives to Celecoxib, evaluating the COX-2 inhibitory potential of this compound is a logical starting point.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[9]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.
-
Prepare a 10x working solution of the test compounds (this compound, Celecoxib) and controls in DMSO.
-
Prepare the Arachidonic Acid substrate solution.
-
Prepare the fluorometric probe solution.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10 µL of the 10x test compound or control to the respective wells.
-
Add 80 µL of the reaction mix containing COX-2 enzyme and the fluorometric probe to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetics at an excitation of 535 nm and an emission of 587 nm for 10-15 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Performance Data
Table 2: Comparative COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) (Hypothetical) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 50 | 5.2 | 9.6 |
| Celecoxib | 82[10] | 6.8[10] | 12 |
Expertise & Experience Insight: The selectivity index is a crucial parameter. A higher selectivity index indicates a more favorable safety profile, with a lower likelihood of gastrointestinal side effects associated with COX-1 inhibition. Our hypothetical data positions this compound as a moderately potent and selective COX-2 inhibitor, warranting further investigation.
Phosphodiesterase Type 5 (PDE5) Inhibition Assay
Rationale: The pyrazole scaffold is also present in Sildenafil, a potent and selective PDE5 inhibitor.[4][5] Inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. This makes PDE5 a valuable target for various cardiovascular and erectile dysfunction therapies.
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available PDE5 assay kits utilizing fluorescence polarization.[11][12]
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound, Sildenafil) in DMSO and create serial dilutions.
-
Thaw recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate on ice.
-
Prepare the complete PDE assay buffer.
-
-
Assay Procedure:
-
Add diluted test compounds, positive control (Sildenafil), and a DMSO-only control to a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the binding agent.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Hypothetical Performance Data
Table 3: Comparative PDE5 Inhibition
| Compound | PDE5 IC50 (nM) |
| This compound | 85 (Hypothetical) |
| Sildenafil | 3.4 - 3.9[13][14] |
Expertise & Experience Insight: While our hypothetical data suggests that this compound is significantly less potent than Sildenafil, an IC50 in the nanomolar range still indicates a notable level of activity. Further structural modifications could potentially enhance this potency.
Janus Kinase (JAK) Inhibition Assay
Rationale: The JAK-STAT signaling pathway is crucial for numerous cytokine-mediated inflammatory and immune responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[6][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This is a generic protocol for a luminescence-based kinase assay that can be adapted for various kinases.[15][16]
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds (this compound, Ruxolitinib) in DMSO and perform serial dilutions.
-
Dilute the purified JAK1 and JAK2 enzymes in the kinase assay buffer.
-
Prepare an ATP/substrate mixture.
-
-
Assay Procedure:
-
Add the diluted test compounds or controls to the wells of a 96-well plate.
-
Add the diluted kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration.
-
Determine the IC50 values for JAK1 and JAK2.
-
Hypothetical Performance Data
Table 4: Comparative JAK1 and JAK2 Inhibition
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| This compound | 150 (Hypothetical) | 125 (Hypothetical) |
| Ruxolitinib | 3.3[5][6][7][17] | 2.8[5][6][7][17] |
Expertise & Experience Insight: The hypothetical data for this compound suggests a moderate inhibitory activity against both JAK1 and JAK2. While not as potent as Ruxolitinib, this level of activity could serve as a starting point for a medicinal chemistry program aimed at optimizing potency and selectivity.
Part 3: Visualization of Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the biological context of our targets, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for in vitro enzymatic inhibition assays.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Caption: PDE5 signaling pathway and the mechanism of inhibition.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit hypothetical, framework for the initial benchmarking of a novel pyrazole derivative, this compound. By comparing its predicted physicochemical properties and in vitro efficacy against well-established commercial standards, we have demonstrated a structured approach to evaluating its potential as a therapeutic agent.
Our hypothetical data suggests that this compound may possess a multi-target profile with moderate activity against COX-2, PDE5, and JAK kinases. While these hypothetical results are encouraging, they underscore the necessity of empirical validation. The detailed experimental protocols provided herein offer a clear path forward for such investigations.
For researchers and drug development professionals, this guide serves as a practical template for the systematic evaluation of novel chemical entities. The principles of comparative analysis, grounded in scientific rigor and supported by clear data visualization, are essential for making informed decisions in the complex and challenging field of drug discovery. The journey from a promising scaffold to a clinically effective drug is long and arduous, but it begins with a robust and well-designed benchmarking strategy.
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Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. (1999). PubMed. Retrieved January 17, 2026, from [Link]
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Calculate Physicochemical Properties. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]
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TABLE 2 IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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IC50 (μM) values of PDE5 inhibitors for selected PDE families. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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PDE5A1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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In vitro kinase assay. (2024). protocols.io. Retrieved January 17, 2026, from [Link]
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Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Pyrazole Compounds in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties allow it to serve as a versatile framework for designing novel therapeutic agents.[4][5] The presence of the pyrazole nucleus is a hallmark of numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticancer agents crizotinib and ruxolitinib, and the erectile dysfunction treatment sildenafil.[1][2][6][7] These compounds exhibit a vast range of pharmacological activities, targeting ailments from cancer and inflammation to microbial infections and diabetes.[8][9][10]
The journey from a synthesized pyrazole derivative to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth comparison of the critical validation workflows, synthesizing peer-reviewed methodologies with field-proven insights. We will dissect the process into two fundamental pillars: Analytical Validation , which confirms the compound's identity and purity, and Biological Validation , which substantiates its therapeutic activity and mechanism of action.
Part 1: Analytical Validation - Confirming a Molecule's Identity and Integrity
Before assessing biological function, it is imperative to unequivocally confirm the structural identity, purity, and concentration of the synthesized pyrazole compound. This process prevents costly misinterpretations of biological data arising from impurities or incorrect compound structures. The validation of analytical methods should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity.[11][12]
Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of pyrazole derivatives due to its high resolution and sensitivity.[13] A typical validation workflow for an RP-HPLC method is outlined below.
Caption: Workflow for Analytical Method Validation using RP-HPLC.
Protocol: Purity Assessment of a Pyrazole Derivative by RP-HPLC
This protocol describes a general, self-validating system for determining the purity of a novel pyrazole compound.
-
Preparation of Solutions:
-
Causality: Accurate solution preparation is fundamental to quantitative analysis. A stock solution of the pyrazole compound is prepared by dissolving a precisely weighed amount (e.g., 10 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Calibration Standards: Serial dilutions are made from the stock to prepare at least five concentration levels (e.g., 50, 80, 100, 120, 150 µg/mL) to establish linearity.[13]
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Causality: The C18 stationary phase is nonpolar, making it ideal for retaining and separating a wide range of organic molecules like pyrazoles based on their hydrophobicity.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Causality: The organic solvent (B) elutes the compound from the column. A gradient (e.g., starting at 10% B and increasing to 90% B) is effective for separating the main compound from earlier-eluting polar impurities and later-eluting nonpolar impurities. The acid improves peak shape by protonating silanol groups on the column and the analyte.
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength where the pyrazole core exhibits strong absorbance (e.g., 206 nm or determined by UV scan).[13]
-
-
Validation Parameter Assessment:
-
Linearity: Inject the calibration standards. Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[13][14]
-
Accuracy: Analyze samples with known concentrations at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. The acceptance criterion is typically 98-102%.[14]
-
Precision:
-
Repeatability: Perform at least six replicate injections of a 100% concentration sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The RSD between the two sets of data should be ≤ 2%.
-
-
Specificity: Analyze a blank (solvent), a placebo (if applicable), and the pyrazole sample spiked with expected impurities to ensure the main peak is resolved from all others.[14]
-
LOD & LOQ: Calculated from the slope of the linearity curve and the standard deviation of the response. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[14]
-
Key Spectroscopic Techniques for Structural Elucidation
Alongside chromatography, spectroscopic methods are essential for confirming the chemical structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the pyrazole ring.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) is the gold standard.
Part 2: Biological Validation - From In Vitro Activity to Cellular Mechanism
Once a pyrazole compound is confirmed to be pure and structurally correct, the next phase is to validate its biological activity. Given the prominence of pyrazoles as anticancer agents, this guide will focus on the validation workflow for a candidate targeting cancer-related pathways.[15][16][17]
Common Anticancer Targets for Pyrazole Compounds
Peer-reviewed literature shows that pyrazole derivatives frequently target protein kinases and other critical components of cell signaling pathways.[4][16]
| Target Class | Specific Examples | Rationale for Targeting | Representative Literature |
| Tyrosine Kinases | VEGFR-2, EGFR | Inhibit angiogenesis and tumor cell proliferation.[16][18] | Saleh et al., Dawood et al.[16] |
| Serine/Threonine Kinases | CDKs, PI3K | Block cell cycle progression and survival pathways.[16][19] | Ali et al., Thangarasu et al.[16] |
| Cytoskeletal Proteins | Tubulin | Disrupt microtubule dynamics, leading to mitotic arrest.[16] | Wang et al.[16] |
Experimental Workflow: Validating a Pyrazole as a Kinase Inhibitor
The validation of a potential kinase inhibitor follows a hierarchical approach, moving from a simple biochemical assay to complex cellular and mechanistic studies.
Caption: Hierarchical workflow for validating a pyrazole kinase inhibitor.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.[16]
-
Cell Seeding:
-
Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Causality: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent physiological state at the start of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole compound in culture medium (e.g., from 0.01 µM to 100 µM).
-
Replace the medium in the wells with the medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Causality: In living, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ or GI₅₀ (the concentration that inhibits growth by 50%).
-
Protocol: Mechanism of Action (MoA) Validation by Western Blot
Western blotting is used to confirm that the pyrazole compound inhibits its intended target within the cell. For a VEGFR-2 inhibitor, this involves measuring the phosphorylation status of the receptor.
-
Cell Lysis: Treat cells with the pyrazole compound (at concentrations around its IC₅₀) and a positive control (e.g., VEGF ligand) for a short duration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-VEGFR-2).
-
Causality: This antibody will only bind to the activated form of the kinase, providing a direct readout of its activity.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Also, probe a separate blot or strip and re-probe the same blot for the total amount of the target protein (e.g., anti-VEGFR-2) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Detection: Add a chemiluminescent substrate and image the blot. A decrease in the p-VEGFR-2 signal in compound-treated cells relative to the control indicates successful target inhibition.
Illustrative Signaling Pathway: VEGFR-2 Inhibition by a Pyrazole Compound
Many pyrazole-based anticancer drugs function by inhibiting tyrosine kinases involved in angiogenesis, such as VEGFR-2.[16][18]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole compound.
Conclusion
The validation of pyrazole compounds is a multi-faceted process that demands a systematic and logical progression from chemical verification to biological characterization. By integrating robust analytical techniques like RP-HPLC and MS with a hierarchical series of biological assays, researchers can build a compelling, data-driven case for a compound's therapeutic potential. This guide underscores the causality behind experimental choices, providing a framework for generating trustworthy, reproducible data essential for advancing novel pyrazole derivatives through the drug discovery pipeline.
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- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
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A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 1-Alkyl-1H-pyrazol-4-ols
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry and drug development, the consistent synthesis and characterization of novel compounds are paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 1-alkyl-1H-pyrazol-4-ols, a class of heterocyclic compounds with significant potential in various therapeutic areas. Due to the limited specific data on 1-butyl-1H-pyrazol-4-ol, this guide will focus on the broader, yet highly relevant, class of 1-alkyl-1H-pyrazol-4-ols, offering principles and protocols applicable to the synthesis and analysis of specific derivatives.
The Challenge of Reproducibility in Pyrazole Synthesis
Pyrazole and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1] However, the synthesis of substituted pyrazoles can be fraught with challenges that impact reproducibility. Common issues include low yields, the formation of side products, and difficulties in purification.[2] Achieving consistent results requires a meticulous approach to reaction conditions and a thorough understanding of the underlying chemical principles.
Key Factors Influencing Reproducibility
The successful and reproducible synthesis of 1-alkyl-1H-pyrazol-4-ols hinges on several critical factors, from the quality of starting materials to the precise control of reaction parameters and the rigor of analytical characterization.
1. Purity of Starting Materials: The purity of the initial reactants is a cornerstone of reproducible synthesis. Impurities can lead to unwanted side reactions, lower yields, and the formation of difficult-to-separate byproducts. It is imperative to use reagents of the highest possible purity and to characterize them thoroughly before use.
2. Reaction Conditions:
-
Solvent Selection: The choice of solvent can significantly influence reaction rates and product selectivity. For instance, in some pyrazole syntheses, the use of specific solvents can control the formation of different isomers.[3]
-
Temperature Control: Many reactions in pyrazole synthesis are temperature-sensitive.[4] Precise temperature control is crucial for minimizing side reactions and ensuring consistent product formation.
-
Catalyst Choice and Concentration: The type and amount of catalyst, whether acidic or basic, can dramatically affect the reaction outcome.[2] Careful optimization of the catalyst system is often necessary to achieve high yields and purity.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and ensure the reaction goes to completion.[2]
3. Work-up and Purification: The procedures used to isolate and purify the final product are critical for obtaining a pure, well-characterized compound. Inconsistent work-up or purification methods can introduce variability and affect the final yield and purity.
4. Analytical Characterization: Comprehensive characterization of the synthesized compound is non-negotiable for ensuring reproducibility. A combination of spectroscopic and analytical techniques is necessary to confirm the structure and purity of the 1-alkyl-1H-pyrazol-4-ol.
Comparative Analysis of Synthetic Methodologies
Several methods can be employed for the synthesis of pyrazole derivatives, each with its own set of advantages and disadvantages concerning reproducibility.
| Method | Description | Advantages for Reproducibility | Challenges for Reproducibility |
| Conventional Heating | Traditional synthesis using an oil bath or hot plate as a heat source.[5] | Well-established and widely understood. | Can lead to longer reaction times, lower yields, and the formation of byproducts due to uneven heating.[6] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture.[5] | Offers enhanced reaction rates, higher yields, and greater selectivity.[5][6] Can lead to more consistent heating and shorter reaction times. | Requires specialized equipment. Optimization of reaction parameters (power, time, temperature) is crucial. |
| Ultrasonic Irradiation | Employs high-frequency sound waves to promote the reaction.[5] | Can improve reaction rates and yields. | May not be suitable for all reaction types. Requires specialized equipment. |
| Solvent-Free Reactions (Grinding) | Reactants are ground together without a solvent.[5] | Environmentally friendly and can lead to high yields in some cases. | May not be applicable to all substrates. Ensuring homogenous mixing can be a challenge. |
| Catalyst-Driven Approaches | Employs various catalysts, including transition metals or nano-catalysts, to facilitate the reaction.[7][8] | Can offer high efficiency, selectivity, and milder reaction conditions. | Catalyst activity and stability can be sensitive to reaction conditions, potentially impacting reproducibility. |
Recommendation: For enhancing reproducibility, microwave-assisted synthesis often presents a significant advantage over conventional heating due to its uniform and rapid heating, which can lead to cleaner reactions and more consistent outcomes.[5][6] However, the optimal method will always be dependent on the specific substrates and desired product.
Experimental Protocols
To ensure the reproducibility of experiments involving 1-alkyl-1H-pyrazol-4-ols, the following detailed protocols for synthesis and characterization are provided. These protocols are designed to be self-validating by incorporating in-process controls and rigorous analytical checkpoints.
Protocol 1: Synthesis of a 1-Alkyl-1H-pyrazol-4-ol Derivative
This protocol outlines a general procedure for the synthesis of a 1-alkyl-1H-pyrazol-4-ol, which can be adapted for specific alkyl groups.
Materials:
-
Appropriate 1,3-dicarbonyl compound
-
Alkylhydrazine sulfate
-
Base (e.g., sodium hydroxide, triethylamine)
-
Solvent (e.g., ethanol, water)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: Ensure all glassware is clean and dry. Accurately weigh the 1,3-dicarbonyl compound and the alkylhydrazine sulfate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Base: Slowly add the base to the reaction mixture while stirring.
-
Addition of Hydrazine: In a separate container, dissolve the alkylhydrazine sulfate in a minimal amount of water and slowly add it to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Collect the pure fractions and remove the solvent to obtain the final product. Characterize the compound using the methods outlined in Protocol 2.
Protocol 2: Analytical Characterization of 1-Alkyl-1H-pyrazol-4-ols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound, which is a prerequisite for reproducible downstream experiments.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.[1][9][10]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) group, which typically shows a broad absorption band.[1]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[9]
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should match the calculated values for the proposed molecular formula.[9]
-
Melting Point Determination: A sharp and consistent melting point is an indicator of purity.[9]
Data Reporting: All analytical data, including spectra and chromatograms, should be meticulously documented and archived for future reference and comparison.
Visualization of Experimental Workflow
To further clarify the process of ensuring reproducibility, the following diagrams illustrate the key stages and decision points.
Caption: A generalized workflow for the reproducible synthesis and analysis of 1-alkyl-1H-pyrazol-4-ols.
Caption: A decision-making flowchart for troubleshooting reproducibility issues in pyrazole synthesis.
Conclusion
Achieving reproducibility in experiments involving 1-alkyl-1H-pyrazol-4-ols is a multifaceted challenge that demands a systematic and rigorous approach. By carefully controlling the purity of starting materials, optimizing reaction conditions, standardizing purification procedures, and conducting comprehensive analytical characterization, researchers can significantly enhance the consistency and reliability of their findings. This guide provides a framework for establishing robust and reproducible synthetic and analytical workflows, ultimately contributing to the advancement of research and development in the pharmaceutical sciences.
References
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity.
- Jayashree, B. S., et al. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 343-348.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. Technical Support Center.
- BenchChem. (2025). Overcoming Side Product Formation in Pyrazole Synthesis. Technical Support Center.
- Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(15), 4992.
- Yadav, P., & Kumar, R. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- Teixeira, I. F., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3583.
- Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505.
- Rani, M., et al. (2024).
- Asiri, A. M., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports, 10(1), 1-12.
- Candeias, M. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.
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- Al-Ostoot, F. H., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Teixeira, I. F., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Valdés-García, G., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-butyl-1H-pyrazol-4-ol
Author's Note: As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety and environmental stewardship. The following guide provides a comprehensive, procedural framework for the disposal of 1-butyl-1H-pyrazol-4-ol. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the protocols outlined here are synthesized from the hazard profiles of structurally analogous pyrazole derivatives and foundational principles of laboratory chemical waste management. It is imperative to treat this compound as hazardous and to consult your institution's Environmental Health and Safety (EHS) department, as their guidance, based on local and federal regulations, is the ultimate authority.[1][2]
Part 1: Hazard Characterization and Risk Assessment
Understanding the "why" behind a protocol is as crucial as the "how." The disposal procedures for this compound are dictated by its likely hazard profile, which we can infer from closely related pyrazole compounds. This "worst-case" approach ensures a robust margin of safety.
Based on GHS classifications for analogous pyrazoles, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Category | GHS Classification & Statement | Rationale & Implication for Disposal |
| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed.[3][4][5] | Ingestion is a primary exposure route. Waste must be securely contained to prevent accidental ingestion by personnel or release into ecosystems where it could be consumed by wildlife. |
| Skin Irritation | Warning: H315 - Causes skin irritation.[3][5][6][7][8] | Direct skin contact can cause irritation. All waste, including contaminated PPE and labware, must be handled with appropriate gloves and segregated as hazardous to prevent secondary contact. |
| Eye Irritation | Warning: H319 - Causes serious eye irritation.[3][5][6][7][8] | The compound can cause significant eye damage. Safety glasses or goggles are mandatory. All waste generation and handling must be performed in a manner that minimizes the risk of splashes or aerosolization. |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation.[3][4][5][6][8] | Inhalation of dust or aerosols can irritate the respiratory tract. Waste containers must be kept closed, and handling of solid waste should be done in a way that minimizes dust generation. |
| Aquatic Toxicity | Harmful to aquatic life. [1][9] | This is a critical consideration for disposal. The compound must not enter drains or surface waters.[3][9][10] This prohibition on drain disposal is absolute and dictates the need for containment and professional disposal.[11] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed as a self-validating system. Following these steps methodically ensures compliance with major regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA) and protects you, your colleagues, and the environment.[12]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the pure compound or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Hand Protection: Wear compatible, chemical-resistant gloves (nitrile gloves are a standard choice).[1][3] Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations.[3][4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.
-
Respiratory Protection: If handling large quantities of solid waste or if there is a risk of aerosolization, use a NIOSH/MSHA-approved respirator.[3][13]
Step 2: Waste Segregation - The Point of Generation
Proper segregation at the source is the most critical step in a compliant waste management program.[2] Never mix pyrazole waste with other waste streams unless explicitly directed by your EHS department. [1][11]
-
Solid Waste:
-
Liquid Waste:
-
Includes: Solutions containing this compound, and the first rinsate from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a screw cap. Under no circumstances should this waste be poured down the drain. [3][9][11]
-
-
Contaminated Sharps & Glassware:
-
Includes: Contaminated needles, razor blades, Pasteur pipettes, and broken glassware.
-
Procedure: Place these items in a designated, puncture-proof sharps container labeled as "Hazardous Waste."
-
Non-broken Glassware: Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected as hazardous liquid waste.[11] Subsequent rinses can typically be managed as non-hazardous, but confirm this with your EHS office.
-
Step 3: Labeling - Communication for Safety and Compliance
The EPA's Hazardous Waste Generator Improvements Rule (GIR) has specific labeling requirements.[14] Every waste container must be labeled at the moment the first drop of waste is added. Your label must include:
-
The words "Hazardous Waste" .[14]
-
The full chemical name: "this compound" .
-
An indication of the hazards (e.g., "Irritant," "Toxic").[14]
-
The approximate percentage of each component if it is a mixed waste stream.[10]
Step 4: On-Site Accumulation - The Satellite Accumulation Area (SAA)
Your laboratory must have a designated Satellite Accumulation Area (SAA) for storing hazardous waste.[10][14] This is an area "at or near the point of generation" and under the control of the lab personnel.[15]
-
Store your labeled, sealed waste container in the SAA.
-
Ensure incompatible waste types are segregated within the SAA to prevent accidental mixing.[10]
-
Containers can remain in the SAA for up to one year, but must be removed within three days of becoming full.[10]
Step 5: Final Disposal - The Professional Hand-Off
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company arranged through your institution's EHS department.[1][16]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]
-
The most common and recommended disposal method for this type of organic chemical is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3][9] This process ensures the complete destruction of the compound.
Part 3: Spill Management
In the event of a small spill:
-
Ensure you are wearing your full PPE.
-
Contain the spill using an absorbent material like vermiculite or a spill pad.
-
Carefully sweep or collect the absorbent material.[6]
-
Place the used absorbent material into your designated solid hazardous waste container.[11]
-
Clean the spill area thoroughly.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
- BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142906, 1-butyl-1H-pyrazole.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Capot Chemical. (2026, January 7). MSDS of tert-butyl 1H-pyrazole-4-carboxylate.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Pyrazole.
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- Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyrazole.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde.
- CymitQuimica. (n.d.). CAS 52096-24-9: 1-butyl-1H-pyrazole.
- ChemicalBook. (2025, May 19). 1-Butyl-4-(4-iodophenyl)-1H-pyrazole | 1505102-04-4.
- ACS Publications. (2026, January 15). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
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- TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13018409, 1-Methyl-1H-pyrazol-4-ol.
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A Researcher's Guide to Personal Protective Equipment for Handling 1-butyl-1H-pyrazol-4-ol
Prepared by a Senior Application Scientist
Hazard Assessment: Understanding the Risks of Pyrazole Derivatives
Pyrazole and its derivatives are a vital class of heterocyclic compounds with wide-ranging biological activities.[4][5] However, this utility in drug development also means they are biologically active and must be handled with care. Based on data from analogous compounds, 1-butyl-1H-pyrazol-4-ol should be treated as a hazardous substance with the potential to cause irritation and acute toxicity.[6][7]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The anticipated hazards are summarized below.
| Hazard Category | Classification (Based on Analogues) | Potential Effects | Supporting Sources |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [6][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [6][7][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [7][9][11] |
It is crucial to assume that the toxicological properties of this compound have not been fully investigated.[6][11] Therefore, a conservative and comprehensive approach to personal protective equipment (PPE) is mandatory.
Core PPE Directives: A Self-Validating System of Protection
The selection of PPE is not merely a checklist; it is a system designed to place effective barriers between the researcher and the chemical hazard. Each component is chosen to address the specific risks identified in our hazard assessment.
Eye and Face Protection: The First Line of Defense
Directive: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound in any form (solid or solution).[12][13]
Causality: Pyrazole derivatives are consistently classified as causing serious eye irritation.[8][9][10] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine dust. Chemical splash goggles are essential to prevent contact with materials that can cause significant eye damage.[12]
Enhanced Precautions: When there is a significant risk of splashing (e.g., handling larger volumes >1L, working under positive or negative pressure), a face shield must be worn in addition to chemical splash goggles.[13][14] A face shield alone does not provide adequate eye protection.[13]
Skin and Body Protection: Minimizing Dermal Exposure
Directive: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[13] Wear long pants and closed-toe shoes to ensure no skin is exposed.[12]
Causality: The primary risk to the skin is irritation, as seen in numerous pyrazole analogues.[6][7][9] A lab coat provides a removable barrier that protects your personal clothing and skin from contamination. In the event of a significant spill, the contaminated lab coat can be removed quickly to minimize exposure.
Hand Protection: Selecting the Right Gloves
Directive: Wear chemically resistant gloves at all times. Nitrile gloves are a suitable minimum requirement for handling small quantities of solids and dilute solutions.[12] Always inspect gloves for tears or holes before use.[11][15]
Causality: Direct skin contact is a primary exposure route.[9] Gloves are the most critical barrier for preventing dermal absorption and irritation. For pyrazole derivatives, the choice of glove material is key. While latex can provide minimal protection against solids, nitrile gloves offer better resistance to a broader range of organic chemicals.[12] If handling concentrated solutions or performing prolonged procedures, consult a glove compatibility chart or the glove manufacturer's data for the specific solvents being used. All contaminated gloves must be disposed of as hazardous waste.[15]
Respiratory Protection: When Airborne Particles are a Concern
Directive: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood.[7]
Causality: Pyrazole derivatives can cause respiratory tract irritation.[7][11] A fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the highest level of respiratory protection. If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[10][16] Respirator use requires formal training and fit-testing.[12]
Operational and Disposal Plans
A safe experiment includes the procedures before, during, and after handling the chemical. The following workflow ensures safety at every stage.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[12] Tie back long hair.[12]
-
Inspect Your Gear: Check all PPE for damage. Ensure your chemical splash goggles are clean and unscratched. Inspect gloves for any imperfections.[15]
-
Donning Sequence:
-
Put on your lab coat and fasten all buttons.
-
Put on your chemical splash goggles.
-
Put on your first pair of nitrile gloves. If required by your institution's protocol for hazardous compounds, don a second pair over the first.
-
-
Handling the Chemical: Perform all manipulations inside a chemical fume hood.[7] Use proper glove removal techniques if you need to step away from the work area to avoid cross-contamination.[15]
-
Doffing Sequence (Decontamination):
-
Remove the outer pair of gloves (if wearing two).
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves using a technique that avoids touching the outer surface with your bare hands.[15]
-
Remove goggles last, after leaving the immediate work area.
-
-
Disposal:
-
Contaminated PPE: All disposable PPE (gloves, bench paper) that has come into contact with this compound must be disposed of in a designated hazardous waste container.[6][7]
-
Chemical Waste: Dispose of the chemical and any solutions containing it in accordance with local, state, and federal regulations.[15] Do not pour down the drain. Leave chemicals in their original or appropriately labeled containers without mixing with other waste.[15]
-
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][8][9]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for ensuring proper PPE is used when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Capot Chemical. (2026, January 7). Material Safety Data Sheet: tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
